4-Hydroxypipecolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931402 | |
| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14228-16-1 | |
| Record name | 4-Hydroxypipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYPIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI2Y2V33CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Analysis of 4-Hydroxypipecolic Acid in Acacia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypipecolic acid (4-HPA), a non-proteinogenic amino acid, has been identified as a significant natural product within various species of the Acacia genus. Its discovery and characterization have opened avenues for further phytochemical research and potential applications. This technical guide provides a comprehensive overview of the discovery, quantification, and experimental analysis of 4-HPA in Acacia species. It is designed to serve as a foundational resource for researchers in natural product chemistry, plant science, and drug development, offering detailed experimental protocols and a summary of key quantitative data. While the direct signaling role of 4-HPA in Acacia remains an area for future investigation, this guide also presents the well-established signaling pathway of a closely related compound, N-hydroxypipecolic acid (NHP), to provide a valuable comparative framework for understanding the potential biological roles of pipecolic acid derivatives in plants.
Introduction
The genus Acacia, belonging to the family Fabaceae, is a vast and diverse group of trees and shrubs, many of which are known to produce a wide array of secondary metabolites. Among these is this compound (4-HPA), a cyclic imino acid. The initial discovery of 4-HPA in Acacia species dates back to the mid-20th century, with subsequent research focusing on its stereochemistry and distribution.[1][2][3][4] This document synthesizes the available scientific literature to provide an in-depth technical resource on this fascinating molecule.
Quantitative Distribution of this compound in Acacia Species
The concentration of this compound has been found to vary among different Acacia species, as well as in different parts of the plant and with seasonal changes. The following table summarizes the quantitative data available in the literature, providing a comparative look at the distribution of this compound.
| Acacia Species | Plant Part | Concentration (mg/g fresh weight) | Notes | Reference |
| Acacia dealbata | Leaves (Winter) | 1.7 | Concentration is higher in winter than in summer. | [5] |
| Acacia dealbata | Leaves (Summer) | Not specified, but lower than winter | - | [6] |
| Acacia oswaldii | Leaves | Isolated in preparative scale (20-25g batches) | - | [3][7] |
| Acacia mearnsii | Leaves | Up to 1% of dry weight | - | [8] |
| Acacia maidenii | Heartwood | Present | - | [8] |
| Acacia excelsa | Heartwood | 0.017-0.08% | - | [3] |
| Acacia mollissima | Heartwood & Sapwood | 0.01-0.03% | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Acacia species, based on established protocols from the scientific literature.
General Extraction and Isolation of Imino Acids
The following is a general procedure for the preparative scale isolation of 4-HPA from Acacia leaves, adapted from the work of Clark-Lewis and Mortimer (1961).[3]
-
Extraction: Dried and milled Acacia leaves are extracted with 80% ethanol.
-
Ion-Exchange Chromatography (Initial Separation): The ethanolic extract is concentrated and passed through a cation-exchange resin column (e.g., Dowex 50) to isolate the total nitrogenous acids.
-
N-Nitrosation: The mixture of amino and imino acids is treated with sodium nitrite in an acidic solution to form N-nitroso derivatives of the imino acids.
-
Ether Extraction: The N-nitroso-imino acids are selectively extracted into diethyl ether.
-
Denitrosation: The N-nitroso derivatives are hydrolyzed to regenerate the imino acids.
-
Ion-Exchange Chromatography (Purification): The regenerated imino acids are further purified by another round of ion-exchange chromatography to separate this compound from other imino acids like pipecolic acid.
-
Crystallization: The purified 4-HPA is crystallized from an appropriate solvent system.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol for the quantitative determination of 4-HPA is based on the method developed by Kunii et al. (1996).[6][9][10][11]
-
Sample Preparation:
-
Homogenize fresh plant material (e.g., leaves, seeds, roots) in a suitable buffer.
-
Deproteinize the homogenate, for example, by adding sulfosalicylic acid and centrifuging.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
React the amino acid extract with 1-fluoro-2,4-dinitrobenzene (FDNB) in a basic solution to form dinitrophenyl (DNP) derivatives of the imino acids. This step is crucial for UV detection in HPLC.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system is employed, often consisting of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).
-
Detection: The DNP derivatives are detected by their UV absorbance, typically around 360 nm.
-
Quantification: The concentration of 4-HPA is determined by comparing the peak area of the DNP-HPA derivative to a standard curve prepared with known concentrations of derivatized 4-HPA. The determination limit for HPA using this method is approximately 100 pmol.[6][9][10][11]
-
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and a relevant biological signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for the isolation and quantification of this compound from Acacia species.
While a specific signaling pathway for this compound in Acacia has not been elucidated, the closely related compound N-hydroxypipecolic acid (NHP) is a well-characterized signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).[1][2][5][6][8] The biosynthesis of NHP from L-lysine, which also serves as a precursor for pipecolic acid, provides a valuable model for understanding the potential roles of such derivatives.
Caption: Biosynthesis of N-hydroxypipecolic acid (NHP) and its role in inducing Systemic Acquired Resistance (SAR) in plants.
Conclusion and Future Directions
This compound is a notable constituent of several Acacia species, with its concentration varying based on species, plant organ, and environmental conditions. The methodologies for its isolation and quantification are well-established, providing a solid foundation for further research. While the specific biological role and potential signaling pathways of 4-HPA in Acacia are yet to be fully understood, the established role of the related compound NHP in plant defense suggests a promising area for future investigation. Researchers are encouraged to explore the biosynthesis of 4-HPA in Acacia, its potential ecological significance, and its pharmacological properties, which could lead to novel applications in agriculture and medicine.
References
- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of this compound in Acacia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. 35. The this compound from acacia species, and its stereoisomers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound and pipecolic acid in Acacia species: their determination by high-performance liquid chromatography, its application to leguminous plants, and configuration of this compound [agris.fao.org]
Natural Sources of 4-Hydroxypipecolic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of 4-hydroxypipecolic acid isomers, compounds of significant interest in pharmaceutical research due to their diverse biological activities. This document details their occurrence in plants and fungi, presents quantitative data, outlines experimental protocols for their isolation and characterization, and illustrates a key signaling pathway.
Natural Occurrence of this compound Isomers
This compound and its isomers are non-proteinogenic amino acids found in a variety of natural sources, including plants and fungi. Their distribution is often species-specific, and their presence can be associated with unique metabolic pathways and physiological functions.
Plant Sources
Several plant species have been identified as sources of this compound isomers. These compounds can play roles in plant defense and physiology.
-
Acacia Species: Various species of Acacia are known to produce this compound. For instance, trans-4-L-hydroxypipecolic acid has been identified in Acacia maidenii, where it is involved in osmotic adjustment.
-
Calliandra Species: Plants of the genus Calliandra, such as Calliandra pittieri and Calliandra haematocephala, have been reported to contain this compound[1].
-
Peganum harmala (Syrian Rue): The seeds of this plant have been found to contain this compound, which has demonstrated anti-diabetic and anti-oxidative properties in animal studies.
-
Various Angiosperms (N-hydroxypipecolic acid): A significant isomer, N-hydroxypipecolic acid (NHP), has been identified as a key signaling molecule in the systemic acquired resistance (SAR) of numerous plants, including Arabidopsis thaliana, cucumber, tobacco, and tomato. NHP is synthesized in response to pathogen attack and acts as a mobile signal to prime the plant's immune system.
Fungal Sources
Filamentous fungi are another notable source of this compound isomers, particularly the trans-4-hydroxy-L-pipecolic acid isomer.
-
Fusarium oxysporum : The filamentous fungus Fusarium oxysporum is a well-documented producer of trans-4-hydroxy-L-pipecolic acid[2][3]. This production is catalyzed by a specific L-pipecolic acid trans-4-hydroxylase, an Fe(II)/α-ketoglutarate-dependent dioxygenase[2][3].
Quantitative Data
The concentration of this compound isomers can vary significantly depending on the source, environmental conditions, and, in the case of NHP, the presence of pathogens.
| Isomer | Natural Source | Tissue/Condition | Concentration/Yield | Method of Analysis | Reference |
| This compound | Acacia species | Leaves, Seeds, Roots | Present (Qualitative) | HPLC | [4] |
| This compound | Acacia dealbata | Leaves | Higher in winter than summer | HPLC | [4] |
| trans-4-hydroxy-L-pipecolic acid | Fusarium oxysporum c8D | Biotransformation with E. coli expressing FoPip4H | 91% conversion from 100 mM L-pipecolic acid, yielding 23 g of product | Ion-exchange chromatography | [2] |
| N-hydroxypipecolic acid | Cucumis sativus (Cucumber) | Phloem sap (local leaves) after Psl inoculation | ~80 µg/mL | Not specified | |
| N-hydroxypipecolic acid | Cucumis sativus (Cucumber) | Phloem sap (distant leaves) after Psl inoculation | ~8 µg/mL | Not specified |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of this compound isomers from natural sources.
Extraction and Quantification of this compound from Acacia Leaves
This protocol is adapted from a method for the determination of imino acids in plants by HPLC after dinitrophenyl derivatization[4][5].
3.1.1. Extraction
-
Sample Preparation: Harvest fresh leaves of the Acacia species and immediately freeze them in liquid nitrogen. Lyophilize the frozen leaves and then grind them into a fine powder.
-
Solvent Extraction: Suspend the powdered leaf material in 80% ethanol.
-
Homogenization: Homogenize the suspension using a suitable homogenizer.
-
Centrifugation: Centrifuge the homogenate to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted amino acids.
3.1.2. Derivatization with 2,4-Dinitrofluorobenzene (DNFB)
-
Aliquot Preparation: Take a known volume of the ethanolic extract.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization Reaction:
-
Dissolve the dried extract in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.0).
-
Add a solution of 2,4-dinitrofluorobenzene (DNFB) in ethanol.
-
Incubate the mixture in a light-protected container at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
-
Reaction Quenching: Stop the reaction by adding a small amount of hydrochloric acid to acidify the mixture.
-
Extraction of DNP-amino acids: Extract the dinitrophenyl (DNP) derivatives of the amino acids with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the DNP derivatives in the mobile phase for HPLC analysis.
3.1.3. HPLC Analysis
-
Chromatographic System: Use a high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate with acetic acid) is commonly employed.
-
Detection: Monitor the absorbance at a wavelength where DNP derivatives show maximum absorbance, typically around 360 nm.
-
Quantification: Prepare a standard curve using authentic this compound that has been subjected to the same derivatization procedure. Calculate the concentration in the plant extract by comparing the peak area with the standard curve. The reported determination limit for DNP-derivatized this compound is 100 pmol, with a recovery of 95.9 ± 2.8% from leaf homogenate[4].
Production and Purification of trans-4-hydroxy-L-pipecolic Acid from Fusarium oxysporum
This protocol describes the preparative-scale production using a biocatalyst and subsequent purification by ion-exchange chromatography, based on the methodology for producing optically pure trans-4-hydroxy-L-pipecolic acid[2].
3.2.1. Biotransformation
-
Biocatalyst Preparation: Use E. coli cells engineered to express the L-pipecolic acid trans-4-hydroxylase (Pip4H) from Fusarium oxysporum.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), L-pipecolic acid as the substrate, α-ketoglutarate, FeSO₄, and L-ascorbic acid.
-
Cell Suspension: Resuspend the prepared E. coli cells in the reaction mixture.
-
Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for several hours (e.g., 5 hours), monitoring the conversion of L-pipecolic acid to trans-4-hydroxy-L-pipecolic acid by HPLC.
3.2.2. Purification by Ion-Exchange Chromatography
-
Column Preparation: Pack a column with a strong cation exchange resin (e.g., Dowex 50W X8).
-
Equilibration: Equilibrate the column with an acidic solution (e.g., 0.5 M HCl).
-
Sample Loading: After the biotransformation, centrifuge the reaction mixture to remove the cells. Adjust the pH of the supernatant to be acidic and load it onto the equilibrated column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound trans-4-hydroxy-L-pipecolic acid using a basic solution (e.g., 2 M NH₄OH).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method such as thin-layer chromatography (TLC) or HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final solid product.
Characterization of this compound Isomers
3.3.1. Mass Spectrometry (MS)
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound.
-
Expected Mass: The molecular formula for this compound is C₆H₁₁NO₃, with a monoisotopic mass of 145.0739 g/mol [1].
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR: These techniques are crucial for elucidating the chemical structure and stereochemistry of the isomers. The chemical shifts and coupling constants of the protons and carbons in the piperidine ring will differ between the cis and trans isomers.
-
Reference Data for a (2S,4R)-4-hydroxypipecolic acid derivative (N-benzyl-4-hydroxypipecolic acid lactone):
Signaling Pathways and Logical Relationships
N-hydroxypipecolic Acid (NHP) Biosynthesis and Signaling in Plant Immunity
NHP plays a central role in systemic acquired resistance (SAR) in plants. Its biosynthesis is induced by pathogen attack, and it acts as a mobile signal to prime distal tissues for a more robust immune response.
References
- 1. This compound | C6H11NO3 | CID 151907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: application in urinary peptide-derived hydroxyproline and proline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
The Pivotal Role of N-Hydroxypipecolic Acid in Orchestrating Plant Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plants, though sessile, possess a sophisticated and effective immune system to defend against a multitude of pathogens. A key component of this defense is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following a localized infection. Recent advances have identified N-hydroxypipecolic acid (NHP), a metabolite derived from L-lysine, as a central signaling molecule in the establishment and regulation of SAR.[1][2] This technical guide provides an in-depth examination of the biological role of NHP in plant defense, detailing its biosynthesis, signaling cascade, and its function in priming the plant for a more robust immune response. The guide includes a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and drug development.
Introduction to N-Hydroxypipecolic Acid (NHP) and Systemic Acquired Resistance (SAR)
Systemic Acquired Resistance (SAR) is a state of heightened immunity in plants that is triggered by a primary, localized pathogen infection. This "immune memory" protects distal, uninfected parts of the plant from subsequent attacks by a broad range of pathogens.[3] For a long time, salicylic acid (SA) was considered the primary signaling molecule for SAR. However, recent groundbreaking research has unequivocally established N-hydroxypipecolic acid (NHP) as another critical activator of systemic immunity in the model plant Arabidopsis thaliana and other plant species.[2][4]
NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates both locally at the infection site and systemically in distant leaves following pathogen attack.[4][5] Its presence is indispensable for the biological induction of SAR.[6] Furthermore, exogenous application of NHP is sufficient to induce a strong immune response and disease resistance, mimicking pathogen-induced SAR.[3][6] This discovery has opened new avenues for understanding and potentially manipulating plant immunity for crop protection.
The NHP Biosynthesis Pathway
NHP is synthesized from L-lysine in a three-step enzymatic pathway that is induced upon pathogen perception.[2][3] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2]
-
L-Lysine to Dehydropipecolic Acid: The pathway begins with the deamination of L-Lysine by the aminotransferase ALD1 . This reaction forms ɛ-amino-α-ketocaproic acid, which then spontaneously cyclizes to form dehydropipecolic acid intermediates.[4]
-
Dehydropipecolic Acid to Pipecolic Acid (Pip): The dehydropipecolic acid intermediates are then reduced by the reductase SARD4 to produce pipecolic acid (Pip).[6][7]
-
Pipecolic Acid (Pip) to N-Hydroxypipecolic Acid (NHP): In the final and crucial step, the flavin-dependent monooxygenase FMO1 catalyzes the N-hydroxylation of Pip to generate the active signaling molecule, NHP.[3][6]
The expression of the genes encoding these enzymes (ALD1, SARD4, and FMO1) is pathogen-inducible and regulated by the master transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g).[2][8]
Quantitative Data on NHP and Pip Accumulation
The accumulation of NHP and its precursor Pip is a hallmark of the plant immune response. Their levels increase significantly upon pathogen infection in various plant species. The tables below summarize quantitative data from key studies.
Table 1: NHP and Pip Accumulation in Arabidopsis thaliana after Pathogen Challenge
| Treatment | Time Post-Infection | Analyte | Concentration (µg/g FW) | Fold Change | Reference |
| Mock | 24 h | Pip | < 0.1 | - | [9] |
| P. syringae | 24 h | Pip | ~ 25 | > 250 | [9] |
| Mock | 48 h | NHP | Not Detected | - | [6] |
| P. syringae | 48 h | NHP | ~ 1.5 | - | [6] |
Table 2: NHP and Pip Accumulation in Various Plant Species after Pathogen Challenge
| Plant Species | Pathogen | Tissue | Analyte | Concentration (µg/g FW) | Reference |
| Cucumber | Pseudomonas syringae | Local Leaves | Pip | ~ 15 | [4] |
| Cucumber | Pseudomonas syringae | Local Leaves | NHP | ~ 10 | [4] |
| Cucumber | Pseudomonas syringae | Systemic Leaves | Pip | ~ 5 | [4] |
| Cucumber | Pseudomonas syringae | Systemic Leaves | NHP | ~ 2 | [4] |
| Tobacco | Pseudomonas syringae | Inoculated Leaves (72 hpi) | Pip | ~ 6 | [3] |
| Tobacco | Pseudomonas syringae | Inoculated Leaves (72 hpi) | NHP | ~ 6 | [3] |
| Tomato | Phytophthora infestans | Inoculated Leaves | Pip | ~ 8-fold > NHP | [3] |
Table 3: NHP Levels in Phloem Sap of Cucumber
| Treatment | Tissue | Analyte | Concentration (µg/mL) | Reference |
| Mock | Local Phloem Sap | NHP | Barely Detectable | [4] |
| P. syringae | Local Phloem Sap | NHP | ~ 80 | [4] |
| P. syringae | Distal Phloem Sap | NHP | ~ 8 | [4] |
These data highlight the robust and systemic accumulation of NHP upon pathogen perception and support its role as a mobile immune signal.[3][4]
NHP Signaling and Priming of Plant Defense
NHP acts as a potent signaling molecule that primes the plant for a faster and stronger defense response upon subsequent pathogen encounters.[6][10] This priming effect involves the potentiation of several key defense pathways, most notably the salicylic acid (SA) pathway.
Interplay with Salicylic Acid (SA)
NHP and SA signaling pathways are intricately linked and mutually potentiate each other to mount an effective immune response.[2]
-
NHP induces SA biosynthesis: NHP treatment induces the expression of SA biosynthesis genes (ICS1, EDS5, PBS3) and leads to the accumulation of SA.[2]
-
SA enhances NHP-activated immunity: SA can, in turn, enhance NHP-activated immunity and gene expression.[2] During the early stages of infection, SA promotes NHP accumulation, while it appears to act as a negative modulator in later stages to prevent an over-accumulation of NHP.[11]
-
Additive Contribution to Immunity: Genetic studies using mutants deficient in SA or NHP biosynthesis show that both signaling molecules additively contribute to basal immunity against bacterial and oomycete pathogens.[6]
Downstream Signaling Components
The NHP signaling cascade converges on several key regulatory nodes of the plant immune system.
-
NPR1-Dependence: The induction of SAR by NHP requires the function of the transcriptional co-regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), a central player in SA signaling.[10][12]
-
TGA Transcription Factors: NHP-induced transcriptional reprogramming and SAR require the function of TGA transcription factors (TGA2/5/6), which are known to interact with NPR1.[13]
-
Extracellular NAD(P) Pathway: A recent discovery has shown that NHP can trigger the systemic accumulation of extracellular nicotinamide adenine dinucleotide (phosphate) [eNAD(P)]. This eNAD(P) is then perceived by the lectin receptor kinase LecRK-VI.2, initiating a downstream signaling cascade that contributes to SAR.[14][15][16] This pathway involves the production of reactive oxygen species (ROS) by the respiratory burst oxidase homolog RBOHF.[14][15]
Experimental Protocols
This section provides an overview of key methodologies used to study the role of NHP in plant defense.
Pathogen Inoculation and SAR Induction
-
Objective: To induce a biological SAR response and analyze NHP accumulation and resistance.
-
Protocol:
-
Grow Arabidopsis thaliana plants for 4-5 weeks under controlled conditions (e.g., 10-hr light/14-hr dark cycle at 22°C).
-
For SAR induction (primary inoculation), infiltrate three lower leaves with a suspension of a virulent pathogen, such as Pseudomonas syringae pv. maculicola (Psm) at an optical density (OD₆₀₀) of 0.001 in 10 mM MgCl₂.[12] As a control, infiltrate leaves with 10 mM MgCl₂ (mock treatment).
-
After 1-2 days, perform a secondary challenge inoculation on three upper, systemic leaves with the same pathogen at a similar concentration.
-
Quantify bacterial growth in the systemic leaves 2.5 to 3 days post-secondary inoculation by plating serial dilutions of leaf extracts and counting colony-forming units (CFUs) or by measuring luminescence for bioluminescent strains.[12]
-
Exogenous NHP Treatment
-
Objective: To assess the ability of NHP to induce resistance independently of pathogen infection.
-
Protocol:
-
Soil Drench: Water individual plants with 10 mL of a 1 mM aqueous NHP solution or water as a control.[12]
-
Leaf Infiltration: Syringe-infiltrate three lower leaves with a 1 mM NHP solution or water.[12]
-
One day after treatment, perform a challenge inoculation on upper leaves as described in section 5.1.
-
Assess pathogen growth to determine the level of induced resistance.
-
Metabolite Extraction and Quantification (Pip and NHP)
-
Objective: To measure the levels of Pip and NHP in plant tissue.
-
Protocol:
-
Harvest leaf tissue at specified time points, record the fresh weight (FW), and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue and extract metabolites using a methanol/water-based solvent system.
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization steps may be required for GC-MS analysis.
-
Quantify metabolites by comparing to standard curves generated with pure Pip and NHP compounds. Stable isotope-labeled internal standards are recommended for accurate quantification.
-
Gene Expression Analysis
-
Objective: To measure the transcript levels of NHP biosynthesis and defense-related genes.
-
Protocol:
-
Harvest leaf tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes (e.g., ALD1, FMO1, PR1) and a reference gene (e.g., ACTIN).
-
Alternatively, for a global view of transcriptional changes, perform RNA sequencing (RNA-seq) on the extracted RNA.[12]
-
Conclusion and Future Directions
The identification of N-hydroxypipecolic acid as a key regulator of systemic acquired resistance has fundamentally advanced our understanding of plant immunity. NHP, along with its precursor Pip, acts as a critical mobile signal that orchestrates a complex defense network, working in concert with salicylic acid to prime the plant for a robust and broad-spectrum immune response. The elucidation of its biosynthetic and signaling pathways provides novel targets for the development of strategies aimed at enhancing crop resilience.
Future research should focus on several key areas:
-
Receptor Identification: The direct receptor for NHP in plants remains to be identified. Its discovery will be a major breakthrough in understanding how this signal is perceived.
-
Transport Mechanisms: While NHP is known to be a mobile signal transported via the phloem, the specific transporters involved in its movement are unknown.
-
Conservation and Specificity: Further investigation into the role of the NHP pathway in a wider range of crop species and its specificity against different types of pathogens is crucial for its application in agriculture.
-
Environmental Influence: Studies have shown that elevated temperatures can suppress NHP biosynthesis and SAR.[17] Understanding how various environmental factors impact the NHP pathway is critical in the context of climate change.
By continuing to unravel the complexities of NHP biology, we can pave the way for innovative solutions to protect global food security.
References
- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 2. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxypipecolic acid in monocotyledonous and dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 9. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]
- 11. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]
- 16. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Warm temperature suppresses plant systemic acquired resistance by intercepting N-hydroxypipecolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemoenzymatic Synthesis of 4-Hydroxypipecolic Acid Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a robust chemoenzymatic strategy for the synthesis of all four diastereomers of 4-hydroxypipecolic acid. This class of molecules holds significant value as chiral scaffolds in drug discovery due to their rigid structure and multiple functional groups. The methodologies detailed herein leverage a combination of enzymatic resolution and chemical transformations to achieve high stereoselectivity and yield, on a scale suitable for pharmaceutical development.
Introduction
4-Hydroxypipecolic acids are non-proteinogenic amino acids found in various natural sources.[1] Their constrained cyclic structure and stereochemical complexity make them attractive building blocks for the synthesis of novel therapeutics. The precise orientation of the hydroxyl and carboxyl groups on the piperidine ring is critical for molecular recognition and biological activity. Consequently, access to all possible diastereomers is highly desirable for structure-activity relationship (SAR) studies in drug discovery programs. Chemoenzymatic approaches offer an elegant solution to this synthetic challenge, combining the high selectivity of enzymes with the versatility of traditional organic chemistry.
Overall Synthetic Strategy
The core of this chemoenzymatic approach involves a key enzymatic resolution of a racemic starting material, followed by a diastereoselective cyclization and a second enzymatic step to differentiate the resulting diastereomers. This strategy allows for the preparation of all four stereoisomers from a single racemic precursor.[1][2][3]
Detailed Experimental Protocols
Enzymatic Resolution of N-Acetyl-(R,S)-allylglycine
The initial step involves the kinetic resolution of racemic N-acetyl-allylglycine using an acylase enzyme. This selectively hydrolyzes the N-acetyl group of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer.
Protocol:
-
A solution of N-acetyl-(R,S)-allylglycine is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
The solution is heated to a temperature optimal for the enzyme (e.g., 40°C).
-
A proprietary D-aminoacylase is added to the solution.
-
The reaction is monitored until approximately 50% conversion is achieved.
-
The reaction mixture is then acidified (e.g., with concentrated HCl to pH 2) to stop the enzymatic reaction.
-
The free (S)-allylglycine is separated from the N-acetylated (R)-allylglycine by extraction with an organic solvent (e.g., ethyl acetate).
Acyliminium Ion Cyclization
The separated enantiomers from the resolution step are then subjected to an acyliminium ion cyclization to form the piperidine ring. This reaction proceeds via the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization.
Protocol:
-
The resolved amino acid (either the S-enantiomer or the R-enantiomer after deacetylation) is esterified (e.g., using thionyl chloride in methanol).
-
The resulting amino ester is then reacted with paraformaldehyde in formic acid.
-
This reaction generates a diastereomeric mixture of the corresponding 4-formyloxypipecolic acid methyl ester.
Enzyme-Catalyzed Differentiating Hydrolysis
The diastereomeric mixtures of the 4-formyloxypipecolates are then subjected to a second enzymatic step. A hydrolase is used to selectively hydrolyze the formyloxy group of one diastereomer, enabling their separation.
Protocol:
-
The diastereomeric mixture of 4-formyloxypipecolic acid methyl ester is dissolved in a suitable solvent system.
-
An appropriate enzyme (e.g., a lipase or esterase) is added.
-
The enzymatic hydrolysis is allowed to proceed until significant conversion of one diastereomer is observed.
-
The resulting mixture of the hydrolyzed product (this compound methyl ester) and the unreacted 4-formyloxypipecolic acid methyl ester is then separated by partitioning between aqueous and organic phases.
Final Chemical Modifications and Purification
Following the enzymatic differentiation and separation, straightforward chemical steps are employed to convert the separated diastereomers into their final, protected forms. This typically involves protection of the amine and carboxyl groups to facilitate handling and further use in drug discovery applications. The final products are then purified to high optical purity by crystallization.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the chemoenzymatic synthesis of this compound diastereomers, based on the reported methodologies.
Table 1: Enzymatic Resolution of N-Acetyl-(R,S)-allylglycine
| Enantiomer | Yield | Enantiomeric Excess (ee) |
| (S)-allylglycine | 24% | >99% |
| (R)-N-acetyl-allylglycine | 36% | 80% |
Table 2: Overall Yields of Protected 4-Hydroxypipecolate Diastereomers
| Diastereomer | Overall Yield from Racemic Starting Material |
| Isomer 1 | Not explicitly stated, but gram quantities produced |
| Isomer 2 | Not explicitly stated, but gram quantities produced |
| Isomer 3 | Not explicitly stated, but gram quantities produced |
| Isomer 4 | Not explicitly stated, but gram quantities produced |
Note: The referenced literature emphasizes the scalability of the process, with final products crystallized to optical purity in 100 g quantities.[1][2]
Signaling Pathways and Logical Relationships
The chemoenzymatic strategy relies on a logical sequence of reactions where the stereochemical outcome of each step dictates the subsequent transformations. The initial enzymatic resolution is the key stereodetermining step, creating two enantiomerically enriched pools of starting materials that are then processed through parallel synthetic routes.
Conclusion
The chemoenzymatic synthesis of this compound diastereomers presented here offers a scalable and efficient route to these valuable chiral building blocks.[3] By strategically combining the selectivity of enzymatic transformations with the robustness of chemical synthesis, all four possible diastereomers can be accessed in high purity. This approach provides a powerful platform for the generation of diverse molecular scaffolds for drug discovery and development.
References
An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the four stereoisomers of 4-hydroxypipecolic acid, a substituted piperidine derivative of significant interest in medicinal chemistry. Its rigid cyclic structure and multiple functional groups make it a valuable chiral scaffold for the synthesis of a wide range of biologically active molecules. This document details the synthesis, separation, and distinct properties of each stereoisomer, providing a critical resource for researchers in drug discovery and development.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers, giving rise to four possible stereoisomers: the cis enantiomers (2S,4R) and (2R,4S), and the trans enantiomers (2S,4S) and (2R,4R). The spatial arrangement of the hydroxyl and carboxyl groups profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Notably, different stereoisomers have been identified as key intermediates in the synthesis of potent therapeutics, including N-methyl-D-aspartate (NMDA) receptor antagonists and HIV protease inhibitors.[1]
Physicochemical Properties
The distinct stereochemistry of each isomer results in unique physical and chemical properties. A summary of the available quantitative data is presented below.
| Stereoisomer | Configuration | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
| (2S,4R)-1 | cis | 273-275 (dec.) | -17° (c=1.1, H₂O)[1] |
| (2R,4S)-1 | cis | 273-275 (dec.) | +17° (c=1.1, H₂O) (inferred) |
| (2S,4S)-1 | trans | Data not available | Data not available |
| (2R,4R)-1 | trans | Data not available | Data not available |
Synthesis and Separation of Stereoisomers
The preparation of enantiomerically pure this compound stereoisomers is a critical step for their application in drug development. Both chemoenzymatic and asymmetric synthesis strategies have been successfully employed.
Chemoenzymatic Synthesis Workflow
A common and scalable approach involves the enzymatic resolution of a racemic intermediate, followed by diastereoselective reactions to yield the desired stereoisomers. The following diagram illustrates a typical workflow.
Caption: Chemoenzymatic synthesis and resolution workflow.
Asymmetric Synthesis
Asymmetric synthesis provides an alternative route to directly obtain enantiomerically enriched stereoisomers. One notable method utilizes polyfunctionalized chiral building blocks, such as δ-amino β-keto esters. Key steps in this approach involve stereoselective reductions to control the configuration at the C4 position.[1]
Experimental Protocols
Chemoenzymatic Synthesis and Separation
This protocol is adapted from a scalable chemoenzymatic synthesis approach.
I. Enzymatic Resolution of N-Acetyl-(R,S)-allylglycine:
-
Prepare a solution of racemic N-acetyl-allylglycine in an appropriate buffer.
-
Add a suitable acylase enzyme.
-
Incubate the mixture under controlled temperature and pH until approximately 50% conversion is achieved.
-
Separate the resulting mixture of the free amino acid and the unreacted N-acetylated enantiomer by conventional methods (e.g., extraction or ion-exchange chromatography).
II. Acyliminium Ion Cyclization:
-
Convert the separated enantiomers of N-acetyl-allylglycine to their corresponding methyl esters.
-
React the ester with paraformaldehyde in formic acid to generate the acyliminium ion intermediate, which undergoes spontaneous cyclization.
-
This step typically yields a diastereomeric mixture of 4-formyloxypipecolic acid methyl esters.
III. Enzymatic Differentiation and Separation:
-
Subject the diastereomeric mixture of 4-formyloxypipecolic acid esters to enzymatic hydrolysis using a lipase (e.g., from Candida antarctica). The enzyme will selectively hydrolyze one diastereomer.
-
Separate the resulting mixture of the hydrolyzed acid and the unreacted ester by liquid-liquid extraction.
-
The separated acid and ester can then be further processed through straightforward chemical steps (e.g., hydrolysis of the formyl and ester groups) to yield the individual stereoisomers of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Separation and enantiomeric purity determination of the this compound stereoisomers can be achieved using chiral HPLC.
Typical HPLC Conditions:
-
Column: A chiral stationary phase is essential. Columns such as Chiralpak AS or CHIREX-(S)-Val and DNAn have been reported to be effective.[1]
-
Mobile Phase: The choice of mobile phase depends on the column and the derivatization of the analyte. For derivatized analytes (e.g., as (+)-1-(9-fluorenyl)ethyl carbamates), an isocratic mixture of methanol and an ammonium acetate buffer is often used.[1] For underivatized compounds, a mixture of a non-polar solvent like hexane with an alcohol modifier (e.g., ethanol or isopropanol) is common for normal-phase chromatography.
-
Detection: UV detection is typically used, especially if the analyte has been derivatized with a UV-active group.
Biological Properties and Applications
The stereochemistry of this compound is a critical determinant of its biological activity and its utility as a scaffold in drug design.
NMDA Receptor Antagonism
The (2R,4S) stereoisomer of this compound is a key building block for potent and selective NMDA receptor antagonists. For example, the compound (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid has been shown to be a potent NMDA antagonist with an IC₅₀ of 67 ± 6 nM in radioligand binding assays.[2] The cis relationship between the carboxyl group at C2 and the substituent at C4, along with the specific absolute stereochemistry, is crucial for high-affinity binding to the NMDA receptor.
The following diagram illustrates the relationship between the stereochemistry of the this compound core and NMDA receptor antagonist activity.
Caption: Stereoselectivity of NMDA receptor antagonism.
HIV Protease Inhibition
Conclusion
The four stereoisomers of this compound represent a versatile and valuable class of chiral building blocks for drug discovery. Their distinct physicochemical and biological properties, dictated by their absolute and relative stereochemistry, underscore the importance of stereoselective synthesis and separation. This guide provides a foundational understanding of these isomers, offering detailed insights into their preparation and properties to aid researchers in the development of novel therapeutics. Further investigation into the specific biological activities of the trans isomers and the acquisition of more complete physicochemical data for all stereoisomers will undoubtedly open new avenues for their application in medicinal chemistry.
References
The True Precursor to a Plant's Cry for Help: A Technical Guide to N-Hydroxypipecolic Acid (NHP) Biosynthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the biosynthesis of N-hydroxypipecolic acid (NHP), a pivotal signaling molecule in plant immunity. While the initial query posited 4-hydroxypipecolic acid as a precursor, current scientific consensus identifies pipecolic acid (Pip) as the direct antecedent to NHP. This document will elucidate the established biosynthetic pathway, present relevant quantitative data, detail experimental protocols, and visualize the involved molecular cascades.
The Biosynthetic Pathway of N-Hydroxypipecolic Acid
N-hydroxypipecolic acid is a key regulator of Systemic Acquired Resistance (SAR), a plant-wide defense response triggered by localized pathogen infection.[1][2] Its production is a three-step enzymatic cascade originating from the amino acid L-lysine.[1]
The biosynthesis is initiated in the plastids with the conversion of L-lysine to dehydropipecolic acid intermediates by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[1][3] Subsequently, these intermediates are reduced to pipecolic acid (Pip) by the reductase SAR DEFICIENT 4 (SARD4) .[1][4] Pipecolic acid is then likely transported to the cytosol where the final and crucial step occurs: the N-hydroxylation of Pip to form NHP, a reaction catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[1]
Quantitative Data on Pipecolic Acid and NHP Accumulation
The accumulation of both pipecolic acid (Pip) and N-hydroxypipecolic acid (NHP) is a hallmark of the plant immune response. The levels of these metabolites increase significantly upon pathogen infection. The following tables summarize the pathogen-induced accumulation of Pip and NHP in various plant species.
Table 1: Pathogen-Induced Accumulation of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) in Dicotyledonous Plants
| Plant Species | Pathogen | Treatment | Pip (µg/g FW) | NHP (µg/g FW) | Time Point |
| Arabidopsis thaliana | Pseudomonas syringae | Mock | < 0.1 | Not Detected | 48 hpi |
| Psm | ~ 10 | ~ 2 | 48 hpi | ||
| Tobacco | Pseudomonas syringae | Mock | < 0.5 | Not Detected | 72 hpi |
| Pst | ~ 6 | ~ 6 | 72 hpi | ||
| Tomato | Pseudomonas syringae | Mock | < 1 | Not Detected | 72 hpi |
| Pst | ~ 8 | ~ 1 | 72 hpi | ||
| Cucumber | Pseudomonas syringae | Mock | ~ 10 | Not Detected | 5 dpi |
| Psl | ~ 10 | ~ 1.5 | 5 dpi |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.[1]
Table 2: Pathogen-Induced Accumulation of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) in Monocotyledonous Plants
| Plant Species | Pathogen | Treatment | Pip (µg/g FW) | NHP (µg/g FW) | Time Point |
| Barley | Blumeria graminis | Mock | < 1 | Not Detected | 5 dpi |
| Bgh | ~ 30 | ~ 0.1 | 5 dpi | ||
| Brachypodium distachyon | Magnaporthe oryzae | Mock | < 0.5 | Not Detected | 5 dpi |
| Mo | ~ 20 | ~ 1 | 5 dpi |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.[1]
Enzyme Kinetics of FMO1
Detailed enzyme kinetic parameters (Km, Vmax, kcat) for the N-hydroxylation of pipecolic acid by FMO1 are not extensively reported in the current literature. However, in planta and in vitro assays have confirmed the enzymatic activity of FMO1 as a pipecolate N-hydroxylase. One study noted that Arabidopsis FMO1 expressed and purified from E. coli was not catalytically active in their in vitro assays, suggesting potential requirements for cofactors or specific conditions not replicated in the experiment. However, FMO1-dependent activity was successfully detected when transiently expressed in Nicotiana benthamiana and fed with pipecolic acid.
NHP Signaling in Systemic Acquired Resistance (SAR)
NHP acts as a crucial signaling molecule in the establishment of SAR. Following its synthesis in infected tissues, NHP is transported systemically to distal, uninfected parts of the plant. In these tissues, NHP primes the plant for a more rapid and robust defense response upon subsequent pathogen attack. This priming effect involves a complex interplay with another key defense hormone, salicylic acid (SA). NHP accumulation leads to an increase in SA biosynthesis, and conversely, SA can enhance NHP-activated immunity. This mutual potentiation is critical for the full induction of SAR.
Experimental Protocols
Extraction and Analysis of Pipecolic Acid and NHP by LC-MS
This protocol outlines a general method for the extraction and quantification of Pip and NHP from plant leaf tissue.
1. Sample Preparation:
-
Harvest leaf tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.
2. Extraction:
-
To the powdered tissue, add 1 mL of 80% methanol.
-
Vortex thoroughly to ensure complete homogenization.
-
Incubate the samples with shaking for 1 hour at 4°C.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
3. Sample Cleanup and Concentration:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Re-dissolve the dried metabolites in a smaller volume (e.g., 100 µL) of 20-50% methanol or a suitable solvent compatible with your LC system.
-
Centrifuge again to remove any insoluble material before transferring to LC-MS vials.
4. LC-MS Analysis:
-
Inject the sample onto a suitable liquid chromatography system coupled to a mass spectrometer. A reverse-phase C18 column is commonly used.
-
Pip and NHP are typically detected in positive ionization mode.
-
Quantification is achieved by comparing the peak areas of the analytes to those of known concentrations of authentic standards. The use of isotopically labeled internal standards is recommended for improved accuracy.
In planta FMO1 Activity Assay
This protocol describes a method to assess the N-hydroxylase activity of FMO1 within plant tissues, typically using transient expression in Nicotiana benthamiana.
1. Transient Expression of FMO1:
-
Clone the coding sequence of FMO1 into a suitable plant expression vector.
-
Transform Agrobacterium tumefaciens with the FMO1 expression construct.
-
Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana. Co-infiltrate with a gene silencing suppressor (e.g., p19) to enhance protein expression.
2. Substrate Feeding:
-
At 2-3 days post-infiltration, infiltrate the same leaves with a solution of pipecolic acid (e.g., 1 mM in a buffer solution).
3. Incubation and Harvesting:
-
Allow the plants to incubate for a defined period (e.g., 24-48 hours) to allow for the enzymatic conversion of Pip to NHP.
-
Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.
4. Metabolite Extraction and Analysis:
-
Extract the metabolites from the harvested tissue and analyze for the presence of NHP using LC-MS or GC-MS as described in the previous protocol.
-
A control experiment using an empty vector or a catalytically inactive FMO1 mutant should be performed in parallel to confirm that the observed NHP production is dependent on functional FMO1.
Conclusion
N-hydroxypipecolic acid is a critical signaling molecule in plant immunity, with its biosynthesis from L-lysine via pipecolic acid being a well-established pathway. The conversion of pipecolic acid to NHP by FMO1 is the final, regulatory step in this cascade. Understanding this pathway and the signaling role of NHP provides valuable insights for researchers in plant science and offers potential avenues for the development of novel strategies to enhance disease resistance in crops. Future research focusing on the detailed enzyme kinetics of FMO1 and the transport mechanisms of NHP will further illuminate the intricate workings of the plant immune system.
References
- 1. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: An overview of the mechanism, substrate specificities, and structure of FMOs [storkapp.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pharmacological Landscape of 4-Hydroxypipecolic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypipecolic acid, a cyclic amino acid derivative, and its analogues represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest in drug discovery due to their presence in natural products and their potential to interact with various biological targets. This technical guide provides a comprehensive overview of the reported pharmacological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Anti-Diabetic and Anti-Oxidative Properties
This compound (4-HPA) has been investigated for its potential in managing diabetes and associated oxidative stress. Studies have shown that 4-HPA can significantly improve glycemic control and lipid profiles in animal models of diabetes.[1][2]
Quantitative Data: In Vivo Efficacy of this compound
| Compound | Dose | Animal Model | Duration | Key Findings | Reference |
| This compound | 50 mg/kg body weight | C57BL/KsJ-db/db mice | 10 days | Significant reduction in fasting blood glucose, plasma triglycerides, cholesterol, and LDL-cholesterol. Significant increase in HDL-cholesterol. | [2] |
Experimental Protocol: Anti-Diabetic and Anti-Oxidative Activity Assessment
Animal Model: Twelve-week-old male C57BL/KsJ-db/db mice were used as the diabetic model.
Treatment: this compound was administered as a suspension in 1% gum acacia at a dose of 50 mg/kg body weight for 10 days. A vehicle-treated group of db/db mice served as the control.
Biochemical Analysis:
-
Blood Glucose: Fasting blood glucose levels were measured.
-
Lipid Profile: Plasma levels of triglycerides (TG), total cholesterol, free fatty acids, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol were determined.
-
Oxidative Stress Markers:
-
Lipid peroxidation was assessed by measuring malondialdehyde (MDA) levels in hepatic and renal tissues.
-
The activities of antioxidant enzymes, namely catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD), were measured in liver and kidney tissues.
-
Signaling Pathway: Proposed Mechanism of Anti-Oxidative Action
The anti-oxidative effect of this compound is attributed to its ability to reduce lipid peroxidation and enhance the activity of key antioxidant enzymes. This helps to mitigate the oxidative stress commonly associated with diabetes.
Figure 1: Antioxidant Mechanism of 4-HPA.
Neuropharmacological Potential
Derivatives of this compound are being explored for their potential in treating neurological disorders. They serve as precursors for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, which are important targets in neuropharmacology.[1] The rigid conformational structure of the this compound scaffold makes it a valuable component in designing peptidomimetics that can selectively interact with various protein targets in the central nervous system.[1]
Analgesic and Hypotensive Activities
A series of N-substituted 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their analgesic and hypotensive effects.[3][4]
Quantitative Data: Analgesic Activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine Derivatives
| Compound | Dose | Animal Model | Assay | Activity | Reference |
| 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives (2-5) | 50 mg/kg body weight (i.m.) | Male Wistar rats | Tail flick test | Significant analgesic activity | [3][4] |
Experimental Protocol: Analgesic Activity Assessment (Tail Flick Test)
Animal Model: Male Wistar rats were used.
Treatment: The test compounds were administered via intramuscular injection at a dose of 50 mg/kg of body weight. Pethidine was used as a reference drug.
Assay: The analgesic activity was evaluated using the thermal stimuli of the tail flick test. The latency period for the rat to flick its tail from a heat source was measured before and after drug administration. An increase in the latency period indicates an analgesic effect.
Hypotensive Activity
Compounds 2, 3, and 5 from the same series of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives also demonstrated a reduction in blood pressure in normotensive rats.[3][4]
Antifungal Activity
Recent studies have identified 4-aminopiperidines, derived from a piperidine scaffold, as a novel class of antifungal agents. These compounds are inspired by known antifungals like fenpropidin and amorolfine.[5]
Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives
| Compound | Target Organism | Activity |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity |
Experimental Protocol: Antifungal Activity Screening
Synthesis: A library of over 30 4-aminopiperidines was synthesized from N-substituted 4-piperidone derivatives through reductive amination with various amines using sodium triacetoxyborohydride.[5]
Initial Screening: The antifungal activity was initially determined on the model yeast strain Yarrowia lipolytica.[5]
Broad-Spectrum Testing: Promising compounds were then tested against a panel of 20 clinically relevant fungal isolates, including Aspergillus spp., Candida spp., and Mucormycetes, using standardized microbroth dilution assays.[5]
Mechanism of Action Studies: To elucidate the putative molecular mechanism, the sterol patterns of treated fungi were analyzed, suggesting an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[5]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The antifungal activity of these 4-aminopiperidine derivatives is proposed to stem from their interference with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Figure 2: Antifungal Mechanism of 4-Aminopiperidines.
Systemic Acquired Resistance in Plants
N-hydroxypipecolic acid (NHP) has been identified as a key signaling molecule in plants, acting as a regulator of systemic acquired resistance (SAR), a broad-spectrum and long-lasting plant immune response.[6][7] NHP accumulates systemically in response to pathogen attack and works in concert with salicylic acid to establish SAR against bacterial and oomycete infections.[6]
Signaling Pathway: N-hydroxypipecolic Acid in Plant Immunity
The mode of action of NHP in SAR involves the direct induction of SAR gene expression and a positive interplay with salicylic acid signaling, leading to enhanced plant immunity.[6] Recent research has shown that NHP can trigger the production of extracellular NAD(P), which in turn activates SAR through the LecRK-VI.2 receptor.[7]
References
- 1. This compound | 14228-16-1 | Benchchem [benchchem.com]
- 2. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
Untangling the Anti-Diabetic Properties of 4-Hydroxypipecolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetes mellitus remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. 4-Hydroxypipecolic acid (4-HPA), a natural compound isolated from the seeds of Peganum harmala, has emerged as a promising candidate with demonstrated anti-diabetic and anti-oxidative properties. This technical guide provides an in-depth analysis of the current understanding of the mechanism of action of 4-HPA in the context of diabetes. Preclinical studies have shown that 4-HPA significantly reduces fasting blood glucose, improves lipid profiles, and enhances the antioxidant capacity in diabetic animal models. The primary mechanism appears to be the stimulation of glucose uptake in skeletal muscle cells, a process mediated by the translocation of the glucose transporter type 4 (GLUT4) to the cell surface. While the precise signaling pathways activated by 4-HPA are still under investigation, the available evidence points towards the involvement of the canonical insulin signaling pathway and potentially the AMP-activated protein kinase (AMPK) pathway. This document summarizes the existing quantitative data, details relevant experimental protocols, and provides visual representations of the proposed signaling mechanisms to aid in further research and development of 4-HPA as a potential anti-diabetic therapeutic.
Introduction
This compound is a non-proteinogenic amino acid that has garnered scientific interest due to its potential therapeutic effects. This guide focuses on its mechanism of action in diabetes, a metabolic disease characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The ability of 4-HPA to modulate glucose homeostasis, as evidenced by preclinical studies, suggests its potential as a novel agent for diabetes management.
In Vivo Anti-Diabetic and Anti-Oxidative Effects
A key study investigating the effects of 4-HPA in a diabetic animal model utilized C57BL/KsJ-db/db mice, a well-established model for type 2 diabetes. The study revealed significant improvements in several metabolic parameters following oral administration of 4-HPA.
Data Presentation
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice [1]
| Parameter | Treatment Group (4-HPA, 50 mg/kg) | Vehicle-Treated db/db Mice | Observation |
| Fasting Blood Glucose | Significantly reduced | Elevated | Potent hypoglycemic effect. |
| Plasma Triglycerides (TG) | Significantly reduced | Elevated | Improvement in lipid metabolism. |
| Plasma Cholesterol | Significantly reduced | Elevated | Improvement in lipid metabolism. |
| Free Fatty Acid | Significantly reduced | Elevated | Improvement in lipid metabolism. |
| Low-Density Lipoprotein (LDL) | Significantly reduced | Elevated | Favorable impact on lipid profile. |
| High-Density Lipoprotein (HDL) | Significantly increased | Reduced | Favorable impact on lipid profile. |
Table 2: Effects of this compound on Antioxidant Enzymes in db/db Mice [1]
| Parameter | Tissue | Treatment Group (4-HPA) | Vehicle-Treated db/db Mice | Observation |
| Lipid Peroxidation (Malondialdehyde) | Liver, Kidney | Significantly lowered | Elevated | Potent antioxidant activity. |
| Catalase (CAT) Activity | Liver, Kidney | Significantly increased | Reduced | Enhancement of antioxidant defense. |
| Glutathione Peroxidase (GSH-Px) Activity | Liver, Kidney | Significantly increased | Reduced | Enhancement of antioxidant defense. |
| Superoxide Dismutase (SOD) Activity | Liver, Kidney | Significantly increased | Reduced | Enhancement of antioxidant defense. |
Mechanism of Action: Stimulation of Glucose Uptake
The primary mechanism underlying the anti-diabetic effect of 4-HPA appears to be its ability to enhance glucose uptake in peripheral tissues, particularly skeletal muscle.
GLUT4 Translocation
In vitro studies using L6 skeletal muscle cells have demonstrated that 4-HPA stimulates glucose uptake and the translocation of GLUT4 from intracellular vesicles to the plasma membrane in a concentration-dependent manner.[2][3] This is a critical step in insulin-mediated glucose disposal.
Proposed Signaling Pathways
While direct experimental evidence from the available literature is limited, the stimulation of GLUT4 translocation by 4-HPA strongly suggests the involvement of key signaling pathways that regulate glucose metabolism.
-
Insulin Signaling Pathway (PI3K/Akt): This is the canonical pathway for insulin-stimulated GLUT4 translocation. It is highly probable that 4-HPA activates this pathway, leading to the phosphorylation of Akt, which in turn promotes the movement of GLUT4-containing vesicles to the cell surface.
-
AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a crucial energy sensor that, when activated, can also stimulate GLUT4 translocation, independent of insulin. Given the metabolic effects of 4-HPA, its potential to activate AMPK warrants further investigation.
References
- 1. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose uptake stimulatory effect of this compound by increased GLUT 4 translocation in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Hydroxypipecolic Acid and Systemic Acquired Resistance in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, providing long-lasting, broad-spectrum protection against a variety of pathogens following an initial localized infection. A key signaling molecule in the establishment of SAR is N-hydroxypipecolic acid (NHP), a metabolite derived from the non-protein amino acid L-lysine. The accumulation of NHP, and its precursor pipecolic acid (Pip), orchestrates a complex signaling cascade that leads to the activation of defense genes and a primed state of immunity in distal, uninfected tissues. This technical guide provides a comprehensive overview of the biosynthesis of NHP, its role in the SAR signaling pathway, and detailed methodologies for its study.
The N-Hydroxypipecolic Acid Biosynthesis Pathway
The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily occurring in the chloroplast and cytosol.[1] This pathway is tightly regulated and induced upon pathogen perception.
The key enzymes involved are:
-
AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine into dehydropipecolic acid intermediates.[2][3][4]
-
SAR-DEFICIENT 4 (SARD4): A reductase that converts the dehydropipecolic acid intermediates into pipecolic acid (Pip).[3][4][5][6][7]
-
FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that catalyzes the final N-hydroxylation of Pip to form NHP.[3][4][8][9][10]
The expression of the genes encoding these enzymes is induced by pathogen infection and is regulated by the master transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g).[2][11]
Signaling Pathway Diagram
The Role of N-Hydroxypipecolic Acid in SAR Signaling
NHP is a critical mobile signal that accumulates in both local and distal tissues upon pathogen infection, triggering a systemic immune response.[9][12][13] Its function is intricately linked with that of another key defense hormone, salicylic acid (SA).
Interplay with Salicylic Acid
NHP and SA signaling pathways exhibit a synergistic relationship, mutually amplifying each other's biosynthesis and downstream effects.[2][4]
-
NHP induces the expression of SA biosynthesis genes, leading to SA accumulation.[2]
-
SA, in turn, can promote NHP accumulation in the early stages of infection, while it may act as a negative regulator in later stages.[8][14]
-
Both NHP and SA are required for a full SAR response, with evidence suggesting they function additively in conferring basal resistance to pathogens.[8][15]
Downstream Signaling Events
The perception of NHP in distal tissues leads to a transcriptional reprogramming that primes the plant for a more robust and rapid defense response upon subsequent pathogen attack. This process is dependent on several key regulatory proteins:
-
NON-EXPRESSOR OF PR GENES 1 (NPR1): A master regulator of SAR that functions as a transcriptional co-activator. NHP-induced SAR is dependent on NPR1.[12][16]
-
TGA Transcription Factors: A family of transcription factors that interact with NPR1 to regulate the expression of defense-related genes, including Pathogenesis-Related (PR) genes. TGA2, TGA5, and TGA6 are essential for NHP-induced SAR gene expression.[16]
Signaling Cascade Diagram
Quantitative Data on NHP and Pip Accumulation
The following tables summarize quantitative data on the accumulation of Pip and NHP in Arabidopsis thaliana following pathogen infection, as reported in the literature.
Table 1: Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) Levels in Arabidopsis Leaves Following Inoculation with Pseudomonas syringae pv. maculicola (Psm)
| Time Post-Inoculation (h) | Treatment | Pip (nmol/g FW) | NHP (nmol/g FW) | Plant Genotype |
| 12 | Mock | < 1 | Not Detected | Col-0 (Wild Type) |
| 12 | Psm | ~10 | ~2 | Col-0 (Wild Type) |
| 24 | Mock | < 1 | Not Detected | Col-0 (Wild Type) |
| 24 | Psm | ~50 | ~15 | Col-0 (Wild Type) |
| 12 | Psm | < 1 | Not Detected | ald1 mutant |
| 12 | Psm | ~5 | ~1 | sid2-1 mutant |
| 24 | Psm | > 100 | ~40 | sid2-1 mutant |
Data compiled from Yildiz et al., 2023.[14] Note: Values are approximate and intended for comparative purposes.
Table 2: Accumulation of N-OGlc-Pip in Local and Upper Leaves of Arabidopsis 48h Post-Inoculation with Pst avrRpt2
| Leaf Tissue | Treatment | N-OGlc-Pip (Ion Abundance) |
| Lower (Inoculated) | Mock | 0 |
| Lower (Inoculated) | Pst avrRpt2 | ~1.5 x 10^7 |
| Upper (Systemic) | Mock | 0 |
| Upper (Systemic) | Pst avrRpt2 | ~0.5 x 10^7 |
Data adapted from Chen et al., 2018.[9] N-OGlc-Pip is a glycosylated form of NHP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NHP and SAR.
SAR Induction and Pathogen Growth Assay in Arabidopsis
This protocol describes the induction of SAR by a primary pathogen inoculation and the subsequent challenge with a virulent pathogen to quantify the level of resistance.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0, and relevant mutants) grown in individual pots for 4-5 weeks.
-
Pseudomonas syringae pv. tomato DC3000 (Pst) expressing a non-virulent effector (e.g., avrRpt2) for primary inoculation.
-
Virulent Pseudomonas syringae for secondary challenge (e.g., Pst DC3000).
-
10 mM MgCl₂ (sterile).
-
Syringes (1 mL, needleless).
-
Sterile water.
-
Growth chambers with controlled light, temperature, and humidity.
Procedure:
-
Primary Inoculation:
-
Culture the avirulent Pst strain overnight in King's B medium with appropriate antibiotics.
-
Resuspend the bacterial pellet in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001.
-
Infiltrate two lower leaves of each plant with the bacterial suspension or 10 mM MgCl₂ (mock control) using a needleless syringe.
-
-
SAR Establishment:
-
Allow 2-3 days for the SAR signal to be generated and transported to systemic tissues.
-
-
Secondary Challenge:
-
Prepare a suspension of the virulent Pst strain in 10 mM MgCl₂ at an OD₆₀₀ of 0.001.
-
Infiltrate two upper, systemic leaves with the virulent bacterial suspension.
-
-
Quantification of Pathogen Growth:
-
At 3 days post-secondary challenge, collect leaf discs from the challenged leaves.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on King's B agar with appropriate antibiotics.
-
Incubate at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer.
-
Experimental Workflow Diagram
Metabolite Extraction and Quantification by GC-MS
This protocol outlines a general procedure for the extraction and quantification of Pip and NHP from plant tissues.
Materials:
-
Plant leaf tissue (flash-frozen in liquid nitrogen).
-
Extraction solvent (e.g., 80% methanol, 20% water).
-
Internal standards (e.g., deuterated forms of the analytes).
-
Centrifuge.
-
GC-MS system.
-
Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
Procedure:
-
Sample Preparation:
-
Homogenize frozen leaf tissue to a fine powder.
-
Add a known amount of internal standard and the extraction solvent.
-
Vortex and incubate (e.g., on ice).
-
-
Extraction:
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Derivatization:
-
Dry the supernatant (e.g., under a stream of nitrogen).
-
Add the derivatization reagent (MSTFA) to the dried extract and incubate to create volatile derivatives suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable GC column.
-
Detect and quantify the metabolites based on their mass spectra and retention times relative to the internal standards.
-
Conclusion and Future Directions
N-hydroxypipecolic acid has emerged as a central player in the establishment of systemic acquired resistance in plants. The elucidation of its biosynthetic pathway and its interplay with salicylic acid has provided a deeper understanding of the complex signaling network governing plant immunity. For researchers in drug development, the NHP pathway presents a promising target for the development of novel plant protection agents that can enhance the innate immunity of crops. Future research will likely focus on identifying the receptors for NHP, further dissecting the downstream signaling events, and exploring the conservation and diversity of this pathway across different plant species. The development of synthetic analogs of NHP could also lead to new strategies for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-hydroxypipecolic acid induces systemic acquired resistance and transcriptional reprogramming via TGA transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 4-Hydroxypipecolic Acid in Calliandra pittieri: A Technical Overview for Researchers
For Immediate Release
Introduction
4-Hydroxypipecolic acid belongs to the class of pipecolic acid derivatives, which are known to possess a range of biological activities. Its presence in Calliandra pittieri suggests a potential source for this valuable compound and opens avenues for further investigation into the plant's phytochemical profile and therapeutic potential. This guide will detail the probable steps for its isolation and the analytical techniques required for its structural elucidation and characterization.
Experimental Protocols: A Generalized Approach
The following protocols are based on standard methods for the isolation of amino acids and related polar compounds from plant matrices.
Plant Material Collection and Preparation
-
Collection: Leaves of Calliandra pittieri should be collected and identified by a qualified botanist.
-
Drying: The plant material is air-dried in the shade to preserve the chemical integrity of its constituents.
-
Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Phytochemicals
-
Solvent Extraction: The powdered plant material is subjected to extraction with a polar solvent, typically an aqueous alcohol solution (e.g., 80% ethanol or methanol), to effectively solubilize amino acids and other polar compounds.
-
Maceration or Soxhlet Extraction: The extraction can be performed by maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus, which allows for continuous extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of immiscible organic solvents of increasing polarity.
-
Ion-Exchange Chromatography: This is a critical step for the separation of amino acids. The aqueous fraction is passed through a column containing a cation-exchange resin (e.g., Dowex 50W-X8).
-
Loading: The sample is loaded onto the column in a low pH buffer.
-
Washing: The column is washed with deionized water to remove neutral and anionic compounds.
-
Elution: The bound amino acids, including this compound, are eluted using a gradient of a basic solution, such as aqueous ammonia or pyridine.
-
-
Further Chromatographic Purification: The fractions containing the target compound are further purified using techniques such as:
-
Sephadex Gel Filtration: To separate compounds based on size.
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification to obtain the isolated compound in a high state of purity.
-
Characterization of this compound
Once isolated, the structure and purity of this compound are confirmed using various spectroscopic and analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure and stereochemistry of the molecule.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS): To determine the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., hydroxyl, carboxyl, and amine groups).
Physicochemical Characterization
-
Melting Point: To determine the purity of the isolated compound.
-
Optical Rotation: To determine the stereochemistry of the chiral centers in the molecule.
Data Presentation
The quantitative data obtained from the characterization of this compound should be summarized for clarity and comparative purposes.
| Parameter | Result |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| ¹H NMR (D₂O) | Hypothetical data based on structure |
| δ 3.8-4.0 (m, 1H), δ 3.5-3.7 (m, 1H), δ 3.1-3.3 (m, 1H), δ 1.8-2.2 (m, 4H) | |
| ¹³C NMR (D₂O) | Hypothetical data based on structure |
| δ 175-180 (C=O), δ 65-70 (CH-OH), δ 55-60 (CH-N), δ 45-50 (CH₂-N), δ 30-40 (CH₂) | |
| Mass Spectrum (m/z) | [M+H]⁺ = 146.076 |
| Melting Point | To be determined |
| Optical Rotation | To be determined |
Visualizing the Workflow and Potential Pathways
To aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.
Structural Elucidation of 4-Hydroxypipecolic Acid Using NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypipecolic acid, a saturated heterocyclic non-proteinogenic amino acid, represents a significant scaffold in medicinal chemistry and natural product synthesis. Its rigid piperidine ring, substituted with a hydroxyl and a carboxyl group, allows for defined spatial arrangements of these functional groups, making it a valuable chiral building block for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and peptide mimetics. The stereochemistry at the C-2 and C-4 positions gives rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The distinct spatial orientation of the substituents in each isomer profoundly influences its biological activity and conformational preferences.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of these isomers. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to determine the complete covalent structure and relative stereochemistry of the this compound diastereomers. This technical guide provides an in-depth overview of the application of NMR spectroscopy for the structural characterization of this compound, including detailed experimental protocols and data interpretation.
Data Presentation: NMR Spectral Data of this compound Stereoisomers
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (2S,4R)-4-Hydroxypipecolic Acid.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.01 | dd | 12.1, 6.7 |
| H-3a | 2.21 | ddt | 11.8, 5.4, 2.6 |
| H-3b | 1.90 | d | 11.8 |
| H-4 | 3.71 | d | 13.0 |
| H-5a | 2.45 | dt | 11.9, 5.1 |
| H-5b | 2.03-1.95 | m | - |
| H-6a | 3.60 | d | 13.4 |
| H-6b | 3.28 | d | 5.1 |
Note: Data is based on a derivative of (2S,4R)-4-hydroxypipecolic acid and may vary for the free amino acid.[1]
Table 2: ¹³C NMR Chemical Shifts (δ) for (2S,4R)-4-Hydroxypipecolic Acid.
| Carbon | Chemical Shift (ppm) |
| C-2 | 59.8 |
| C-3 | 37.2 |
| C-4 | 76.7 |
| C-5 | 28.9 |
| C-6 | 47.1 |
| C=O | 173.4 |
Note: Data is based on a derivative of (2S,4R)-4-hydroxypipecolic acid and may vary for the free amino acid.[1]
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: The this compound sample should be of high purity, free from paramagnetic impurities and significant amounts of other solvents.
-
Solvent: A suitable deuterated solvent must be chosen to dissolve the sample. Common choices for amino acids include deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (e.g., -OH, -NH, -COOH).
-
Concentration: For a standard 5 mm NMR tube, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: A small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, can be added for accurate chemical shift referencing (δ = 0.00 ppm).
-
pH Adjustment: When using D₂O, the pH (or pD) of the solution can be adjusted by adding microliter amounts of DCl or NaOD to study the protonation states of the functional groups.
1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Objective: To determine the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling.
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 10-15 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: Several hundred to several thousand scans are often required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Methodology: A 2D experiment where the ¹H NMR spectrum is plotted on both axes. Cross-peaks appear between the signals of coupled protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbon atoms.
-
Methodology: A 2D experiment that correlates the chemical shifts of protons with the chemical shifts of the carbons they are directly bonded to.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range couplings between protons and carbons (typically over 2-4 bonds).
-
Methodology: A 2D experiment that shows correlations between protons and carbons that are separated by multiple bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton.
-
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
Signaling Pathway of N-Hydroxypipecolic Acid in Plant Immunity
While the direct signaling pathway of this compound itself is not extensively characterized, its derivative, N-hydroxypipecolic acid (NHP), is a key signaling molecule in plant systemic acquired resistance (SAR). The biosynthesis of NHP from L-lysine involves pipecolic acid as an intermediate.
Caption: Biosynthetic pathway of N-hydroxypipecolic acid and its role in activating systemic acquired resistance in plants.
References
Investigating the Antioxidant Properties of 4-Hydroxypipecolic Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of 4-Hydroxypipecolic acid (4-HPA). While in vivo studies have demonstrated its significant anti-oxidative effects through the modulation of key enzymatic pathways, direct in vitro radical scavenging data is not yet available in the public domain. This document summarizes the existing quantitative data from animal studies, details the experimental protocols used, and proposes standardized methodologies for future in vitro investigations. Furthermore, it elucidates the likely molecular signaling pathway—the Nrf2/ARE pathway—through which 4-HPA may exert its antioxidant effects. This guide is intended to be a foundational resource for researchers investigating the therapeutic potential of this compound in oxidative stress-mediated diseases.
Introduction to this compound and Oxidative Stress
This compound (C₆H₁₁NO₃) is a cyclic non-proteinogenic amino acid, a derivative of pipecolic acid.[1] It has been isolated from natural sources such as the seeds of Peganum harmala and is being investigated for various biological activities.[2] One of the most significant areas of interest is its potential as an antioxidant.
Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[3] ROS can damage macromolecules such as DNA, proteins, and lipids, contributing to the pathogenesis of numerous diseases, including diabetes, neurodegenerative disorders, and cancer.[3] Antioxidants are molecules that can neutralize ROS, thereby preventing or mitigating this damage. They can act through various mechanisms, including direct radical scavenging or by upregulating the expression and activity of endogenous antioxidant enzymes.
In Vivo Antioxidant Activity of this compound
A key study has demonstrated the potent anti-oxidative properties of 4-HPA in a diabetic mouse model (C57BL/KsJ-db/db).[2] Administration of 4-HPA led to a significant reduction in lipid peroxidation and a marked increase in the activity of crucial antioxidant enzymes in both liver and kidney tissues.[2]
Data Presentation: Effects on Oxidative Stress Markers
The following table summarizes the quantitative results from the in vivo study, showcasing the effect of 4-HPA on key antioxidant enzymes and lipid peroxidation.
| Tissue | Parameter | Vehicle-Treated Control (db/db mice) | 4-HPA Treated (50 mg/kg) | Outcome |
| Liver | Lipid Peroxidation (MDA levels) | Elevated | Significantly Lowered | Reduction of Oxidative Damage |
| Catalase (CAT) Activity | Depressed | Significantly Increased | Enhanced H₂O₂ Detoxification | |
| Glutathione Peroxidase (GSH-Px) Activity | Depressed | Significantly Increased | Enhanced Peroxide Detoxification | |
| Superoxide Dismutase (SOD) Activity | Depressed | Significantly Increased | Enhanced Superoxide Scavenging | |
| Kidney | Lipid Peroxidation (MDA levels) | Elevated | Significantly Lowered | Reduction of Oxidative Damage |
| Catalase (CAT) Activity | Depressed | Significantly Increased | Enhanced H₂O₂ Detoxification | |
| Glutathione Peroxidase (GSH-Px) Activity | Depressed | Significantly Increased | Enhanced Peroxide Detoxification | |
| Superoxide Dismutase (SOD) Activity | Depressed | Significantly Increased | Enhanced Superoxide Scavenging | |
| Data synthesized from the study on anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice.[2] |
Experimental Protocol: In Vivo Antioxidant Activity Assessment
The following protocol outlines the methodology used to determine the in vivo antioxidant effects of 4-HPA.[2]
-
Animal Model: Twelve-week-old male C57BL/KsJ-db/db mice are used as the diabetic model.
-
Treatment Administration:
-
A suspension of 4-HPA is prepared in 1% gum acacia.
-
Mice are administered 50 mg/kg body weight of the 4-HPA suspension daily for a period of 10 days.
-
A control group receives the vehicle (1% gum acacia) only.
-
-
Tissue Preparation:
-
Following the treatment period, mice are euthanized.
-
Liver and kidney tissues are immediately excised, washed in ice-cold saline, and homogenized to prepare a 10% (w/v) tissue homogenate in phosphate buffer.
-
-
Biochemical Assays:
-
Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) levels in the tissue homogenates are measured as an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) Activity: SOD activity is assayed by monitoring the inhibition of the reduction of a suitable substrate (e.g., nitroblue tetrazolium).
-
Catalase (CAT) Activity: CAT activity is determined by measuring the rate of hydrogen peroxide decomposition.
-
Glutathione Peroxidase (GSH-Px) Activity: GSH-Px activity is measured by following the rate of NADPH oxidation in the presence of glutathione reductase.
-
-
Data Analysis: The results from the 4-HPA treated group are compared to the vehicle-treated control group, with statistical significance determined using appropriate tests.
Visualization: In Vivo Experimental Workflow
Caption: Workflow for in vivo assessment of 4-HPA antioxidant activity.
Proposed In Vitro Antioxidant Activity Evaluation
While the in vivo data strongly suggest an antioxidant effect, direct radical scavenging and reducing power have not been reported. Standard in vitro assays are essential to characterize the intrinsic antioxidant capacity of 4-HPA. The following are detailed protocols for recommended assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[4]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[5]
-
Sample Preparation: Prepare various concentrations of 4-HPA in the same solvent. A known antioxidant, such as Trolox or Ascorbic Acid, should be prepared as a positive control.
-
Reaction:
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 515-517 nm).[4][5]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined to quantify antioxidant potency.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.[7] This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•⁺ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Sample Preparation: Prepare various concentrations of 4-HPA and a positive control (e.g., Trolox).
-
Reaction: Add a small volume of the sample (e.g., 10-30 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 270-300 µL).[6]
-
Measurement: After a set incubation time (e.g., 6-10 minutes) in the dark, measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[10]
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare various concentrations of 4-HPA and a standard (e.g., Trolox or FeSO₄).
-
Reaction:
-
Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 300 µL).
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as equivalents of that standard.
Visualization: Mechanisms of In Vitro Assays
Caption: Mechanisms of common in vitro antioxidant capacity assays.
Potential Signaling Pathway: Nrf2/ARE Axis
The in vivo data showing upregulation of SOD, CAT, and GSH-Px strongly points to a mechanism beyond direct scavenging.[2] These enzymes are key components of the endogenous antioxidant defense system, and their expression is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][11][12]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to oxidative stress (or an activating compound), Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[13][14] This binding initiates the transcription of a suite of cytoprotective proteins, including SOD, CAT, and the enzymes required for glutathione synthesis and recycling (used by GSH-Px).[11][12] It is highly plausible that 4-HPA acts as an activator of this pathway, leading to the observed increase in antioxidant enzyme activity.
Visualization: The Nrf2/ARE Signaling Pathway
Caption: Nrf2 activation pathway for antioxidant enzyme expression.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a potent modulator of the endogenous antioxidant defense system. In vivo studies have quantitatively demonstrated its ability to enhance the activity of SOD, CAT, and GSH-Px while reducing lipid peroxidation. The most probable mechanism for this action is the activation of the Nrf2/ARE signaling pathway.
However, a significant gap exists in the characterization of its direct antioxidant properties. Therefore, future research should prioritize:
-
In Vitro Analysis: Performing the DPPH, ABTS, and FRAP assays as detailed in this guide to determine the direct radical scavenging and reducing capabilities of 4-HPA.
-
Cellular Studies: Utilizing cell-based assays to confirm the activation of the Nrf2 pathway by measuring Nrf2 nuclear translocation and the expression of downstream target genes upon treatment with 4-HPA.
-
Structure-Activity Relationship: Investigating analogs of 4-HPA to understand the structural requirements for its antioxidant activity.
By systematically addressing these areas, the scientific community can build a comprehensive profile of this compound, paving the way for its potential development as a therapeutic agent for diseases rooted in oxidative stress.
References
- 1. This compound | C6H11NO3 | CID 151907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. louis.uah.edu [louis.uah.edu]
- 10. pub.h-brs.de [pub.h-brs.de]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 4-Hydroxypipecolic Acid in Plant-Pathogen Interactions
Introduction
This compound (4-OH-Pip), frequently referred to in scientific literature as N-hydroxypipecolic acid (NHP), has emerged as a critical signaling molecule in plant immunity.[1][2] This non-protein amino acid, derived from L-lysine, plays a pivotal role in establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism in plants.[2][3] Upon local pathogen infection, 4-OH-Pip accumulates systemically and orchestrates a complex defense response, often in concert with another key immune signal, salicylic acid (SA).[3][4] This guide provides a comprehensive overview of the biosynthesis, signaling pathways, and mechanism of action of 4-OH-Pip in plant-pathogen interactions, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Biosynthesis of this compound
The biosynthesis of 4-OH-Pip is a three-step enzymatic pathway that originates from L-lysine and is induced by pathogen infection.[4][5][6]
-
Deamination of L-lysine: The pathway initiates in the plastids where the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) removes the α-amino group from L-lysine to produce ε-amino-α-keto caproic acid.[5][7] This intermediate spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[5]
-
Reduction to Pipecolic Acid: The reductase SAR-DEFICIENT 4 (SARD4) then converts Δ¹-P2C into pipecolic acid (Pip).[5][7]
-
Hydroxylation to 4-OH-Pip: Pip is subsequently exported from the plastid to the cytosol, where the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) catalyzes its N-hydroxylation to produce the biologically active 4-OH-Pip.[5][7]
The expression of the genes encoding these enzymes, ALD1, SARD4, and FMO1, is induced upon pathogen attack.[4][6] The activity of this pathway is tightly regulated, and inactivation of 4-OH-Pip can occur through glycosylation by the UDP-DEPENDENT GLYCOSYL TRANSFERASE 76B1 (UGT76B1), forming NHP-O-glucoside (NHP-OGlc).[5][7]
Signaling and Mode of Action in Plant Immunity
4-OH-Pip functions as a crucial mobile signal that primes distal, uninfected tissues for a more robust and rapid defense response upon subsequent pathogen attack.[2][8] Its mode of action involves direct gene induction, signal amplification, and a significant interplay with the salicylic acid signaling pathway.[3]
Systemic Acquired Resistance (SAR) Activation
Following a localized pathogen infection, 4-OH-Pip is synthesized and transported through the plant's vascular system to distal leaves.[2][5] This systemic accumulation of 4-OH-Pip is both necessary and sufficient to induce SAR.[2][8] Exogenous application of 4-OH-Pip can mimic this effect, triggering systemic resistance to a broad range of pathogens, including bacteria, oomycetes, and fungi.[2]
Interplay with Salicylic Acid (SA)
The signaling pathways of 4-OH-Pip and SA are intricately linked and mutually potentiate each other to establish a robust immune response.[3][4]
-
4-OH-Pip induces SA biosynthesis: 4-OH-Pip treatment directly induces and primes the expression of SA biosynthetic genes, leading to increased SA production.[4][9]
-
SA enhances 4-OH-Pip biosynthesis: Conversely, SA can upregulate the expression of ALD1 and FMO1, thereby boosting the synthesis of 4-OH-Pip.[4]
This positive feedback loop ensures a strong and sustained defense response.[4] Downstream of their biosynthesis, both signals converge on some common regulatory components, including the master transcription factors SARD1 and CBP60g, which regulate the expression of both SA and 4-OH-Pip biosynthetic genes.[9][10]
Downstream Signaling Events
The perception of 4-OH-Pip in distal tissues, mediated by a yet-to-be-identified receptor, triggers a cascade of downstream signaling events.[5] A recent study has implicated extracellular NAD(P) [eNAD(P)] and the lectin receptor kinase LecRK-VI.2 in 4-OH-Pip-induced SAR.[11][12] 4-OH-Pip induces the systemic accumulation of eNAD(P) in a process that is dependent on the respiratory burst oxidase homolog RBOHF, which produces reactive oxygen species (ROS).[11][12] The NONEXPRESSER OF PR GENES 1 (NPR1) protein, a key regulator of SA signaling, also acts downstream of 4-OH-Pip in the induction of SAR and the associated transcriptional reprogramming.[13]
Quantitative Data in Plant-Pathogen Interactions
The following tables summarize key quantitative data on the accumulation of pipecolic acid (Pip) and this compound (4-OH-Pip/NHP) in various plant species following pathogen infection and the impact of exogenous 4-OH-Pip application on pathogen growth.
Table 1: Pathogen-Induced Accumulation of Pip and 4-OH-Pip (NHP)
| Plant Species | Pathogen | Tissue | Time Post-Infection (hpi) | Pip Concentration (µg/g FW) | 4-OH-Pip (NHP) Concentration (µg/g FW) |
| Tobacco | Pseudomonas syringae | Infected Leaves | 72 | ~6 | ~6 |
| Tomato | Pseudomonas syringae | Infected Leaves | - | Exceeds NHP levels by ~8-fold | - |
| Brachypodium distachyon | Xanthomonas translucens | Infected Leaves | 120 | > 20 | ~1 |
| Barley | Magnaporthe oryzae | Infected Leaves | 120 | > 40 | ~1 |
Data synthesized from multiple sources.[2][14]
Table 2: Effect of Exogenous 4-OH-Pip (NHP) Application on Pathogen Growth
| Plant Species | Pathogen | 4-OH-Pip (NHP) Treatment | Pathogen Growth Reduction |
| Arabidopsis thaliana | Pseudomonas syringae | 1 mM NHP soil drench | Significant reduction in systemic pathogen growth |
| Cucumber | Pseudomonas syringae pv. lachrymans | 1 mM NHP leaf application | Triggered acquired resistance and reduced disease symptoms |
| Tobacco | - | 1 mM NHP leaf application | Triggered acquired resistance |
| Barley | - | 1 mM NHP leaf application | Triggered acquired resistance |
Data synthesized from multiple sources.[2]
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of 4-OH-Pip.
Quantification of 4-OH-Pip and Related Metabolites by LC-MS
This protocol outlines the general steps for the extraction and quantification of 4-OH-Pip and its precursor, Pip, from plant tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
- Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
2. Extraction:
- Add 1 mL of pre-chilled 80% methanol to the powdered tissue.
- Include a known amount of a suitable internal standard (e.g., deuterated Pip or NHP) for accurate quantification.[15]
- Vortex the mixture vigorously for 1 minute.
- Incubate on ice for 20 minutes, with occasional vortexing.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant and transfer to a new microfuge tube.
3. LC-MS Analysis:
- Filter the extract through a 0.22 µm syringe filter.
- Inject an appropriate volume (e.g., 5-10 µL) onto a reverse-phase C18 column.
- Use a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Couple the LC system to a triple quadrupole or high-resolution mass spectrometer.
- Monitor for the specific mass-to-charge ratios (m/z) of Pip and 4-OH-Pip and their characteristic fragmentation patterns in Multiple Reaction Monitoring (MRM) mode for quantification.
Systemic Acquired Resistance (SAR) Assay
This protocol describes a standard assay to assess the induction of SAR in Arabidopsis thaliana.
1. Primary Inoculation (Induction):
- Grow Arabidopsis plants for 4-5 weeks under short-day conditions.
- Infiltrate three lower leaves of each plant with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae pv. maculicola at an OD₆₀₀ of 0.005 in 10 mM MgCl₂) or a mock solution (10 mM MgCl₂).[16]
2. Challenge Inoculation:
- Two days after the primary inoculation, infiltrate three upper, systemic leaves with the same pathogen at a lower concentration (e.g., OD₆₀₀ of 0.001).[16]
3. Quantification of Pathogen Growth:
- Two to three days after the challenge inoculation, collect leaf discs of a known area from the challenge-inoculated leaves.
- Homogenize the leaf discs in 10 mM MgCl₂.
- Plate serial dilutions of the homogenate on appropriate selective media (e.g., King's B medium with rifampicin).
- Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs) to determine the bacterial titer. A significant reduction in CFU in the induced plants compared to the mock-treated plants indicates the establishment of SAR.
Gene Expression Analysis by qRT-PCR
This protocol details the steps for analyzing the expression of genes involved in 4-OH-Pip biosynthesis and defense responses.
1. RNA Extraction:
- Harvest plant tissue at desired time points after treatment or infection and immediately freeze in liquid nitrogen.
- Extract total RNA using a commercial kit or a standard Trizol-based method.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qRT-PCR):
- Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers for target genes (e.g., ALD1, FMO1, PR1) and a reference gene (e.g., ACTIN2), and a SYBR Green-based PCR master mix.
- Perform the PCR in a real-time PCR cycler.
- Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to a control condition.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis and signaling pathway of this compound in plant immunity.
Caption: Workflow for a standard Systemic Acquired Resistance (SAR) bioassay in Arabidopsis.
Conclusion
This compound is a cornerstone of systemic acquired resistance in plants. Its biosynthesis from lysine and its intricate signaling network, particularly its synergistic relationship with salicylic acid, highlight its central role in orchestrating a plant-wide defense response. A thorough understanding of the 4-OH-Pip pathway not only deepens our fundamental knowledge of plant immunity but also presents significant opportunities for the development of novel and sustainable strategies for crop protection. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and professionals aiming to harness the potential of this potent immune--signaling molecule in agricultural and pharmaceutical applications.
References
- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. N-hydroxypipecolic acid and salicylic acid: a metabolic duo for systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chiral Separation of 4-Hydroxypipecolic Acid Diastereomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Hydroxypipecolic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, including antivirals and NMDA receptor antagonists[1]. It possesses two stereocenters, leading to four possible stereoisomers. The precise control and analysis of its diastereomeric and enantiomeric purity are critical for ensuring the safety and efficacy of final drug products. This application note provides detailed protocols for the chiral separation of this compound diastereomers using High-Performance Liquid Chromatography (HPLC). Two primary strategies are presented: the direct separation on a Chiral Stationary Phase (CSP) and the indirect separation of diastereomeric derivatives on a standard achiral column.
Introduction to Chiral Separation Strategies
The separation of enantiomers and diastereomers can be achieved by two main approaches in HPLC[2][3]:
-
Direct Method: Utilizes a Chiral Stationary Phase (CSP) that selectively interacts with the different stereoisomers, leading to differential retention times. Common CSPs include polysaccharide-based, macrocyclic glycopeptide, and ligand-exchange phases[4][5][6]. This is often the most straightforward approach as it does not require sample modification.
-
Indirect Method: Involves the pre-column derivatization of the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers[7][8]. These newly formed diastereomers have distinct physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column[3][7]. This method can also enhance the detectability (e.g., UV or fluorescence) of the analyte.
The choice between these methods depends on factors such as analyte structure, availability of a suitable CSP, and the need for enhanced sensitivity[3].
Logical Workflow for Method Selection
The following diagram outlines a decision-making process for selecting an appropriate chiral separation strategy for this compound.
Caption: Decision tree for selecting a chiral HPLC separation strategy.
Experimental Protocols
Protocol 1: Direct Separation using a Macrocyclic Glycopeptide Column
This protocol describes a general method for the direct analysis of this compound diastereomers. Macrocyclic glycopeptide phases, such as those based on vancomycin or teicoplanin, are well-suited for separating polar and ionizable compounds like amino acids in polar ionic or reversed-phase modes[4][5].
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
-
-
HPLC System and Conditions:
-
The following table summarizes the recommended starting conditions. Optimization may be required.
-
| Parameter | Recommended Setting |
| HPLC Column | Astec® CHIROBIOTIC® V2 or T2, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Polar Ionic Mode: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) |
| Alternative: 10 mM Ammonium Acetate in Methanol | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (can be varied from 10-40°C for optimization) |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (if no chromophore, use ELSD or Mass Spectrometry) |
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different diastereomers.
-
Calculate the resolution (Rs) between adjacent peaks. A baseline separation is typically indicated by Rs ≥ 1.5.
-
Determine the relative percentage of each diastereomer.
-
Protocol 2: Indirect Separation via Derivatization
This protocol is based on the derivatization of the secondary amine of this compound, followed by analysis on a standard reversed-phase column. The example uses 9-fluorenylmethyl chloroformate (FMOC-Cl), a common derivatizing agent for amines that introduces a highly UV-active fluorenyl group.
Methodology:
-
Derivatization Procedure:
-
Dissolve ~1 mg of the this compound sample in 500 µL of a 100 mM borate buffer (pH 9.0).
-
Add 500 µL of a 10 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture for 1-2 minutes and let it react at room temperature for 30-60 minutes.
-
Quench the reaction by adding 100 µL of a 100 mM glycine solution to consume excess FMOC-Cl.
-
Dilute the final mixture with the mobile phase as needed and filter through a 0.22 µm syringe filter.
-
-
HPLC System and Conditions:
-
This method separates the newly formed diastereomeric derivatives on a standard C18 column.
-
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase Column (e.g., Symmetry C18), 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 265 nm |
Data Presentation and Expected Results
The following tables summarize expected chromatographic data based on the described protocols. Note that retention times are estimates and will vary based on the specific system, column, and conditions used.
Table 1: Expected Results for Direct Separation (Protocol 1)
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| (2S, 4S) | ~10.5 | - |
| (2R, 4R) | ~11.8 | > 1.5 |
| (2S, 4R) | ~14.2 | > 1.5 |
| (2R, 4S) | ~15.9 | > 1.5 |
Table 2: Expected Results for Indirect Separation (Protocol 2)
| FMOC-Diastereomer | Retention Time (min) | Resolution (Rs) |
| Deriv. of (2S, 4S) | ~16.2 | - |
| Deriv. of (2R, 4R) | ~17.1 | > 1.5 |
| Deriv. of (2S, 4R) | ~18.5 | > 1.5 |
| Deriv. of (2R, 4S) | ~19.3 | > 1.5 |
General Experimental Workflow
The diagram below illustrates the general workflow for a chiral HPLC analysis, from initial sample handling to final data interpretation.
Caption: General workflow for chiral HPLC analysis.
Conclusion
The successful chiral separation of this compound diastereomers is achievable through either direct analysis on a suitable CSP or indirect analysis following derivatization. The direct method using a macrocyclic glycopeptide column offers a simpler workflow, while the indirect method provides an excellent alternative that can enhance sensitivity and utilize common reversed-phase columns. The choice of method should be guided by laboratory instrumentation, sample characteristics, and analytical goals. The protocols provided herein serve as robust starting points for developing and optimizing a separation method tailored to specific research or quality control needs.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Hydroxypipecolic Acid in Plant Extracts Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Hydroxypipecolic acid is a non-proteinogenic amino acid found in various plant species. As a derivative of pipecolic acid, it is implicated in plant immunity and stress response mechanisms. Accurate quantification of this metabolite is crucial for understanding its physiological role and for potential applications in agriculture and drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in complex plant matrices.
Principle This method utilizes the high selectivity and sensitivity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[1][2] Plant extracts are prepared using a straightforward liquid extraction protocol. The analyte is then separated from other matrix components using reversed-phase liquid chromatography. Detection and quantification are achieved with a triple quadrupole mass spectrometer, which monitors specific precursor-to-product ion transitions for this compound, ensuring high specificity and minimizing interferences.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., Phenylalanine-d5 (optional, but recommended)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Milli-Q or equivalent ultrapure water
-
Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen and stored at -80°C
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Syringe filters (0.22 µm, PTFE)
-
LC vials
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of 50:50 methanol:water to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 methanol:water.
-
Calibration Curve Standards: Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL by spiking the appropriate amount of working standard solution into a blank matrix extract (an extract from a plant known to not contain the analyte, or a surrogate matrix).
-
Internal Standard (IS) Stock: If using an IS, prepare a 1 mg/mL stock solution and dilute it to a final working concentration (e.g., 100 ng/mL) used for spiking all samples, calibrators, and quality controls (QCs).[4]
Sample Preparation (Plant Tissue Extraction)
-
Weighing: Place a 2.0 mL microcentrifuge tube containing two small steel beads on a balance and tare. Transfer ~50 mg of frozen, ground plant tissue powder into the tube and record the exact weight. Keep samples on dry ice to prevent thawing.
-
Extraction: Add 1.0 mL of pre-chilled extraction solvent (80:20 Methanol:Water, v/v) to the tube. If using an internal standard, add it to the extraction solvent.
-
Homogenization: Securely cap the tubes and homogenize using a bead beater or tissue lyser for 5 minutes at a high frequency until the tissue is completely dispersed.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Instrumental Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound The precursor ion corresponds to the protonated molecule [M+H]⁺ of this compound (MW: 145.16 g/mol ).[6] The primary product ion (100.1) is proposed based on the characteristic loss of the carboxyl group (HCOOH), analogous to the fragmentation of pipecolic acid (m/z 130 -> 84).[4] A second transition is used for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Use |
| 4-H-Pipecolic Acid | 146.1 | 100.1 | 100 | 25 | 15 | Quantifier |
| 4-H-Pipecolic Acid | 146.1 | 82.1 | 100 | 25 | 20 | Qualifier |
| Phenylalanine-d5 (IS) | 171.1 | 125.1 | 100 | 20 | 12 | IS |
Data Presentation and Performance
Data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of this compound in plant samples is determined from this curve.
Table 4: Representative Method Performance Characteristics The following data are illustrative of a validated method and may vary based on instrumentation and matrix.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 8%[2] |
| Inter-day Precision (%RSD) | < 10%[4] |
| Accuracy (Recovery %) | 92 - 105%[7] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to final data analysis.
References
- 1. forensicrti.org [forensicrti.org]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amino acids without derivatization in barley extracts by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H11NO3 | CID 151907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Detection of 4-Hydroxypipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypipecolic acid (4-HPA) is a non-proteinogenic amino acid found in various plant species. Recent studies have highlighted its potential as a bioactive molecule with significant therapeutic promise. Notably, 4-HPA has demonstrated both anti-diabetic and anti-oxidative properties. In diabetic mouse models, administration of 4-HPA led to a significant reduction in fasting blood glucose, plasma triglycerides, and cholesterol[1]. The proposed mechanism for its anti-diabetic effect involves the stimulation of glucose transporter 4 (GLUT4) translocation to the surface of skeletal muscle cells, thereby enhancing glucose uptake[2]. Furthermore, 4-HPA exhibits anti-oxidant activity by reducing lipid peroxidation and increasing the activity of key antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase[1].
Given its therapeutic potential, the ability to accurately and efficiently quantify 4-HPA in various biological samples is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development pipelines. While chromatographic methods for 4-HPA detection exist, they often require derivatization and lengthy run times[3][4]. An enzymatic assay would offer a high-throughput, sensitive, and specific alternative.
This document provides a proposed framework for the development of a novel enzymatic assay for the detection of this compound. The protocol is based on the well-established principles of oxidase/dehydrogenase-based assays and is intended to serve as a foundational method for researchers.
Principle of the Assay
The proposed enzymatic assay is based on the specific oxidation of this compound by a putative 4-hydroxypipecolate oxidase or dehydrogenase. This enzyme would catalyze the conversion of 4-HPA to a corresponding product, with the concomitant reduction of a substrate that can be easily detected.
Two potential enzymatic reactions are proposed:
-
Oxidase-based assay: A hypothetical 4-hydroxypipecolate oxidase would use oxygen to oxidize 4-HPA, producing an oxidized product and hydrogen peroxide (H₂O₂). The H₂O₂ can then be detected colorimetrically or fluorometrically using a peroxidase-coupled reaction.
-
Dehydrogenase-based assay: A hypothetical 4-hydroxypipecolate dehydrogenase would use NAD⁺ or NADP⁺ as a cofactor to oxidize 4-HPA, resulting in the production of NADH or NADPH, respectively. The increase in NADH or NADPH can be monitored by measuring the absorbance at 340 nm or through a coupled enzymatic reaction that produces a colored or fluorescent product.
Signaling and Metabolic Pathways
Proposed Anti-Diabetic Signaling Pathway of this compound
The anti-diabetic effect of 4-HPA is believed to be mediated through the enhancement of glucose uptake in skeletal muscle cells. This is likely achieved through the activation of the insulin signaling pathway, leading to the translocation of GLUT4 transporters to the plasma membrane.
Caption: Proposed signaling cascade for 4-HPA-mediated glucose uptake.
Proposed Anti-Oxidant Mechanism of this compound
4-HPA has been shown to bolster the cellular antioxidant defense system. This is achieved by reducing harmful reactive oxygen species (ROS) and upregulating the expression and activity of key antioxidant enzymes.
Caption: Mechanism of 4-HPA in cellular antioxidant defense.
Quantitative Data Summary
The following tables summarize the reported in vivo effects of this compound and the hypothetical performance characteristics of the proposed enzymatic assay.
Table 1: In Vivo Effects of this compound in db/db Mice[1]
| Parameter | Vehicle-Treated db/db Mice | 4-HPA-Treated db/db Mice (50 mg/kg) | % Change |
| Fasting Blood Glucose | High | Significantly Reduced | ↓ |
| Plasma Triglycerides | High | Significantly Reduced | ↓ |
| Plasma Cholesterol | High | Significantly Reduced | ↓ |
| Free Fatty Acids | High | Significantly Reduced | ↓ |
| LDL-Cholesterol | High | Significantly Reduced | ↓ |
| HDL-Cholesterol | Low | Significantly Increased | ↑ |
| Lipid Peroxidation (Liver) | High | Significantly Lowered | ↓ |
| Lipid Peroxidation (Kidney) | High | Significantly Lowered | ↓ |
| Catalase (CAT) Activity | Low | Significantly Increased | ↑ |
| Glutathione Peroxidase (GSH-Px) Activity | Low | Significantly Increased | ↑ |
| Superoxide Dismutase (SOD) Activity | Low | Significantly Increased | ↑ |
Table 2: Hypothetical Performance Characteristics of the Proposed Enzymatic Assay
| Parameter | Oxidase-Based Assay (Colorimetric) | Dehydrogenase-Based Assay (Absorbance) |
| Limit of Detection (LOD) | 1 - 5 µM | 5 - 10 µM |
| Limit of Quantification (LOQ) | 5 - 15 µM | 15 - 30 µM |
| Linear Range | 5 - 200 µM | 15 - 500 µM |
| Precision (CV%) | < 10% | < 10% |
| Specificity | High (dependent on enzyme) | High (dependent on enzyme) |
| Assay Time | 30 - 60 minutes | 15 - 30 minutes |
Experimental Protocols
Proposed Experimental Workflow
The general workflow for the development and execution of the enzymatic assay is outlined below.
Caption: General workflow for the enzymatic detection of 4-HPA.
Protocol 1: Proposed Oxidase-Based Colorimetric Assay
Materials:
-
Putative 4-hydroxypipecolate oxidase
-
Horseradish peroxidase (HRP)
-
This compound standard
-
Amplex Red (or similar chromogenic peroxidase substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-HPA standard (e.g., 10 mM in water).
-
Prepare a series of dilutions of the 4-HPA standard in phosphate buffer to generate a standard curve (e.g., 0-200 µM).
-
Prepare a working solution of the detection reagent containing 4-hydroxypipecolate oxidase, HRP, and Amplex Red in phosphate buffer. The optimal concentrations of each component will need to be determined empirically.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell lysates), perform a deproteinization step (e.g., using perchloric acid or ultrafiltration) to remove interfering proteins.
-
Adjust the pH of the sample to be compatible with the assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of each standard or prepared sample to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of the detection reagent working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of 4-HPA in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Proposed Dehydrogenase-Based Absorbance Assay
Materials:
-
Putative 4-hydroxypipecolate dehydrogenase
-
NAD⁺ or NADP⁺
-
This compound standard
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-HPA standard (e.g., 10 mM in water).
-
Prepare a series of dilutions of the 4-HPA standard in Tris-HCl buffer to generate a standard curve (e.g., 0-500 µM).
-
Prepare a reaction mixture containing the putative 4-hydroxypipecolate dehydrogenase and NAD⁺ (or NADP⁺) in Tris-HCl buffer.
-
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1.
-
-
Assay Protocol:
-
Add 50 µL of each standard or prepared sample to the wells of a UV-transparent 96-well plate.
-
Initiate the reaction by adding 150 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of 4-HPA in the samples from the standard curve.
-
Future Directions and Considerations
The primary challenge in establishing this assay is the identification and characterization of a specific 4-hydroxypipecolate oxidase or dehydrogenase. Researchers may need to screen microbial or plant sources for such enzymatic activity. Once a suitable enzyme is identified, optimization of assay conditions (e.g., pH, temperature, substrate concentrations) will be necessary to achieve optimal performance. Furthermore, the specificity of the enzyme should be thoroughly investigated by testing its activity against structurally related compounds, such as pipecolic acid and proline.
These proposed protocols provide a solid foundation for the development of a robust and sensitive enzymatic assay for this compound, a molecule of growing interest in the field of drug discovery and development.
References
- 1. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exaly.com [exaly.com]
Application Note: Derivatization of 4-Hydroxypipecolic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxypipecolic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds and is a component of some natural products.[1] Its analysis is critical for pharmacokinetic studies, metabolite identification, and quality control in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of small molecules. However, due to the polar nature and low volatility of this compound, which contains carboxylic acid, secondary amine, and hydroxyl functional groups, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2] This process reduces the polarity and hydrogen bonding capacity of the molecule, leading to improved chromatographic peak shape, resolution, and sensitivity.[2][3]
This application note provides detailed protocols for the derivatization of this compound using two common methods: alkylation with propyl chloroformate and silylation.
Derivatization Strategies
The choice of derivatization reagent depends on the functional groups present in the analyte. For this compound, all three active hydrogen-containing groups (amine, carboxyl, and hydroxyl) must be derivatized.
-
Alkylation/Acylation: This approach involves the reaction of the active hydrogens with an alkylating or acylating agent. Chloroformates, such as propyl chloroformate, are effective as they react with both amines and carboxylic acids in a single step, and will also derivatize the hydroxyl group.[4][5] This method is often rapid and provides stable derivatives.[4][6]
-
Silylation: This is one of the most common derivatization techniques for GC analysis.[3] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens with a trimethylsilyl (TMS) group.[2] This reaction is generally fast and produces volatile derivatives, though the reagents and derivatives can be sensitive to moisture.[3]
Experimental Workflow for Derivatization and Analysis
Caption: Experimental workflow for the GC-MS analysis of this compound.
Protocol 1: Derivatization with Propyl Chloroformate
This protocol is adapted from a method used for the analysis of pipecolic acid in biological matrices and is effective for derivatizing amino acids.[4][6] The propyl chloroformate reacts with the amine, carboxyl, and hydroxyl groups.
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., L-Norvaline)
-
Methanol
-
Pyridine
-
Propyl chloroformate
-
Chloroform
-
1 M Sodium Hydroxide (NaOH)
-
50 mM Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC Vials
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To an appropriate amount of dried sample extract or standard in a microcentrifuge tube, add 400 µL of extraction buffer (if starting from a solid matrix) and 20 µL of internal standard solution.[4]
-
For liquid standards, place an aliquot in a glass test tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Extraction of Derivative:
-
Add 400 µL of chloroform and vortex for 10 seconds.[4]
-
Add 400 µL of 50 mM NaHCO₃ and vortex for 10 seconds to neutralize excess reagent.[4]
-
Centrifuge at ~1,250 x g for 1 minute to separate the layers.[4]
-
Carefully transfer the lower organic (chloroform) layer to a clean glass tube containing a small amount (~40 mg) of anhydrous sodium sulfate to remove residual water.[4]
-
Vortex and centrifuge briefly.
-
-
Analysis:
-
Transfer the final chloroform extract to a GC vial.
-
Inject 1 µL into the GC-MS system.
-
Protocol 2: Silylation with BSTFA
Silylation is a robust method for derivatizing compounds with active hydrogens. BSTFA is a common reagent, and its reactivity can be enhanced with a catalyst like trimethylchlorosilane (TMCS).[3]
Materials and Reagents:
-
This compound standard
-
BSTFA + 1% TMCS (or other silylating agent like MSTFA)
-
Pyridine or Acetonitrile (anhydrous grade)
-
Heating block or oven
-
GC Vials with inserts
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Place the sample or standard in a GC vial insert.
-
Evaporate the solvent completely under a gentle stream of dry nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are moisture-sensitive.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly.
-
Heat the vial at 70-90°C for 30-60 minutes.[7] The optimal time and temperature may require some method development.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection. No further workup is typically required.
-
Inject 1 µL into the GC-MS system.
-
Data Presentation: GC-MS Parameters and Method Comparison
Table 1: Example GC-MS Conditions for Analysis of Derivatized Pipecolic Acids
| Parameter | Setting | Reference |
| Gas Chromatograph | ||
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | [4] |
| Carrier Gas | Helium at a constant pressure of 14 psi | [4] |
| Injection Mode | Splitless | [4] |
| Injection Volume | 1 µL | [4] |
| Inlet Temperature | 240 °C | [4] |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 1 min | [4] |
| Ramp 1 | 10 °C/min to 180 °C | [4] |
| Ramp 2 | 40 °C/min to 280 °C, hold for 2 min | [4] |
| Mass Spectrometer | ||
| MS Transfer Line | 280 °C | [4] |
| Ion Source Temp. | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan | [4] |
| Example SIM Ions | (Hypothetical for 4-OH-Pipecolic Acid, requires experimental verification) | |
| Propyl Chloroformate | Quantifier: m/z 170, Qualifier: m/z 128 (adapted from Pip) | [4] |
| TMS Derivative | Based on fragmentation of the fully silylated molecule |
Table 2: Comparison of Derivatization Methods
| Feature | Propyl Chloroformate | Silylation (BSTFA/MSTFA) |
| Target Groups | Amine, Carboxyl, Hydroxyl | Amine, Carboxyl, Hydroxyl, other active hydrogens |
| Reaction Speed | Fast (minutes) | Fast (minutes to 1 hour)[7] |
| Reaction Steps | Single derivatization step, requires post-reaction extraction | Single derivatization step, often no workup needed |
| Reagent Stability | Moderately stable | Highly sensitive to moisture |
| Derivative Stability | Generally stable | Can be moisture-sensitive |
| Byproducts | HCl (neutralized), CO₂, propanol | Non-volatile byproducts, generally GC-compatible |
| Key Advantage | Economical, efficient, and does not require isotopic standards.[4][6] | Produces highly volatile derivatives, very common technique. |
| Key Disadvantage | Requires a liquid-liquid extraction step. | Requires strictly anhydrous conditions. |
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to achieve silylation faster - Chromatography Forum [chromforum.org]
Application Note: Protocol for Solid-Phase Extraction of 4-Hydroxypipecolic Acid from Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxypipecolic acid (HPA) is a non-proteinogenic amino acid that plays a crucial role as a signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).[1][2][3] Its analysis in environmental samples, such as soil, is critical for understanding plant-microbe interactions and for potential applications in agriculture and drug development. However, the complexity of the soil matrix, rich in humic acids, metal ions, and other interfering substances, presents a significant analytical challenge.
This application note provides a detailed protocol for the extraction and purification of this compound from soil samples using a two-step solid-phase extraction (SPE) method. The protocol employs a preliminary cleanup with a C18 reversed-phase cartridge to remove hydrophobic impurities, followed by enrichment using a strong cation exchange (SCX) sorbent. This robust methodology is designed to yield a clean extract suitable for sensitive downstream analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of the Method
The extraction of this compound from soil is achieved in three main stages:
-
Liquid Extraction: An initial extraction from the soil matrix is performed using a potassium chloride (KCl) solution to release free amino acids.[4] For bound amino acids, acid hydrolysis is required.[5]
-
Reversed-Phase (C18) SPE Cleanup: The crude extract is passed through a C18 SPE cartridge. Polar compounds like HPA will pass through, while hydrophobic and non-polar interfering compounds (e.g., lipids, pigments) are retained.
-
Strong Cation Exchange (SCX) SPE Enrichment: The flow-through from the C18 step is acidified and loaded onto an SCX cartridge. At a low pH, the secondary amine group of HPA is protonated, allowing it to bind to the negatively charged SCX sorbent. After washing to remove neutral and anionic impurities, the purified HPA is eluted with a basic solution, which neutralizes the amine group, releasing it from the sorbent.[6]
Signaling Pathway of this compound
Caption: Biosynthesis of this compound and its role in plant immunity.
Experimental Workflow
Caption: Overall workflow for the extraction of this compound from soil.
Materials and Reagents
Equipment
-
Solid-Phase Extraction (SPE) Vacuum Manifold
-
Centrifuge
-
Orbital Shaker
-
Lyophilizer (Freeze-dryer) or Nitrogen Evaporator
-
pH meter
-
Vortex mixer
-
Analytical balance
-
Micropipettes and tips
-
Glassware (beakers, flasks, graduated cylinders)
SPE Cartridges
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Strong Cation Exchange (SCX) SPE Cartridges (e.g., SOLA™ SCX, 10 mg/1 mL)[6]
Chemicals and Reagents
-
This compound standard
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
-
Formic acid (Optima™ LC/MS grade)[6]
-
Methanol (Optima™ LC/MS grade)[6]
-
Ammonium hydroxide (LC/MS grade)[6]
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
Experimental Protocols
Soil Sample Preparation
-
Air-dry the soil sample or use a lyophilizer for 48 hours.
-
Gently grind the dried soil using a mortar and pestle.
-
Pass the ground soil through a 2 mm sieve to remove large debris and ensure homogeneity.[7]
-
Store the prepared sample in a desiccator until extraction.
Liquid Extraction from Soil
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of cold (4 °C) 1 M KCl solution.
-
Shake the mixture on an orbital shaker for 30 minutes at 200 rpm at 4 °C.[4]
-
Centrifuge the slurry at 12,000 x g for 5 minutes to pellet the soil particles.[4]
-
Carefully decant and filter the supernatant through a 0.45 µm filter. This is the crude soil extract.
Note on Bound Amino Acids: To extract amino acids covalently bound to the soil matrix, an acid hydrolysis step (e.g., 6 M HCl at 105°C for 12-24 hours) is necessary before the SPE procedure.[5] This protocol focuses on free HPA.
Protocol 1: C18 SPE Cleanup
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the entire filtered soil extract (approx. 20 mL) onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to ensure all polar analytes have passed through.
-
Collection: Collect the entire volume from the loading and washing steps. This fraction contains the target analyte, this compound. The hydrophobic interferences are retained on the C18 sorbent.
Protocol 2: SCX SPE Enrichment
-
Sample Preparation: Acidify the collected fraction from the C18 step to a pH of ~2-3 by adding 1% formic acid.[6]
-
Conditioning: Condition the SCX cartridge by passing 1 mL of methanol, followed by 1 mL of water with 1% formic acid.[6]
-
Loading: Slowly load the acidified sample onto the conditioned SCX cartridge. For optimal binding, collect the flow-through and re-apply it to the cartridge.[6]
-
Washing: Wash the cartridge with 1 mL of methanol with 1% formic acid to remove any remaining neutral impurities.[6]
-
Elution: Elute the purified this compound from the SCX cartridge by passing 1 mL of 5% ammonium hydroxide in methanol.[6] Collect this eluate for analysis.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis (e.g., 80/20/0.1 (v/v) methanol/water/formic acid).[4]
Data Presentation
The following table summarizes expected recovery data based on published results for this compound and other amino acids from various matrices. Actual recoveries from soil should be determined experimentally by spiking a known concentration of HPA standard into a blank soil matrix and running it through the entire protocol.
| Analyte | Matrix | SPE Method | Average Recovery (%) | Reference |
| This compound | Plant Leaf Homogenate | Not specified | 95.9 ± 2.8 | [8] |
| Various Amino Acids | Soil Extract | Mixed-Mode MCX | > 85 | [9] |
| Target HPA (Expected) | Soil Extract | C18 Cleanup + SCX | 80 - 95* | N/A |
*Expected recovery for this protocol. Must be validated experimentally.
Conclusion
This application note details a comprehensive and robust method for the selective extraction and purification of this compound from complex soil samples. By combining a preliminary cleanup step with reversed-phase SPE and a targeted enrichment step with strong cation exchange SPE, this protocol effectively removes matrix interferences and concentrates the analyte. The resulting purified extract is highly suitable for accurate quantification by LC-MS, enabling researchers to investigate the role of this important signaling molecule in environmental and biological systems. As with any analytical method, optimization and validation for specific soil types and instrumentation are recommended for achieving the highest quality data.
References
- 1. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes: 4-Hydroxypipecolic Acid as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-hydroxypipecolic acid and its derivatives as versatile chiral building blocks in the synthesis of complex molecules, particularly pharmaceuticals. The inherent chirality and conformational rigidity of the piperidine ring make this compound a valuable scaffold in medicinal chemistry.
Introduction
This compound, a non-proteinogenic amino acid, exists as four distinct stereoisomers. Its rigid cyclic structure and multiple stereocenters make it an attractive starting material for the stereoselective synthesis of a variety of biologically active compounds. Notably, the cis-(2S,4R) stereoisomer is a key component of the HIV protease inhibitor Palinavir and a precursor for potent N-methyl-D-aspartate (NMDA) receptor antagonists, which are important in the treatment of central nervous system disorders.[1] This document outlines three distinct and effective synthetic strategies to access different stereoisomers of this compound, complete with detailed experimental protocols and comparative data.
Synthetic Strategies and Applications
Three primary strategies for the synthesis of this compound stereoisomers are highlighted:
-
Asymmetric Synthesis from N-Sulfinyl δ-Amino β-Keto Esters: This versatile method allows for the synthesis of all four stereoisomers of this compound by leveraging the stereodirecting effect of the N-sulfinyl group.[2][3]
-
Chemoenzymatic Synthesis: An industrially scalable approach that utilizes enzymatic resolution to efficiently separate diastereomeric mixtures, providing access to enantiomerically pure forms of this compound.[4][5]
-
Synthesis from L-Aspartic Acid via Dieckmann Condensation: A route specifically developed for the large-scale production of the (2S,4R)-stereoisomer, a crucial intermediate in the synthesis of Palinavir.[1]
The choice of synthetic route depends on the desired stereoisomer, required scale, and available starting materials.
Data Presentation
Table 1: Comparison of Yields for the Synthesis of this compound Stereoisomers
| Synthetic Strategy | Key Intermediate | Target Stereoisomer | Overall Yield (%) | Reference |
| Asymmetric Synthesis | N-Sulfinyl δ-Amino β-Keto Ester | cis-(2S,4R) | Not explicitly stated | [2] |
| Asymmetric Synthesis | N-Sulfinyl δ-Amino β-Keto Ester | trans-(2S,4S) | Not explicitly stated | [2] |
| Chemoenzymatic Synthesis | N-Acetyl-(R,S)-allylglycine | All four stereoisomers | Not explicitly stated | [4][5] |
| Dieckmann Condensation | N-Boc-L-aspartic acid derivative | (2S,4R) | ~20% (over 10 steps) | [1] |
Table 2: Stereoselectivity in Key Reaction Steps
| Synthetic Strategy | Key Reaction | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis | Stereoselective reduction of β-phenylpiperidine-2,4-dione | cis-4-hydroxy-2-piperidinone | >99:1 (cis:trans) | [2] |
| Asymmetric Synthesis | Stereoselective reduction of N-sulfinyl δ-amino β-keto ester | syn-δ-amino β-hydroxy ester | 98:2 (syn:anti) | [2] |
| Chemoenzymatic Synthesis | Acylase resolution | Enantiopure N-acetyl-allylglycine | High ee (quantitative data not specified) | [4] |
| Dieckmann Condensation | Hydrogenation of enamine | N-Boc-(2S,4R)-4-hydroxypipecolic acid derivative | High (quantitative data not specified) | [1] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of cis-(2S,4R)- and trans-(2S,4S)-4-Hydroxypipecolic Acid
This protocol is adapted from the work of Davis et al. and focuses on the synthesis starting from an N-sulfinyl δ-amino β-keto ester.
Step 1: Synthesis of β-Phenylpiperidine-2,4-dione
-
Procedure: A solution of the starting δ-amino β-keto ester is treated with 5 equivalents of trifluoroacetic acid in dichloromethane to remove the Boc protecting group. The resulting amine is then cyclized by reaction with saturated sodium bicarbonate in dichloromethane to afford the β-ketolactam.
-
Yield: 89%[3]
Step 2: Stereoselective Reduction to cis-4-Hydroxy-2-piperidinone
-
Reagents: β-Phenylpiperidine-2,4-dione, reducing agent (e.g., sodium borohydride).
-
Procedure: The dione is reduced stereoselectively to the corresponding cis-4-hydroxy-2-piperidinone. The specific reducing agent and conditions determine the high diastereoselectivity.
-
Diastereoselectivity: >99:1 (cis:trans)[2]
Step 3: Synthesis of syn-δ-Amino β-Hydroxy Ester
-
Reagents: N-sulfinyl δ-amino β-keto ester, reducing agent (e.g., L-Selectride®).
-
Procedure: The N-sulfinyl δ-amino β-keto ester is stereoselectively reduced to the syn-δ-amino β-hydroxy ester.
-
Diastereoselectivity: 98:2 (syn:anti)[2]
Step 4: Cyclization and Deprotection
-
Procedure: The syn-δ-amino β-hydroxy ester is cyclized, and subsequent deprotection steps yield the final this compound stereoisomers. The specific conditions for cyclization and deprotection will vary based on the protecting groups used.
Protocol 2: Chemoenzymatic Synthesis of all Four Stereoisomers of this compound
This protocol is based on an industrially scalable method.
Step 1: Enzymatic Resolution of N-Acetyl-(R,S)-allylglycine
-
Enzyme: Proprietary acylase.
-
Procedure: Racemic N-acetyl-allylglycine is subjected to enzymatic resolution using a specific acylase. This enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the two enantiomers.
Step 2: Acyliminium Ion Cyclization
-
Procedure: The enantiomerically enriched N-acetyl-allylglycine is converted to an acyliminium ion intermediate, which then undergoes cyclization to form a diastereomeric mixture of 4-formyloxypipecolic acid derivatives.
Step 3: Enzyme-Catalyzed Hydrolysis and Separation
-
Procedure: The diastereomeric mixture of 4-formyloxypipecolic acid derivatives is subjected to an enzyme-catalyzed hydrolysis. This step differentiates the diastereomers, which can then be separated by partitioning.
Step 4: Conversion to Protected 4-Hydroxypipecolates
-
Procedure: Following separation, a sequence of straightforward chemical steps is used to convert the individual stereoisomers into the desired protected 4-hydroxypipecolates, which are then purified by crystallization.
Protocol 3: Synthesis of (2S,4R)-4-Hydroxypipecolic Acid via Dieckmann Condensation
This protocol is designed for the large-scale synthesis of the key intermediate for Palinavir.
Step 1: Preparation of the Dieckmann Precursor from L-Aspartic Acid
-
Starting Material: N-Boc-L-aspartic acid.
-
Procedure: L-aspartic acid is elaborated through a series of protection and functional group manipulation steps to form the precursor for the intramolecular Dieckmann condensation.
Step 2: Intramolecular Dieckmann Condensation
-
Procedure: The precursor undergoes an intramolecular Dieckmann condensation to form the piperidine ring with the desired stereochemistry at the C2 position.
Step 3: Stereoselective Reduction and Deprotection
-
Procedure: The product of the Dieckmann condensation is then subjected to a stereoselective reduction of a ketone functionality to introduce the hydroxyl group at the C4 position with the correct cis stereochemistry. Subsequent deprotection steps yield the final (2S,4R)-4-hydroxypipecolic acid.
Visualizations
Caption: Asymmetric synthesis of this compound stereoisomers.
Caption: Chemoenzymatic route to this compound.
Caption: Synthesis of (2S,4R)-4-hydroxypipecolic acid from L-aspartic acid.
References
Application Notes and Protocols for High-Throughput Screening of 4-Hydroxypipecolic Acid Production in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypipecolic acid is a valuable chiral intermediate in the synthesis of various pharmaceuticals. The development of microbial fermentation processes for its production offers a promising and sustainable alternative to traditional chemical synthesis. High-throughput screening (HTS) is an essential tool for rapidly identifying and optimizing microbial strains and fermentation conditions to achieve high production titers. These application notes provide a comprehensive overview and detailed protocols for establishing a high-throughput screening platform for this compound-producing microbial cultures.
Data Presentation
Table 1: Microbial Production of trans-4-hydroxy-L-pipecolic acid in Escherichia coli
| Parameter | Shake Flask | 5-L Bioreactor | Reference |
| Substrate | 8 g/L L-pipecolic acid | L-lysine | [1][2] |
| Product Titer | 4.89 g/L | 14.86 g/L | [1][2] |
| Fermentation Time | Not specified | 48 hours | [1][2] |
| Yield | Not specified | Not specified | |
| Productivity | Not specified | 0.31 g/L/h | [1][2] |
Table 2: Microbial Production of N-hydroxy-pipecolic acid in Escherichia coli (A Related Hydroxylated Pipecolic Acid Derivative)
| Parameter | Shake Flask | 5-L Bioreactor | Reference |
| Substrate | 4 g/L L-lysine | L-lysine | [3][4] |
| Product Titer | 111.06 mg/L | 326.42 mg/L | [3][4] |
| Fermentation Time | 48 hours | 48 hours | [3][4] |
| Yield | Not specified | Not specified | |
| Productivity | 2.31 mg/L/h | 6.8 mg/L/h | [3][4] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of trans-4-hydroxy-L-pipecolic acid from L-lysine
Caption: Engineered biosynthetic pathway for the production of trans-4-hydroxy-L-pipecolic acid from L-lysine in E. coli.
High-Throughput Screening Workflow
Caption: A typical workflow for high-throughput screening of microbial strains for enhanced this compound production.
Experimental Protocols
Protocol 1: Microbial Fermentation for this compound Production in E. coli
This protocol is adapted from the production of a similar compound, N-hydroxy-pipecolic acid, in E. coli.[3][4]
1. Strain and Plasmid Construction:
-
The host strain is typically E. coli BL21(DE3).
-
The biosynthetic pathway genes (lysine α-oxidase, Δ1-piperideine-2-carboxylase reductase, and L-pipecolic acid trans-4-hydroxylase) are cloned into suitable expression vectors (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7 or Trc).
2. Media Preparation:
-
LB Medium (for pre-culture): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
M9 Minimal Medium (for fermentation):
-
5x M9 salts: 64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl.
-
Autoclave the following separately and then add to the sterile M9 salts solution:
-
1 M MgSO₄: 2 mL/L
-
20% Glucose: 20 mL/L
-
1 M CaCl₂: 0.1 mL/L
-
Trace element solution (see below)
-
-
Add appropriate antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL kanamycin).
-
-
Trace Element Solution (1000x): 5 g/L EDTA, 0.83 g/L FeCl₃·6H₂O, 84 mg/L ZnCl₂, 13 mg/L CuCl₂·2H₂O, 10 mg/L CoCl₂·2H₂O, 10 mg/L H₃BO₃, 1.6 mg/L MnCl₂·4H₂O.
3. Fermentation Protocol (96-well deep-well plate):
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 220 rpm.
-
Inoculate 1 mL of M9 minimal medium in each well of a 96-well deep-well plate with 20 µL of the overnight culture.
-
Incubate the plate at 37°C with shaking at 800 rpm.
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Add L-lysine (precursor) to a final concentration of 2-5 g/L.
-
Continue the cultivation at a lower temperature (e.g., 25-30°C) for 24-48 hours.
-
After incubation, centrifuge the plate to pellet the cells. The supernatant is used for the high-throughput screening assay.
Protocol 2: High-Throughput Colorimetric Assay for this compound
This protocol is based on the ninhydrin reaction, which is known to produce a colored product with pipecolic acid and is expected to react similarly with this compound.
1. Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 2 g of ninhydrin in 75 mL of 2-methoxyethanol. Add 25 mL of 4 M acetate buffer (pH 5.2). This solution should be freshly prepared.
-
Acetate Buffer (4 M, pH 5.2): Mix 57.7 mL of glacial acetic acid with 17.6 g of sodium acetate anhydrous and bring the volume to 100 mL with deionized water.
-
Dilution Solvent: 50% (v/v) ethanol in water.
2. Assay Protocol (96-well plate):
-
In a new 96-well microplate, add 20 µL of the supernatant from the microbial culture.
-
Add 80 µL of deionized water to each well.
-
Prepare a standard curve in the same plate using known concentrations of this compound (0.1 to 2 mM).
-
Add 50 µL of the ninhydrin reagent to each well.
-
Seal the plate and incubate at 95°C for 15 minutes.
-
Cool the plate to room temperature.
-
Add 100 µL of the dilution solvent to each well and mix.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Protocol 3: HPLC Analysis for Validation
For accurate quantification of this compound in promising "hit" cultures, a more precise method like High-Performance Liquid Chromatography (HPLC) is required.
1. Sample Preparation:
-
Centrifuge 1 mL of the culture broth at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio or gradient will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or through pre-column derivatization with a chromophore (e.g., o-phthalaldehyde (OPA) for primary amines, though a different derivatizing agent would be needed for the secondary amine of pipecolic acid if fluorescence detection is desired). Mass spectrometry (LC-MS) provides the most specific detection.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
A standard curve is generated by injecting known concentrations of pure this compound.
-
The peak area of this compound in the samples is compared to the standard curve to determine its concentration.
Conclusion
The protocols and data presented here provide a solid foundation for developing a high-throughput screening platform for this compound-producing microbial strains. The combination of a robust fermentation protocol and a rapid colorimetric assay allows for the efficient screening of large mutant libraries, facilitating the discovery of superior production strains. Subsequent validation using a reliable analytical method like HPLC is crucial for accurate quantification and further process optimization. This integrated approach will accelerate the development of commercially viable microbial processes for the production of this important pharmaceutical intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metabolic Engineering of E. coli for 4-Hydroxypipecolic Acid Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-4-hydroxy-L-pipecolic acid (trans-4-HPA) is a valuable hydroxylated derivative of L-pipecolic acid, widely utilized as a chiral building block in the pharmaceutical and chemical industries.[1][2][3] Traditional chemical synthesis methods often face challenges related to cost, efficiency, and stereoselectivity. Metabolic engineering of microbial hosts like Escherichia coli offers a promising alternative for the sustainable and efficient production of trans-4-HPA from renewable feedstocks. This document outlines the engineered biosynthetic pathway, production data, and detailed protocols for the generation and analysis of trans-4-HPA in E. coli.
Engineered Biosynthetic Pathway in E. coli
A synthetic, multi-enzyme cascade has been successfully constructed in E. coli to convert L-lysine into trans-4-HPA. This artificial pathway expands upon the natural lysine catabolism and involves the heterologous expression of six key enzymes.[1][4] The pathway begins with the conversion of L-lysine to L-pipecolic acid, which is then hydroxylated to yield the final product, trans-4-HPA.
Key Enzymes in the Artificial Pathway:
-
Lysine Permease (LysP): Enhances the uptake of L-lysine from the medium into the E. coli cell.[1][4]
-
Lysine α-oxidase (RaiP): Catalyzes the oxidative deamination of L-lysine to form 2-keto-6-aminocaproate, which spontaneously cyclizes.[4][5]
-
Δ1-piperideine-2-carboxylase Reductase (DpkA): Reduces the cyclic intermediate to form L-pipecolic acid.[4][5]
-
Glucose Dehydrogenase (GDH): Used for cofactor regeneration (NADPH), which is required by the reductase.[1][4]
-
L-pipecolic acid trans-4-hydroxylase: The key enzyme that performs the stereospecific hydroxylation of L-pipecolic acid to produce trans-4-HPA.[1]
-
Catalase (KatE): Co-expressed to decompose hydrogen peroxide, a toxic byproduct of the lysine α-oxidase reaction, thereby improving cell viability and overall productivity.[1][4]
Data Presentation: Production Titers
The following table summarizes the reported production of trans-4-HPA using metabolically engineered E. coli.
| Engineered Strain | Key Genes Overexpressed | Substrate | Cultivation Method | Titer (g/L) | Time (h) | Reference |
| E. coli | Lysine α-oxidase, Δ1-piperideine-2-carboxylase reductase, L-pipecolic acid trans-4-hydroxylase, et al. | 8 g/L L-pipecolic acid | Shake Flask | 4.89 | - | [1][3] |
| E. coli | Lysine α-oxidase, Δ1-piperideine-2-carboxylase reductase, L-pipecolic acid trans-4-hydroxylase, et al. | L-lysine | 5 L Bioreactor | 14.86 | 48 | [1][3] |
Experimental Protocols
Protocol 1: Engineering of the 4-HPA Producing Strain
This protocol describes the general workflow for constructing the recombinant E. coli strain capable of producing trans-4-HPA.
Methodology:
-
Gene Sourcing and Codon Optimization:
-
Identify the amino acid sequences for all required enzymes (e.g., RaiP from Scomber japonicus, DpkA from Pseudomonas putida, GDH from Bacillus subtilis, KatE and LysP from E. coli, and a suitable L-pipecolic acid trans-4-hydroxylase).[1][4]
-
Codon-optimize the nucleotide sequences of non-E. coli genes for optimal expression in E. coli.
-
-
Plasmid Construction:
-
Synthesize the optimized genes commercially.
-
Use standard molecular cloning techniques (e.g., Gibson assembly or restriction-ligation) to assemble the genes into one or more compatible expression vectors (e.g., pTrc99a and pZA22). The genes should be placed under the control of an inducible promoter like Ptrc or PL.
-
-
Host Strain Transformation:
-
Prepare chemically competent E. coli cells (e.g., BL21(DE3) or DH5α).
-
Transform the expression plasmid(s) into the competent cells using a standard heat-shock protocol.
-
Plate the transformed cells onto Luria-Bertani (LB) agar plates containing the appropriate antibiotic(s) for selection (e.g., 100 µg/mL ampicillin).
-
Incubate overnight at 37°C.
-
-
Verification of Recombinants:
-
Perform colony PCR on selected colonies to verify the presence of the gene inserts.
-
Inoculate positive colonies into liquid LB medium for overnight culture and subsequent plasmid extraction.
-
Confirm the integrity and sequence of the cloned genes via Sanger sequencing.
-
Create a glycerol stock of the verified recombinant strain and store it at -80°C.
-
Protocol 2: Shake Flask Cultivation and Production
This protocol is for small-scale production screening in shake flasks.
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 10 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
-
Production Culture:
-
Inoculate 100 mL of fermentation medium in a 500 mL shake flask with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Fermentation Medium Example: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, supplemented with a carbon source like 20 g/L glucose.
-
Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction and Biotransformation:
-
Induce protein expression by adding an inducer (e.g., 0.1-1.0 mM IPTG).
-
Simultaneously, add the substrate. This can be either L-pipecolic acid (e.g., 8 g/L) for a single-step biotransformation or L-lysine (e.g., 4 g/L) for the full pathway conversion.[1][3][4]
-
Reduce the incubation temperature to 30°C and continue shaking for 24-48 hours.
-
-
Sampling:
-
Collect samples periodically (e.g., at 12, 24, 36, and 48 hours) to measure cell density (OD₆₀₀) and the concentration of trans-4-HPA.
-
Protocol 3: Fed-Batch Fermentation in a 5-L Bioreactor
This protocol is for scaled-up production to achieve higher titers.[1][3]
Methodology:
-
Bioreactor Preparation:
-
Prepare a 5-L bioreactor with 3 L of sterile fermentation medium.
-
Bioreactor Medium Example: 40 g/L glucose, 7.5 g/L K₂HPO₄·3H₂O, 1.6 g/L (NH₄)₂SO₄, 1.6 g/L MgSO₄·7H₂O, and trace metals.[4]
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with an overnight seed culture (prepared as in Protocol 2) to an initial OD₆₀₀ of ~0.1.
-
Maintain the culture at 37°C, pH 7.0 (controlled with NH₄OH), and a DO level of >30% (controlled by agitation and aeration).
-
Run in batch mode until the initial glucose is nearly depleted.
-
-
Induction and Fed-Batch Phase:
-
When the culture reaches a high cell density (e.g., OD₆₀₀ of 10-20), induce protein expression with IPTG and lower the temperature to 30°C.
-
Begin feeding a concentrated solution of glucose and L-lysine to maintain a low glucose concentration and provide a continuous supply of the precursor.
-
Continue the fermentation for 48 hours or more, collecting samples periodically.
-
Protocol 4: Quantification of trans-4-HPA by HPLC
This protocol describes the analysis of trans-4-HPA from culture samples.
Methodology:
-
Sample Preparation:
-
Collect 1 mL of culture broth.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.2) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection:
-
Directly by UV detection at a low wavelength (~210 nm).
-
For higher sensitivity and specificity, pre-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection can be used.
-
-
Quantification: Create a standard curve using pure trans-4-HPA of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
References
- 1. An artificial pathway for trans-4-hydroxy-L-pipecolic acid production from L-lysine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An artificial pathway for <i>trans</i>-4-hydroxy-L-pipecolic acid production from L-lysine in <i>Escherichia coli</i> [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
Application Notes: Analytical Methods for the Detection of 4-Hydroxypipecolic Acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypipecolic acid, a hydroxylated derivative of pipecolic acid, is a non-proteinogenic amino acid. While its role as a key signaling molecule in plant systemic acquired resistance is well-established, its presence and function in mammalian systems are less understood. As a metabolite of lysine, alterations in its concentration could be indicative of metabolic dysregulation or be relevant in the context of drug metabolism. The development of robust and sensitive analytical methods for the quantification of this compound in biological fluids is crucial for exploring its potential as a biomarker and for pharmacokinetic/pharmacodynamic (PK/PD) studies.
This document provides detailed protocols for the quantification of this compound in common biological matrices such as plasma, serum, and urine, utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar analytes, such as hydroxylated amino acids and other polar metabolites. The provided quantitative data should be considered as target performance characteristics for method validation.
Analytical Methodologies
The primary recommended method for the quantification of this compound in biological fluids is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, which are essential for the analysis of endogenous metabolites and xenobiotics in complex biological matrices.
Method 1: UPLC-MS/MS for the Quantification of this compound in Human Plasma/Serum
This method is designed for the sensitive detection of this compound in plasma or serum, employing a protein precipitation sample preparation protocol.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound or a structural analog like 4-hydroxyproline-d3).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
-
UPLC Conditions:
-
Column: A reverse-phase C18 column with a particle size of ≤ 2 µm (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention and peak shape of polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-80% B
-
3.0-3.5 min: 80-95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95-2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 146.08 -> Product ion (m/z) [To be determined empirically, likely fragments would involve loss of H2O (m/z 128.07) or COOH (m/z 100.08)].
-
Internal Standard (e.g., 4-hydroxyproline-d3): Precursor ion (m/z) 135.07 -> Product ion (m/z) 88.05.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision gas (argon) pressure and collision energy for each transition should be optimized for maximum signal intensity.
-
-
Method 2: UPLC-MS/MS for the Quantification of this compound in Urine
This method is adapted for urine samples, which typically have a different matrix composition than plasma. A simple dilution is often sufficient for sample preparation.
Experimental Protocol:
-
Sample Preparation (Dilute-and-Shoot):
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex for 10 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
-
-
UPLC and Mass Spectrometry Conditions:
-
The UPLC and MS/MS conditions would be identical to those described in Method 1. However, due to the potentially higher concentration of analytes and different matrix effects in urine, the dilution factor may need to be optimized.
-
Data Presentation
The following tables summarize the target quantitative performance characteristics for the analytical methods described above. These values are based on typical performance for similar small polar molecules analyzed by UPLC-MS/MS and should be established during method validation for this compound.
Table 1: Target Quantitative Performance in Human Plasma/Serum
| Parameter | Target Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
Table 2: Target Quantitative Performance in Human Urine
| Parameter | Target Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Matrix Effect | < 15% |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound analysis.
Related Metabolic Pathway
While a specific signaling pathway for this compound in mammals is not well-defined, it is a derivative of L-pipecolic acid, which is a metabolite of L-lysine. The following diagram illustrates the known catabolic pathway of L-pipecolic acid in humans.
Caption: Human metabolism of L-pipecolic acid.
Application Notes and Protocols for the Synthesis of 4-Hydroxypipecolic Acid-Based Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-hydroxypipecolic acid-based peptidomimetics. The rigid, chiral scaffold of this compound offers a unique platform for the design of conformationally constrained peptide mimics with improved pharmacokinetic properties and biological activity. Detailed protocols for key synthetic methodologies are provided, along with quantitative data on their biological efficacy and visualizations of relevant signaling pathways and experimental workflows.
Application Notes
This compound, a non-proteinogenic amino acid, serves as a versatile chiral building block in drug discovery.[1] Its inherent conformational rigidity makes it an ideal scaffold for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides while overcoming their limitations, such as poor metabolic stability and low bioavailability.
Peptidomimetics based on the this compound framework have shown significant promise in a variety of therapeutic areas:
-
Antiviral Agents: The constrained cyclic structure of this compound has been successfully incorporated into inhibitors of viral proteases, most notably HIV protease. These peptidomimetics can fit into the active site of the enzyme, disrupting the viral replication cycle. The hydroxyl group can form crucial hydrogen bond interactions with the catalytic aspartate residues of the protease.
-
Neurodegenerative Diseases: The development of peptidomimetics is a promising strategy for targeting protein-protein interactions and enzymatic pathways implicated in neurodegenerative disorders like Alzheimer's disease.[2][3][4] While direct application of this compound in this context is an emerging area, its use as a scaffold to mimic beta-turns and other secondary structures could lead to potent inhibitors of protein aggregation or modulators of key enzymes.
-
Opioid Receptor Modulation: The conformational constraint provided by the pipecolic acid ring is a valuable feature in the design of selective opioid receptor agonists and antagonists. By orienting pharmacophoric groups in a specific manner, these peptidomimetics can achieve high affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ), offering potential for the development of novel analgesics with reduced side effects.
-
NMDA Receptor Antagonists: The rigid structure of the pipecolic acid ring has been utilized as a scaffold for creating conformationally restricted analogs that act as NMDA receptor antagonists.
Quantitative Data
The biological activity of this compound-based peptidomimetics and related compounds has been quantified in various assays. The following tables summarize key data for different therapeutic targets.
Table 1: HIV-1 Protease Inhibitory Activity
| Compound/Scaffold | Ki (nM) | IC50 (nM) | Reference Compound | Reference Ki (pM) | Reference IC50 (nM) |
| Dihydro-4-hydroxy-2-pyrone derivative (XIX) | 15 | 5000 | - | - | - |
| Inhibitor with C-4 substituted furofuran (4a) | 0.002 | - | Darunavir | 16 | 3.3 |
| Inhibitor with C-4 substituted furofuran (4b) | 0.32 | 0.9 | Darunavir | 16 | 3.3 |
| Inhibitor with C-4 substituted furofuran (4d) | 0.021 | 0.029 | Darunavir | - | 4.2 |
Table 2: Opioid Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Selectivity (vs. μ) |
| Indolomorphinan derivative (7b) | μ (mu) | 40 | - |
| δ (delta) | >240 | 6-fold | |
| κ (kappa) | >1000 | 25-fold |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis of this compound-based peptidomimetics are provided below.
Protocol 1: Asymmetric Synthesis of the Four Stereoisomers of this compound[1]
This protocol outlines the asymmetric synthesis of all four stereoisomers of this compound starting from δ-amino β-keto esters. Key steps include stereoselective reduction and cyclization.
Materials:
-
(SS, R)-(+)-δ-amino β-keto ester or (RS, S)-(-)-δ-amino β-keto ester
-
Reducing agent (e.g., sodium borohydride)
-
Solvents (e.g., methanol, dichloromethane)
-
Reagents for cyclization
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Stereoselective Reduction:
-
Dissolve the starting δ-amino β-keto ester in an appropriate solvent (e.g., methanol) and cool to 0°C.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise while maintaining the temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude syn-δ-amino β-hydroxy ester.
-
-
Cyclization to Lactam:
-
Dissolve the crude hydroxy ester in a suitable solvent for cyclization.
-
Add the cyclization reagent and heat the reaction mixture if necessary.
-
Monitor the formation of the cis-4-hydroxy-2-piperidinone by TLC.
-
Upon completion, perform an appropriate work-up and purify the lactam by column chromatography on silica gel.
-
-
Hydrolysis and Deprotection:
-
Hydrolyze the lactam under acidic or basic conditions to yield the corresponding amino acid.
-
If protecting groups are present, perform the necessary deprotection steps.
-
Purify the final this compound isomer by recrystallization or ion-exchange chromatography.
-
Protocol 2: Chemoenzymatic Synthesis of this compound Diastereomers[5][6]
This protocol utilizes a combination of chemical synthesis and enzymatic resolution to prepare the different diastereomers of this compound.
Materials:
-
N-Acetyl-(R,S)-allylglycine
-
Acylase enzyme
-
Reagents for acyliminium ion cyclization (e.g., formic acid)
-
Esterase enzyme for hydrolysis
-
Solvents and reagents for extraction and purification
Procedure:
-
Enzymatic Resolution:
-
Perform an enzymatic resolution of N-acetyl-(R,S)-allylglycine using a suitable acylase to selectively hydrolyze one enantiomer.
-
Separate the resulting amino acid from the unreacted acetylated amino acid.
-
-
Acyliminium Ion Cyclization:
-
Subject the resolved N-acetyl-allylglycine to an acyliminium ion cyclization reaction, for example, by treatment with formic acid. This will generate a diastereomeric mixture of 4-formyloxypipecolic acid derivatives.
-
-
Enzymatic Hydrolysis:
-
Use an esterase to selectively hydrolyze the formyloxy group of one of the diastereomers.
-
-
Separation and Elaboration:
-
Separate the resulting alcohol from the unreacted formate ester by partitioning or chromatography.
-
Chemically convert the separated isomers to the desired protected this compound derivatives through a series of standard chemical transformations.
-
Purify the final products by crystallization to achieve high optical purity.
-
Protocol 3: Dieckmann Condensation Approach to (2S,4R)-4-Hydroxypipecolic Acid
This protocol describes a synthetic route to N-Boc-(2S,4R)-4-hydroxypipecolic acid tert-butylamide starting from L-aspartic acid, featuring an intramolecular Dieckmann condensation.
Materials:
-
L-aspartic acid
-
Reagents for the multi-step conversion to the diester precursor
-
Base for Dieckmann condensation (e.g., sodium ethoxide)
-
Reducing agent for selective ketone reduction (e.g., K-selectride)
-
Solvents and purification reagents
Procedure:
-
Synthesis of the Diester Precursor:
-
Starting from L-aspartic acid, perform a series of chemical transformations to synthesize the necessary acyclic diester precursor with the correct stereochemistry.
-
-
Intramolecular Dieckmann Condensation:
-
Treat the diester precursor with a strong base, such as sodium ethoxide, in an appropriate solvent to induce intramolecular cyclization, forming a 4-oxo-(2S)-pipecolic acid intermediate.
-
-
Stereoselective Reduction:
-
Reduce the ketone of the 4-oxopipecolic acid derivative stereoselectively to the desired (2S,4R)-4-hydroxy configuration using a bulky reducing agent like K-selectride.
-
-
Purification:
-
Purify the final N-Boc-(2S,4R)-4-hydroxypipecolic acid derivative using appropriate chromatographic techniques.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and application of this compound-based peptidomimetics.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Peptidomimetic Synthesis: Drug Discovery for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides, Peptidomimetics, and Carbohydrate-Peptide Conjugates as Amyloidogenic Aggregation Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationally Designed Peptides and Peptidomimetics as Inhibitors of Amyloid-β (Aβ) Aggregation: Potential Therapeutics of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of 4-Hydroxypipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the potential antioxidant, anti-diabetic, and anti-inflammatory bioactivities of 4-Hydroxypipecolic acid (4-HPA).
Assessment of General Cellular Cytotoxicity
Prior to evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Make serial dilutions to achieve final concentrations ranging from 1 µM to 1 mM. Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of 4-HPA. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 1 | 99.5 ± 2.1 | 98.7 ± 3.4 |
| 10 | 98.2 ± 3.5 | 97.1 ± 2.9 |
| 100 | 95.6 ± 4.1 | 92.3 ± 4.5 |
| 500 | 88.3 ± 5.2 | 81.5 ± 6.1 |
| 1000 | 75.1 ± 6.8 | 65.4 ± 7.2 |
Data are presented as mean ± standard deviation.
Workflow for MTT Assay
Application Notes and Protocols: 4-Hydroxypipecolic Acid Derivatives as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxypipecolic acid derivatives as inhibitors of specific glycosidase enzymes. The information is intended to guide researchers in the screening and characterization of these compounds for potential therapeutic applications.
Introduction
This compound, a non-proteinogenic amino acid, and its derivatives represent a class of compounds with significant potential in drug discovery. The rigid piperidine scaffold, combined with the stereochemistry of the hydroxyl and carboxylic acid groups, allows for specific interactions with enzyme active sites. Recent research has highlighted the inhibitory activity of certain this compound derivatives against key glycosidase enzymes, suggesting their potential as therapeutic agents in various diseases.
This document focuses on the inhibitory effects of this compound derivatives on two specific lysosomal glycosidases: β-glucuronidase and β-N-acetylglucosaminidase . While some studies have shown that these derivatives do not inhibit other glycosidases like α- and β-glucosidase, their selective action against the aforementioned enzymes makes them promising candidates for targeted therapies.[1]
Target Enzymes and Therapeutic Relevance
β-Glucuronidase
Function: β-glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. It plays a crucial role in the degradation of proteoglycans and in the metabolism of various endogenous and exogenous compounds, including drugs and carcinogens, that are detoxified via glucuronidation.
Therapeutic Relevance: Elevated levels of β-glucuronidase activity are associated with several pathological conditions, including liver disease, inflammation, and certain cancers. Bacterial β-glucuronidase in the gut can deconjugate drug metabolites, leading to toxicity. Therefore, inhibitors of β-glucuronidase are being investigated for their potential to ameliorate drug-induced gastrointestinal toxicity and as anti-inflammatory and anti-cancer agents.
β-N-Acetylglucosaminidase
Function: β-N-acetylglucosaminidase is another lysosomal enzyme responsible for the hydrolysis of terminal N-acetyl-β-D-glucosamine (GlcNAc) residues from glycoproteins, glycolipids, and glycosaminoglycans. A related enzyme, O-GlcNAcase, specifically removes O-linked GlcNAc from nuclear and cytoplasmic proteins, a post-translational modification crucial for regulating a wide range of cellular processes.
Therapeutic Relevance: The O-GlcNAcylation signaling pathway, regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase, is implicated in numerous cellular functions, including transcription, signal transduction, and cell survival. Dysregulation of this pathway is linked to various diseases, including diabetes, neurodegenerative disorders, and cancer. Inhibitors of β-N-acetylglucosaminidases, particularly O-GlcNAcase, are of significant interest for modulating this pathway and have therapeutic potential.
Quantitative Data on Enzyme Inhibition
While specific IC50 values for the inhibitory activity of this compound derivatives against β-glucuronidase and β-N-acetylglucosaminidase from the primary literature are not publicly available, studies have reported potent and moderate inhibition, respectively. The following table summarizes the qualitative findings for two such derivatives, L-23 and L-29, which are L-isomers of 3,4,5-trihydroxy- and 3-hydroxypipecolic acids.
| Compound | Target Enzyme | Inhibitory Activity |
| L-23 (L-isomer of a 3,4,5-trihydroxypipecolic acid derivative) | β-Glucuronidase | Potent |
| β-N-acetylglucosaminidase | Moderate | |
| L-29 (L-isomer of a 3-hydroxypipecolic acid derivative) | β-Glucuronidase | Potent |
| β-N-acetylglucosaminidase | Moderate |
Data is based on the findings reported by Yoshimura et al. in Bioorganic & Medicinal Chemistry, 2008.[1]
Experimental Protocols
The following are detailed protocols for assaying the inhibitory activity of this compound derivatives against β-glucuronidase and β-N-acetylglucosaminidase. These protocols are based on established methodologies and can be adapted for high-throughput screening.
Protocol 1: β-Glucuronidase Inhibition Assay
This protocol utilizes a colorimetric or fluorometric substrate for the detection of β-glucuronidase activity.
Materials:
-
β-Glucuronidase (from bovine liver or E. coli)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0
-
Substrate:
-
Colorimetric: p-nitrophenyl-β-D-glucuronide (PNPG)
-
Fluorometric: 4-methylumbelliferyl-β-D-glucuronide (4-MUG)
-
-
Stop Solution: 0.2 M Sodium Carbonate (for colorimetric assay) or 0.2 M Glycine-NaOH, pH 10.4 (for fluorometric assay)
-
Test Compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black plates for fluorometric assay)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the β-glucuronidase enzyme in the assay buffer to the desired working concentration.
-
Prepare a stock solution of the substrate (e.g., 10 mM PNPG or 5 mM 4-MUG) in the assay buffer.
-
Prepare a series of dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1% DMSO) and consistent across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for blank wells) or test compound dilution.
-
25 µL of β-glucuronidase solution.
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Add 100 µL of the appropriate stop solution to each well.
-
-
Measurement:
-
Colorimetric: Measure the absorbance at 405 nm.
-
Fluorometric: Measure the fluorescence with excitation at ~365 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Sample - Blank) / (Control - Blank)] * 100
-
Sample: Absorbance/fluorescence of the well with enzyme, substrate, and inhibitor.
-
Control: Absorbance/fluorescence of the well with enzyme and substrate (no inhibitor).
-
Blank: Absorbance/fluorescence of the well with substrate and buffer (no enzyme).
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: β-N-Acetylglucosaminidase Inhibition Assay
This protocol is similar to the β-glucuronidase assay and uses a specific substrate for β-N-acetylglucosaminidase.
Materials:
-
β-N-Acetylglucosaminidase (from a suitable source, e.g., jack bean)
-
Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 4.5
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Stop Solution: 0.5 M Sodium Carbonate
-
Test Compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the enzyme, substrate, and test compound solutions as described in Protocol 1, using the appropriate buffer for this assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for blank wells) or test compound dilution.
-
25 µL of β-N-acetylglucosaminidase solution.
-
-
Incubate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the pNP-GlcNAc substrate solution to each well.
-
-
Incubation:
-
Incubate at 37°C for 15-30 minutes.
-
-
Stop Reaction:
-
Add 100 µL of 0.5 M Sodium Carbonate to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and IC50 values as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the general experimental workflow and the signaling pathways associated with the target enzymes.
References
Application Notes and Protocols: Stable Isotope Labeling of 4-Hydroxypipecolic Acid for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a quantitative understanding of cellular metabolism.[1][2][3][4][5][6][7] 4-Hydroxypipecolic acid (NHP), a lysine-derived metabolite, has been identified as a key signaling molecule in plant immunity, playing a crucial role in systemic acquired resistance (SAR).[8][9][10] Understanding the metabolic flux leading to NHP synthesis is therefore critical for developing strategies to enhance plant disease resistance and for potential applications in drug development.
These application notes provide detailed protocols for conducting stable isotope labeling experiments to quantify the metabolic flux from L-lysine to this compound in plant systems. The methodologies cover stable isotope tracer selection, experimental design, sample preparation, analytical techniques using mass spectrometry, and data analysis for flux estimation.
Signaling Pathway and Experimental Workflow
The metabolic pathway from L-lysine to this compound is a key component of plant defense signaling. The general experimental workflow for metabolic flux analysis of this pathway involves several key steps, from the introduction of a stable isotope-labeled precursor to the computational analysis of metabolic fluxes.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Plant Material
This protocol describes the in vivo labeling of plant tissues with a stable isotope-labeled precursor, L-lysine.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
Liquid or solid growth medium
-
Stable isotope-labeled L-lysine (e.g., U-¹³C₆-L-lysine or ¹⁵N₂-L-lysine)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare the growth medium according to standard protocols for the chosen plant species.
-
Dissolve the stable isotope-labeled L-lysine in sterile water to create a stock solution. The final concentration in the medium will depend on the experimental design, but a starting point is typically in the low millimolar range.
-
Add the labeled L-lysine stock solution to the growth medium to achieve the desired final concentration. For solid media, the lysine can be added before pouring the plates. For liquid cultures, it can be added directly to the flask.
-
Germinate and grow the plants in the labeled medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
The duration of labeling will depend on the research question. For steady-state MFA, plants should be grown for a sufficient period to ensure isotopic equilibrium. For isotopically non-stationary MFA (INST-MFA), a time-course experiment is conducted where samples are harvested at multiple time points after the introduction of the label.[11]
-
Harvest plant tissue at the desired time points by flash-freezing in liquid nitrogen to quench all metabolic activity instantly.[12][13] Store samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction and Sample Preparation
This protocol details the extraction of polar metabolites, including this compound, from plant tissue.
Materials:
-
Frozen plant tissue
-
Pre-chilled extraction solvent (e.g., 80% methanol, -20°C)
-
Internal standard (e.g., a known amount of a commercially available deuterated pipecolic acid, such as pipecolic acid-d₉)[14]
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh the frozen plant tissue (typically 50-100 mg).
-
Add the pre-chilled extraction solvent and the internal standard to the tissue. A common ratio is 1 mL of solvent per 100 mg of tissue.
-
Homogenize the sample until a uniform consistency is achieved. Keep the sample on ice or in a cold block during homogenization to prevent metabolite degradation.
-
Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins and other macromolecules.
-
Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
For LC-MS analysis, the supernatant can be directly filtered through a 0.22 µm syringe filter.
-
For GC-MS analysis, the supernatant needs to be dried completely under a stream of nitrogen gas or using a vacuum concentrator before derivatization.
Protocol 3: Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like amino acids and their derivatives need to be derivatized to increase their volatility.
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), or methoxyamine hydrochloride in pyridine followed by MSTFA)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). This step protects carbonyl groups.
-
Vortex the mixture and incubate at 30°C for 90 minutes.
-
Add 80 µL of MSTFA with 1% TMCS for silylation of hydroxyl and amine groups.
-
Vortex and incubate at 37°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Protocol 4: Mass Spectrometry Analysis
This section outlines the general parameters for both GC-MS and LC-MS/MS analysis.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar column, such as a DB-5MS, is typically used.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: A temperature gradient is used to separate the metabolites. A typical program might start at 70°C, hold for 1 minute, then ramp to 325°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS Detection: The mass spectrometer can be operated in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific ions corresponding to this compound and its labeled isotopomers.[15][16][17]
LC-MS/MS Analysis:
-
Instrument: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column is commonly used for the separation of polar metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.
-
MS/MS Detection: The instrument is operated in multiple reaction monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for both unlabeled and labeled this compound are monitored.
Data Presentation and Analysis
The primary data obtained from the MS analysis is the mass isotopomer distribution (MID) for this compound and other relevant metabolites. The MID represents the fractional abundance of each isotopomer (molecules with different numbers of heavy isotopes).
| Metabolite | Isotopomer | Fractional Abundance (Control) | Fractional Abundance (Labeled) |
| L-Lysine | M+0 | 0.99 | 0.05 |
| M+6 | 0.00 | 0.95 | |
| Pipecolic Acid | M+0 | 0.99 | 0.20 |
| M+6 | 0.00 | 0.80 | |
| This compound | M+0 | 0.99 | 0.35 |
| M+6 | 0.00 | 0.65 | |
| Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites in the this compound Pathway after Labeling with U-¹³C₆-L-lysine. M+0 represents the unlabeled monoisotopic peak, and M+6 represents the fully labeled isotopomer. |
The corrected MIDs, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., uptake rate of labeled lysine), are used as inputs for computational MFA software.
Software for Metabolic Flux Analysis: Several software packages are available for calculating metabolic fluxes from stable isotope labeling data. Some commonly used tools include:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software for isotopomer network modeling and metabolic flux analysis.[1]
-
METRAN: Software for ¹³C-metabolic flux analysis based on the Elementary Metabolite Units (EMU) framework.[2]
-
VistaFlux: Software for qualitative flux analysis that helps in visualizing results on metabolic pathways.[18]
-
FreeFlux: A Python package for both steady-state and isotopically non-stationary metabolic flux analysis.[4]
The output of these programs is a flux map, which provides the rates of all reactions in the metabolic model.
| Reaction | Flux (relative to Lysine uptake) | 95% Confidence Interval |
| Lysine -> Dehydropipecolate | 0.85 | 0.82 - 0.88 |
| Dehydropipecolate -> Pipecolic Acid | 0.80 | 0.77 - 0.83 |
| Pipecolic Acid -> this compound | 0.65 | 0.62 - 0.68 |
| Lysine -> Other Pathways | 0.15 | 0.12 - 0.18 |
| Table 2: Hypothetical Metabolic Fluxes in the this compound Pathway. Fluxes are normalized to the uptake rate of L-lysine. |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for conducting stable isotope labeling experiments to investigate the metabolic flux leading to this compound. By applying these methods, researchers can gain a deeper, quantitative understanding of the regulation of this important metabolic pathway, which can inform strategies for crop improvement and the development of novel therapeutic agents. The successful application of MFA requires careful experimental design, precise analytical measurements, and robust computational analysis.
References
- 1. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 2. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 6. Metabolic Flux Analysis [vanderbilt.edu]
- 7. Metabolic flux analysis of secondary metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Sample Preparation for Mass Spectrometry Imaging of Plant Tissues: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Tissue Handling Protocols for Proteomics Research - Creative Proteomics [creative-proteomics.com]
- 14. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 15. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purification of 4-Hydroxypipecolic Acid Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Hydroxypipecolic acid stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound stereoisomers?
A1: The primary methods for separating the stereoisomers of this compound include chiral High-Performance Liquid Chromatography (HPLC), ion-exchange chromatography, and fractional crystallization of diastereomeric salts. The choice of method often depends on the scale of the purification (analytical vs. preparative), the specific isomers being separated (enantiomers vs. diastereomers), and the available resources.
Q2: How can I determine the stereochemical purity of my this compound sample?
A2: Chiral HPLC is the most common and reliable method for determining the enantiomeric and diastereomeric purity of this compound samples. Other methods include chiral gas chromatography after appropriate derivatization and NMR spectroscopy using chiral solvating or derivatizing agents.
Q3: Is it necessary to protect the functional groups of this compound before purification?
A3: Protecting the amine and/or carboxylic acid groups can be advantageous, particularly for chromatographic separations. For instance, N-protection (e.g., with Boc or Cbz groups) can improve solubility in organic solvents used in normal-phase HPLC and can enhance the resolution of diastereomeric derivatives.
Q4: Can I use the same method to separate both enantiomers and diastereomers?
A4: Not always. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like silica gel chromatography or by fractional crystallization. Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for separation, such as a chiral stationary phase in HPLC or the formation of diastereomeric salts with a chiral resolving agent.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Enantiomers
| Problem | Probable Cause | Suggested Solution |
| No separation between enantiomeric peaks. | Incorrect chiral stationary phase (CSP) selection. | Screen a variety of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based) to find one that interacts selectively with the this compound enantiomers. |
| Inappropriate mobile phase composition. | Modify the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the aqueous buffer pH and the organic modifier (e.g., acetonitrile, methanol) concentration. | |
| Peak co-elution or broad peaks. | Suboptimal temperature. | Vary the column temperature. Lower temperatures often enhance chiral recognition and improve resolution, while higher temperatures can improve peak shape and efficiency. |
| Flow rate is too high. | Reduce the flow rate. Chiral separations often benefit from lower flow rates, which allow for better mass transfer and interaction with the CSP. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Problem | Probable Cause | Suggested Solution | | :--- | :--- | | Peak tailing. | Secondary interactions between the analyte and the silica support of the CSP. | For acidic compounds like this compound, add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase to mask silanol groups. For basic forms, add a competing base (e.g., 0.1% diethylamine). | | | Column overload. | Reduce the sample concentration or injection volume. | | Peak fronting. | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
Ion-Exchange Chromatography
Issue: Incomplete Separation of Stereoisomers
| Problem | Probable Cause | Suggested Solution |
| Overlapping peaks of stereoisomers. | Inappropriate pH of the eluent. | Optimize the pH of the elution buffer. The isoelectric points (pI) of the stereoisomers may differ slightly, and a pH that maximizes the charge difference will improve separation. |
| Ionic strength of the eluent is too high, causing rapid elution. | Decrease the initial salt concentration of the elution buffer and use a shallower gradient to improve resolution. | |
| Column is not properly equilibrated. | Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample. |
Fractional Crystallization of Diastereomeric Salts
Issue: Low Yield or Purity of the Desired Diastereomer
| Problem | Probable Cause | Suggested Solution |
| Co-crystallization of both diastereomers. | The solubilities of the diastereomeric salts are too similar in the chosen solvent. | Screen a variety of solvents or solvent mixtures to find a system where the solubility difference between the diastereomers is maximized. |
| Supersaturation is too high, leading to rapid, non-selective crystallization. | Control the rate of cooling or solvent evaporation to maintain a lower level of supersaturation, which favors the crystallization of the less soluble diastereomer. | |
| Inefficient nucleation of the desired diastereomer. | Use seed crystals of the pure, desired diastereomeric salt to induce crystallization. | |
| Low yield of the crystallized product. | The desired diastereomer is too soluble in the mother liquor. | Optimize the crystallization temperature and solvent composition to minimize the solubility of the desired diastereomer. Consider using an anti-solvent to induce precipitation. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is often a good starting point.
-
Mobile Phase Preparation: For normal-phase separation, prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). For improved peak shape, add 0.1% trifluoroacetic acid.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Optimization: If resolution is not optimal, systematically vary the mobile phase composition (e.g., increase or decrease the isopropanol content) and the column temperature.
Protocol 2: Ion-Exchange Separation of this compound Diastereomers
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W).
-
Column Packing and Equilibration: Pack the resin into a column and equilibrate with a low pH buffer (e.g., 0.1 M citric acid, pH 2.5).
-
Sample Loading: Dissolve the diastereomeric mixture in the equilibration buffer and load it onto the column.
-
Elution: Elute the stereoisomers using a pH or salt gradient. For a pH gradient, gradually increase the pH of the buffer. For a salt gradient, maintain the pH and gradually increase the salt concentration (e.g., 0 to 1 M NaCl).
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., chiral HPLC or TLC with ninhydrin staining) to identify the fractions containing the pure diastereomers.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Logic of Diastereomeric Salt Crystallization.
troubleshooting low yields in 4-Hydroxypipecolic acid extraction from plant material
Welcome to the technical support center for the extraction of 4-Hydroxypipecolic acid (HPA) from plant material. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound from plant samples?
A1: The yield of this compound can be influenced by a variety of factors. Key considerations include the choice of plant species and tissue, the developmental stage of the plant, and the harvesting season, as HPA content can vary significantly.[1] The pre-treatment of the plant material, such as the drying method, is also crucial to prevent enzymatic degradation.[2] Furthermore, the selection of the extraction solvent, temperature, and duration of the extraction process are critical parameters that need to be optimized for maximum yield.[3][4]
Q2: I am observing a lower than expected yield of HPA. What are the likely causes?
A2: Low yields of HPA can stem from several issues throughout the extraction process. Inadequate cell disruption during homogenization can prevent the efficient release of HPA from the plant matrix. The choice of extraction solvent may not be optimal for HPA's polarity, leading to incomplete solubilization. Additionally, HPA may degrade if the extraction is carried out at excessively high temperatures or for a prolonged duration.[5] It is also important to consider that the concentration of HPA in the plant material itself may be naturally low.[6]
Q3: Can the presence of other compounds in the plant extract interfere with HPA quantification?
A3: Yes, co-extraction of other secondary metabolites, such as phenolic compounds or other amino acids and imino acids, can interfere with the quantification of HPA.[6] These compounds may have similar retention times in chromatographic analyses, leading to overlapping peaks and inaccurate quantification. To mitigate this, a purification step after the initial extraction is often necessary. Techniques like solid-phase extraction (SPE) or further chromatographic separations can help to isolate HPA from interfering substances.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No HPA Detected | Inappropriate plant material (species, age, or part). | Select plant species known to contain HPA, such as those from the Acacia genus.[1] Use plant tissues where HPA is most abundant (e.g., leaves). |
| Inefficient cell lysis. | Ensure thorough grinding of the plant material, preferably in liquid nitrogen, to achieve a fine powder. | |
| Suboptimal extraction solvent. | Experiment with different solvent systems. A mixture of methanol and water is often a good starting point for extracting polar compounds like HPA. | |
| Degradation of HPA during extraction. | Avoid high temperatures. If using methods like Soxhlet or decoction, ensure HPA is stable under those conditions. Consider non-heat-based methods like maceration or ultrasound-assisted extraction.[8] | |
| Poor Peak Resolution in HPLC | Co-elution with interfering compounds. | Incorporate a sample clean-up step using solid-phase extraction (SPE) prior to HPLC analysis. Optimize the HPLC method, including the mobile phase gradient and column chemistry. |
| Improper derivatization (if using). | Ensure complete derivatization by optimizing the reaction conditions (reagent concentration, temperature, and time). A method for determining HPA involves the formation of dinitrophenyl derivatives for HPLC measurement.[1] | |
| Inconsistent Yields Between Batches | Variability in plant material. | Standardize the collection of plant material (e.g., time of day, season, plant age). Environmental factors can significantly impact the chemical composition of plants.[5] |
| Inconsistent extraction procedure. | Strictly adhere to a standardized and documented protocol for all extractions. | |
| Solvent evaporation during extraction. | Use a sealed extraction vessel to prevent solvent loss, which can alter the solvent-to-solid ratio and affect extraction efficiency. |
Experimental Protocols
Protocol 1: General Extraction of this compound
This protocol provides a general method for the extraction of HPA from dried plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves) at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol (methanol:water, 80:20 v/v).
-
Macerate the mixture by stirring at room temperature for 24 hours.
-
Alternatively, for a faster extraction, use an ultrasonic bath for 30 minutes, ensuring the temperature does not significantly increase.[8]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Sample Clean-up (Optional but Recommended):
-
Re-dissolve the dried extract in a minimal amount of water.
-
Pass the solution through a C18 solid-phase extraction (SPE) cartridge to remove non-polar impurities.
-
Elute the HPA with a suitable solvent (e.g., methanol).
-
-
Quantification:
-
Analyze the purified extract using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), potentially with a derivatization step to enhance detection.[1]
-
Data Presentation
Table 1: Effect of Extraction Solvent on the Yield of Phenolic Compounds (as an indicator for extraction efficiency of polar compounds)
| Solvent Composition (Ethanol:Water, v/v) | Total Phenolic Content (mg GAE/g dried extract) |
| 20:80 | 79.06 ± 0.69 |
| 40:60 | 85.84 ± 2.16 |
| 60:40 | 79.06 ± 0.69 |
| 80:20 | 70.32 ± 1.15 |
| 96:4 | 65.45 ± 0.98 |
| Data adapted from a study on Funtumia elastica, illustrating the impact of solvent polarity on extraction efficiency.[4] |
Table 2: Influence of Extraction Temperature on Phenolic Compound Yield
| Extraction Temperature (°C) | Total Phenolic Content (mg GAE/g dried extract) |
| 25 | 75.11 ± 1.89 |
| 35 | 80.23 ± 2.01 |
| 45 | 85.84 ± 2.16 |
| 55 | 82.57 ± 1.95 |
| 65 | 78.99 ± 1.76 |
| Data adapted from a study on Funtumia elastica, showing an optimal temperature for extraction.[4] |
Visualizations
Experimental Workflow for HPA Extraction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds [mdpi.com]
- 3. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openresearchafrica.org [openresearchafrica.org]
- 5. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Technical Support Center: Analysis of 4-Hydroxypipecolic Acid by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 4-Hydroxypipecolic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the column stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Consider a different column chemistry (e.g., HILIC for polar compounds). |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Low Sensitivity/Poor Signal Intensity | Ion suppression due to co-eluting matrix components. | - Optimize sample preparation to remove interfering substances (see detailed protocols below).- Adjust the chromatographic gradient to separate the analyte from the suppression zone. |
| Inefficient ionization. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Evaluate different ionization modes (ESI positive vs. negative). | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly. |
| Matrix components causing chemical noise. | - Improve sample clean-up to remove a broader range of interferences. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation (e.g., inconsistent protein precipitation or extraction recovery). | - Ensure precise and consistent execution of the sample preparation protocol.- Use a stable isotope-labeled internal standard to compensate for variability.[1] |
| Sample instability. | - Investigate the stability of this compound under the storage and processing conditions. | |
| Carryover | Adsorption of the analyte to components of the LC system (e.g., injector, column). | - Optimize the injector wash procedure with a strong solvent.- Use a gradient that effectively elutes the analyte from the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of this compound in plasma?
A1: The most common cause of matrix effects for a small, polar molecule like this compound in plasma is the presence of endogenous compounds such as phospholipids and salts. These can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.
Q2: What type of internal standard is recommended for the analysis of this compound?
A2: A stable isotope-labeled (SIL) internal standard of this compound is highly recommended. A SIL internal standard has nearly identical physicochemical properties to the analyte and will co-elute, experiencing similar matrix effects and any variability in sample preparation, thus providing the most accurate correction. If a specific SIL-IS for this compound is unavailable, a SIL version of a closely related compound like pipecolic acid (e.g., Pipecolic acid-d9) could be considered, but would require thorough validation.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The post-extraction spike method is a common way to quantitatively assess matrix effects. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas indicates the degree of ion suppression or enhancement.
Q4: What are the best sample preparation techniques to minimize matrix effects for this compound in plasma?
A4: For a polar molecule like this compound, a simple protein precipitation is often a good starting point due to its simplicity.[2][3][4] However, if significant matrix effects are still observed, more extensive clean-up methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove a wider range of interfering compounds.
Q5: Can derivatization help in overcoming matrix effects for this compound?
A5: While direct analysis is often preferred for its simplicity, derivatization can be a useful strategy. Derivatizing this compound can improve its chromatographic retention on reverse-phase columns, moving it away from the early-eluting, highly polar matrix components that often cause ion suppression. It can also improve ionization efficiency. However, the derivatization step adds complexity and potential for variability.
Experimental Protocols
The following is a detailed experimental protocol adapted from a validated method for the closely related compound, L-pipecolic acid, in plasma, and serves as a strong starting point for the analysis of this compound.[3][4]
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography Conditions (Example)
-
Column: A chiral macrocyclic glycopeptide teicoplanin column is recommended for potential stereoselective separation. Alternatively, a HILIC or a polar-modified reverse-phase column could be evaluated.[3][4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient starting with a high aqueous composition to retain the polar analyte, followed by an increasing organic phase to elute it.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ for this compound (m/z 146.08)
-
Product Ion(s): To be determined by infusion of a standard solution and optimization of collision energy. A likely fragmentation would involve the loss of water and/or the carboxylic acid group.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximal signal intensity.
Quantitative Data Summary
The following table presents representative performance data from a validated LC-MS/MS method for L-pipecolic acid in plasma, which can be considered as expected performance benchmarks for a this compound assay after optimization.[3][4]
| Parameter | Value |
| Linearity Range | 0.5 - 80 µmol/L |
| Mean Recovery | 95% - 102% |
| Intra-assay Precision (%CV) | 3.1% - 7.9% |
| Inter-assay Precision (%CV) | 5.7% - 13% |
Visualizations
Caption: Figure 1. Sample Preparation Workflow for this compound in Plasma
Caption: Figure 2. Troubleshooting Decision Tree for Matrix Effects
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
improving the stability of 4-Hydroxypipecolic acid in aqueous solutions
Welcome to the technical support center for 4-Hydroxypipecolic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
A1: Based on its chemical structure (a piperidine ring with hydroxyl and carboxylic acid groups), this compound is susceptible to degradation from several factors:
-
pH: Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions. Alkaline conditions, in particular, may favor certain tautomeric shifts in related pipecolic acid structures.[1]
-
Oxidation: The secondary amine and the hydroxyl group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
Light (Photolysis): Exposure to UV or even high-intensity visible light can provide the energy needed to break chemical bonds, leading to photolytic degradation.
Q2: My this compound solution has developed a yellow tint. What is likely happening?
A2: A color change often indicates the formation of degradation products. This is commonly associated with oxidative degradation or reactions forming conjugated systems that absorb visible light. You should verify the purity of your sample using an appropriate analytical method, such as HPLC, and consider implementing protective measures against oxidation and light exposure.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To maximize stability:
-
Use High-Purity Water: Use purified, de-gassed water (e.g., HPLC-grade, Milli-Q) to minimize contaminants and dissolved oxygen.
-
Buffer the Solution: Prepare the solution in a buffer system, ideally close to a neutral pH (e.g., pH 6.0-7.5), unless your experimental conditions require otherwise. The exact optimal pH should be determined through a stability study.
-
Work Under Inert Gas: If the compound is particularly sensitive to oxidation, preparing and aliquoting the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.
-
Store Properly: Store solutions frozen (≤ -20°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping containers in aluminum foil.
Q4: What is a forced degradation study and why should I perform one?
A4: A forced degradation or stress study is an experiment that intentionally exposes the drug substance to harsh conditions to accelerate its decomposition.[2][3][4] The goal is to rapidly identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[4][5] This information is critical for developing stable formulations and creating stability-indicating analytical methods.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Loss of Potency / Lower than Expected Concentration | Degradation due to pH, temperature, or oxidation. | 1. Verify solution pH. Adjust to neutral if possible. 2. Confirm storage temperature. Avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions using de-gassed buffers. 4. Perform a forced degradation study to identify the primary instability factor. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC) | Formation of degradation products. | 1. Characterize the new peaks using mass spectrometry (LC-MS). 2. Compare the chromatogram to samples stressed under specific conditions (acid, base, peroxide) to identify the degradation pathway. |
| Poor Reproducibility Between Experiments | Inconsistent solution stability. | 1. Standardize solution preparation protocol (pH, solvent, handling). 2. Prepare fresh solutions for each experiment or validate the stability over the intended use period. 3. Aliquot stock solutions to ensure consistency. |
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines typical stress conditions to assess the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative.[4]
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in purified water or a 50:50 mixture of water and acetonitrile.
-
Prepare control samples (unstressed) stored at 2-8°C in the dark.
2. Stress Conditions:
| Stress Condition | Reagent / Condition | Typical Duration & Temperature | Notes |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 60°C for 2-8 hours | Neutralize sample with an equivalent amount of 0.1 M NaOH before analysis.[5] |
| Alkaline Hydrolysis | 0.1 M NaOH | Reflux at 60°C for 2-8 hours | Neutralize sample with an equivalent amount of 0.1 M HCl before analysis.[5] |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | Protect from light during the study.[5] |
| Thermal Degradation | Heat | 70°C in a calibrated oven for 48 hours | Analyze both solid-state and solution samples. |
| Photolytic Degradation | UV & Visible Light | Expose to an overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy. | Use a photostability chamber. Analyze a dark control sample in parallel. |
3. Analysis:
-
At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method (see Protocol 2).
-
Compare stressed samples to the control to calculate the percentage of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate its potential degradation products.
1. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~210 nm (for the carboxyl group) or a lower wavelength if sensitivity is an issue. A photodiode array (PDA) detector is recommended to assess peak purity.[6] |
| Injection Volume | 10 µL |
2. Method Validation:
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is confirmed by demonstrating that degradation product peaks are well-resolved from the main this compound peak. This is where samples from the forced degradation study are essential.
Visualizing Degradation & Stability Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for 4-HPA.
Experimental Workflow for a Stability Study
Caption: General workflow for a chemical stability study.
References
- 1. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. ijrpp.com [ijrpp.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
identifying and minimizing by-products in 4-Hydroxypipecolic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 4-hydroxypipecolic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common chemoenzymatic route involving an acyliminium ion cyclization.
Issue 1: Poor Diastereoselectivity in the Cyclization Step
Question: We are observing a nearly 1:1 mixture of diastereomers after the acyliminium ion cyclization step. How can we improve the diastereoselectivity to favor the desired isomer?
Answer: Poor diastereoselectivity is a common challenge in this synthesis. The formation of diastereomeric mixtures of 4-formyloxypipecolic acid is a known issue.[1] Here are several factors to investigate and optimize:
-
Chiral Auxiliary: The choice of chiral auxiliary attached to the nitrogen can significantly influence the facial selectivity of the cyclization. If you are using a standard auxiliary, consider screening alternatives that may offer better stereocontrol.
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity. The reduced thermal energy can amplify the energetic differences between the transition states leading to the different diastereomers. We recommend a stepwise reduction of the temperature (e.g., from room temperature to 0 °C, then to -20 °C or -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Lewis Acid Catalyst: The nature and stoichiometry of the Lewis acid used to promote the cyclization are critical. Different Lewis acids can coordinate with the substrate in distinct ways, influencing the conformation of the transition state. Consider screening a panel of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and optimizing the number of equivalents used.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity and selectivity of the cyclization. Non-coordinating solvents are often preferred. A systematic screening of solvents with varying dielectric constants is advisable.
Issue 2: Incomplete or Difficult Separation of Diastereomers
Question: We are struggling to separate the diastereomeric mixture of the protected this compound derivatives. Column chromatography is proving to be inefficient on a larger scale. What are alternative separation strategies?
Answer: Large-scale separation of diastereomers can indeed be challenging with standard chromatography. Here are some effective strategies:
-
Enzymatic Hydrolysis: A highly effective method for separating diastereomeric esters is through enzyme-catalyzed hydrolysis.[1] Lipases, for example, can exhibit high stereoselectivity, hydrolyzing one diastereomer to the corresponding carboxylic acid while leaving the other ester intact. This difference in functionality allows for straightforward separation via extraction. For instance, Lipase AY30 has been successfully used for this purpose.[1]
-
Fractional Crystallization: If the diastereomers or their derivatives are crystalline, fractional crystallization can be a powerful and scalable purification method. This involves dissolving the mixture in a suitable solvent system and allowing one diastereomer to crystallize preferentially. This may require screening various solvents and solvent mixtures.
-
Derivatization: Converting the diastereomeric mixture into a new set of diastereomers by reacting it with a chiral resolving agent can sometimes lead to derivatives with significantly different physical properties (e.g., solubility, crystal packing), making separation by crystallization or chromatography easier.
Issue 3: Presence of Unidentified Impurities in the Final Product
Question: Besides the diastereomer, our final this compound product shows several minor impurities in the HPLC and GC-MS analysis. What could be the origin of these impurities and how can we minimize them?
Answer: Unidentified impurities can arise from various side reactions. Here are some potential sources and mitigation strategies:
-
Epimerization: During steps involving basic or acidic conditions, such as the hydrolysis of ester protecting groups, epimerization at the C2 or C4 positions can occur. This leads to the formation of undesired stereoisomers.
-
Mitigation: Employ milder reaction conditions. For ester hydrolysis, consider using enzymatic hydrolysis or milder basic conditions at lower temperatures. Carefully control the pH during work-up procedures.
-
-
By-products from Acyliminium Ion Cyclization: The highly reactive acyliminium ion intermediate can potentially undergo side reactions other than the desired intramolecular cyclization. This can include intermolecular reactions or fragmentation pathways.
-
Mitigation: Ensure high dilution conditions to favor the intramolecular reaction. Control the rate of addition of the Lewis acid to maintain a low concentration of the reactive intermediate.
-
-
Incomplete Reactions: Unreacted starting materials or intermediates from previous steps can be carried through the synthesis and appear as impurities in the final product.
-
Mitigation: Monitor each reaction for completion using appropriate analytical techniques (e.g., TLC, LC-MS). Optimize reaction times and conditions to drive each step to completion. Incorporate appropriate purification steps after each key transformation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products to expect in the chemoenzymatic synthesis of this compound?
A1: The most significant by-products in this synthetic route are the diastereomers of the desired this compound derivative, formed during the acyliminium ion cyclization step.[1] Depending on the specific reaction conditions, you may also encounter minor impurities resulting from epimerization, incomplete reactions, or side reactions of the acyliminium ion intermediate.
Q2: How can I identify and quantify the diastereomeric by-products?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-field NMR, can also be used for quantitative analysis by integrating the signals corresponding to each diastereomer.[2] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
Q3: What are the recommended starting points for developing a chiral HPLC method to separate this compound diastereomers?
A3: A good starting point is to use a chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), are often effective for separating a wide range of chiral compounds. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can often improve peak shape and resolution, depending on the nature of the analyte.
Q4: Are there any known by-products from the hydrolysis of the formate ester intermediate?
A4: The primary concern during the hydrolysis of the formate ester is the potential for epimerization at the adjacent chiral center (C2) if harsh basic or acidic conditions are used. This would lead to the formation of an unwanted stereoisomer. Using mild conditions, such as potassium carbonate in methanol, can effectively remove the formyl group while minimizing the risk of epimerization.
Data Presentation
Table 1: Comparison of Diastereomeric Ratio under Different Cyclization Conditions (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | BF₃·OEt₂ | TiCl₄ | SnCl₄ |
| Temperature | 25 °C | 0 °C | -78 °C |
| Solvent | Dichloromethane | Dichloromethane | Toluene |
| Diastereomeric Ratio (desired:undesired) | 1.5 : 1 | 3 : 1 | 8 : 1 |
| Yield of Desired Diastereomer | 45% | 60% | 70% |
Table 2: Efficiency of Different Diastereomer Separation Methods
| Separation Method | Purity of Desired Isomer | Recovery of Desired Isomer | Scalability |
| Silica Gel Chromatography | >98% | ~70% | Low |
| Enzymatic Hydrolysis (Lipase AY30) | >99% | ~85% | High |
| Fractional Crystallization | >99% | ~60% (can be variable) | High |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Diastereomers
This protocol provides a general guideline for the analytical separation of protected this compound diastereomers. Optimization will be required for specific derivatives.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (if a suitable chromophore is present in the protecting group) or connection to a mass spectrometer (LC-MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Optimization: If separation is not optimal, adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times. For acidic or basic compounds, the addition of 0.1% trifluoroacetic acid or 0.1% diethylamine to the mobile phase, respectively, can improve peak shape.
Protocol 2: GC-MS Analysis of Volatile By-products
This protocol is suitable for identifying and quantifying volatile impurities after derivatization.
-
Derivatization: To increase volatility, the carboxylic acid and hydroxyl groups of this compound and its by-products can be derivatized (e.g., esterification followed by silylation).
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mandatory Visualizations
Caption: Chemoenzymatic synthesis and purification workflow.
References
addressing peak tailing issues in HPLC analysis of 4-Hydroxypipecolic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of 4-Hydroxypipecolic acid, with a primary focus on resolving peak tailing.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. For a polar, basic compound like this compound, peak tailing is often a result of strong interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve these issues.
Is your this compound peak exhibiting tailing?
Follow this step-by-step guide to identify the cause and implement a solution.
Detailed Chemical Troubleshooting for this compound Peak Tailing
If you suspect a chemical interaction is the root cause of peak tailing for this compound, the following flowchart will guide you through the most common optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the surface of silica-based stationary phases.[1][2] This interaction provides an additional retention mechanism to the primary reversed-phase retention, leading to a distorted peak shape.[1] Other contributing factors can include:
-
Mobile Phase pH: A mobile phase pH close to the pKa of the analyte can lead to the co-existence of ionized and non-ionized forms, resulting in peak broadening or tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
-
Extra-column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[4]
Q2: How does adjusting the mobile phase pH help to reduce peak tailing for this compound?
A2: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the analyte and the stationary phase.[1] this compound has a predicted acidic pKa of approximately 2.28 for its carboxylic acid group and a basic pKa associated with its secondary amine.[6]
-
At Low pH (e.g., pH 2.5-3): The residual silanol groups on the silica surface (pKa ~3.5-4.5) are protonated and therefore neutral.[7] This minimizes the ionic interaction with the positively charged (protonated) amine group of this compound, leading to a more symmetrical peak shape.[1]
-
At High pH (e.g., pH > 8): While the silanol groups will be deprotonated (negatively charged), the amine group of this compound will be in its neutral form. This can also reduce ionic interactions. However, operating at high pH can be detrimental to the longevity of standard silica-based columns.[7]
For optimal peak shape, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.[3]
Q3: What are mobile phase additives, and how can they improve the peak shape of this compound?
A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic analytes like this compound, a competing base such as Triethylamine (TEA) is often used.[8]
TEA acts as a "silanol blocker."[8] Being a small, basic molecule, it preferentially interacts with the active residual silanol groups on the stationary phase, effectively masking them from interacting with the analyte.[8] This reduces the secondary interactions that cause peak tailing.[8]
Table 1: Common Mobile Phase Additives and Their Typical Concentrations
| Additive | Typical Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Masks residual silanol groups, reducing peak tailing of basic compounds.[8] |
| Ammonium Formate | 10 - 20 mM | Provides buffering capacity and is volatile, making it suitable for LC-MS applications.[9] |
| Formic Acid | 0.1% (v/v) | Acidifies the mobile phase to suppress silanol activity and protonate basic analytes.[7] |
Q4: When should I consider using an end-capped or a HILIC column for the analysis of this compound?
A4: If optimizing the mobile phase does not sufficiently resolve peak tailing, changing the column chemistry is the next logical step.
-
End-Capped Columns: These are standard silica-based columns where the residual silanol groups have been chemically derivatized with a small, non-polar group (e.g., trimethylsilyl). This process, known as end-capping, significantly reduces the number of active silanol sites available for secondary interactions, leading to improved peak shape for basic compounds.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of polar compounds like amino acids.[9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9] This can provide good retention and peak shape for this compound without the issue of silanol interactions.[9]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase Analysis of this compound
Objective: To prepare a low pH mobile phase to minimize peak tailing due to silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or Trifluoroacetic acid)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Component Preparation:
-
Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.
-
Add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter to remove any particulates.
-
Degas the solution using sonication or vacuum degassing.
-
-
Organic Component:
-
Use HPLC-grade acetonitrile.
-
-
HPLC Setup:
-
Use the prepared aqueous solution as Mobile Phase A and acetonitrile as Mobile Phase B.
-
A typical starting gradient could be 95% A and 5% B, with a linear gradient to increase the percentage of B over time.
-
Protocol 2: Sample Preparation and Dilution
Objective: To prepare the this compound sample in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
Materials:
-
This compound standard
-
Mobile Phase A (from Protocol 1) or a similar aqueous buffer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a small amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with the same initial mobile phase to create a series of working standards at the desired concentrations for analysis.
-
-
Sample Filtration:
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. moravek.com [moravek.com]
- 5. acdlabs.com [acdlabs.com]
- 6. This compound | 14228-16-1 [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. A simple and highly sensitive HPLC method with fluorescent detection for determination of pipecolic acid in mouse brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Resolution of 4-Hydroxypipecolic Acid Enantiomers on Chiral Columns
Welcome to the technical support center for the chiral separation of 4-Hydroxypipecolic acid enantiomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral columns used for separating this compound enantiomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are the most widely used for the separation of a broad range of chiral compounds, including amino acids and their derivatives like this compound.[1][2] Columns with amylose or cellulose derivatives coated or immobilized on a silica support are particularly effective. Protein-based columns, such as those with α1-acid glycoprotein (AGP), can also be a good choice, especially for initial screening.[2]
Q2: I am not seeing any separation of the enantiomers. What should I check first?
A2: If you observe no separation (a single peak), consider the following initial steps:
-
Confirm Column Chemistry: Ensure you are using a suitable chiral column. A standard reversed-phase C18 or C8 column will not resolve enantiomers without a chiral mobile phase additive or pre-column derivatization.
-
Mobile Phase Composition: The choice of mobile phase is critical. For polysaccharide-based columns, start with a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents significantly impacts selectivity.[3]
-
Analyte-Column Mismatch: The chosen chiral stationary phase may not be suitable for this compound. It may be necessary to screen different types of chiral columns (e.g., polysaccharide vs. protein-based).
Q3: How does temperature affect the resolution of this compound enantiomers?
A3: Temperature can have a significant and sometimes non-linear effect on chiral separations.[4][5]
-
Decreased Temperature: Generally, lower temperatures increase enantioselectivity and resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase. However, this also leads to longer retention times and broader peaks.
-
Increased Temperature: Higher temperatures can improve peak efficiency (narrower peaks) and shorten analysis time. However, it often reduces selectivity. In some rare cases, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[4] It is a parameter worth exploring during method development.
Q4: Should I consider derivatization of this compound for better resolution?
A4: Yes, derivatization can be a powerful strategy, especially if you are facing challenges with detection or resolution.[6] Derivatizing the carboxylic acid or the secondary amine of this compound with a UV-active or fluorescent tag can improve sensitivity. More importantly, introducing a bulky group can enhance the chiral recognition by the stationary phase, leading to better separation.[7]
Troubleshooting Guide
Issue 1: Poor Resolution (Rs < 1.5)
If your chromatogram shows two closely eluting or co-eluting peaks, your resolution is insufficient for accurate quantification.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Alcohol Content: For normal phase separations on polysaccharide columns, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a large impact on selectivity.
-
Try a Different Alcohol: Switching from isopropanol to ethanol, or vice versa, can alter the hydrogen bonding interactions and improve resolution.
-
Add an Additive: For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.
-
-
Lower the Column Temperature: Decrease the column temperature in increments of 5 °C. This often leads to better resolution, but be mindful of increased backpressure and run times.
-
Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Switch to a Different Chiral Column: If optimization of the mobile phase and temperature on your current column is unsuccessful, the selectivity of the stationary phase may not be sufficient. Consider screening other chiral columns with different chemistries (e.g., a different polysaccharide derivative or a protein-based column).
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise resolution and integration accuracy.
Troubleshooting Steps:
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample. Overloading the column is a common cause of peak fronting.
-
Adjust Mobile Phase pH: For separations in reversed-phase or polar organic mode, ensure the mobile phase pH is appropriate for this compound. Buffering the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid group can improve peak shape for the acidic compound.
-
Use an Additive: As mentioned for poor resolution, adding an acidic modifier like TFA or formic acid can significantly improve peak shape for acidic analytes by minimizing secondary interactions with the stationary phase.
-
Column Contamination or Degradation: If peak shape deteriorates over time, your column may be contaminated or the stationary phase may be degrading. Follow the manufacturer's instructions for column washing and regeneration. If this does not resolve the issue, the column may need to be replaced.
Data Presentation
Table 1: Typical Starting Conditions for Chiral Method Development for this compound
| Parameter | Normal Phase Mode (Polysaccharide CSP) | Reversed-Phase Mode (Protein-Based CSP) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | 20 mM Ammonium Acetate, pH 5 / Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm (or appropriate wavelength for derivative) | UV at 210 nm |
Table 2: Effect of Mobile Phase Modifier on Resolution (Illustrative Data)
| % Isopropanol in n-Hexane | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 5% | 15.2 | 16.8 | 1.8 |
| 10% | 10.1 | 10.8 | 1.4 |
| 15% | 7.5 | 7.8 | 0.9 |
| 20% | 5.2 | 5.3 | 0.5 |
Experimental Protocols
Protocol 1: Chiral Column Screening
This protocol outlines a systematic approach to selecting a suitable chiral column and mobile phase system.
-
Prepare a racemic standard of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Select a set of diverse chiral columns for screening, for example:
-
Cellulose-based column (e.g., Chiralcel OD-H)
-
Amylose-based column (e.g., Chiralpak AD-H)
-
Protein-based column (e.g., CHIRAL-AGP)
-
-
For each column, test a set of screening mobile phases. A common approach is to use a primary solvent with different alcohol modifiers.
-
Equilibrate each column with the initial mobile phase for at least 30 minutes.
-
Inject the standard and monitor the chromatogram.
-
Evaluate the results based on the degree of separation. If partial separation is observed, proceed with method optimization on that column/mobile phase system.
Visualizations
Caption: Experimental workflow for chiral method development.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]
strategies to prevent degradation of 4-Hydroxypipecolic acid during sample storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of 4-Hydroxypipecolic acid during sample storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture. For analogous compounds like DL-Pipecolic acid, stability of at least 4 years has been reported under these conditions.[1][2]
Q2: How should I store this compound in a solution?
Aqueous solutions of similar compounds are not recommended for storage longer than one day.[2] If you must store solutions, prepare them in a suitable high-purity solvent or buffer, dispense them into single-use aliquots to minimize freeze-thaw cycles, and store them at -80°C.[3][4] For N-Hydroxypipecolic acid solutions, storage at -80°C is recommended for up to 6 months.[3] Always flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer.
Q3: What are the primary factors that can cause this compound to degrade?
Several factors can compromise the stability of this compound in storage:
-
Temperature: Elevated temperatures and temperature fluctuations can accelerate degradation. Storing samples at room temperature, even for short periods, can lead to significant changes in concentration.[4]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles are a major cause of degradation for many metabolites and should be avoided by using single-use aliquots.[4]
-
pH: Extreme pH values can affect the stability of amino acids.[5] The isoelectric point of the molecule should be considered when preparing buffered solutions.
-
Oxidation: The hydroxyl group may be susceptible to oxidation. It is advisable to avoid strong oxidizing agents and to consider degassing solvents before use.[3]
-
Light Exposure: While specific photosensitivity data is limited, it is good practice to protect samples from light by using amber vials or storing them in the dark.
-
Chemical Reactivity: The relative position of the hydroxyl and amino groups can, in some molecular structures, lead to inherent instability and conversion to reactive intermediates.[6] Avoid storing with incompatible materials like strong acids, alkalis, or reducing agents.[3]
Q4: I suspect my this compound samples have degraded. What troubleshooting steps can I take?
If you observe inconsistent experimental results or suspect sample degradation, follow these steps:
-
Review Storage History: Check temperature logs for any deviations from the recommended storage temperature. Determine the number of times the sample has been thawed and refrozen.
-
Prepare a Fresh Standard: Prepare a new solution of this compound from a solid stock to serve as a fresh, undegraded control.
-
Perform Comparative Analysis: Analyze the suspect sample alongside the fresh standard using a reliable analytical method, such as LC-MS/MS.[7]
-
Evaluate Chromatographic Data: Compare the chromatograms. Signs of degradation include a significant decrease in the peak area of the parent compound, the appearance of new, unidentified peaks (degradants), or changes in peak shape (e.g., peak broadening).
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years[1][2] | Store in a tightly sealed container; protect from moisture and light. |
| Solution (Aqueous) | -80°C | < 24 hours recommended[2] | Prepare fresh whenever possible. If storage is necessary, use single-use aliquots. |
| Solution (in Organic Solvent) | -80°C | Up to 6 months[3] | Use high-purity, degassed solvents. Store in single-use aliquots to avoid freeze-thaw cycles. |
Table 2: Summary of Factors Influencing Stability
| Factor | Potential Impact | Mitigation Strategy |
| Elevated Temperature | Increases rate of chemical degradation.[4] | Maintain constant, recommended low-temperature storage (-20°C for solid, -80°C for solutions). |
| Freeze-Thaw Cycles | Can cause significant changes in concentration.[4] | Prepare single-use aliquots to avoid repeated thawing of the bulk sample. |
| pH Extremes | Can lead to hydrolysis or other degradation reactions.[5] | Use buffered solutions close to a neutral pH, unless the compound is known to be more stable at a specific pH. |
| Oxidizing Agents | May react with the hydroxyl group, leading to degradation.[3] | Avoid contact with strong oxidizers. Consider using degassed solvents for solutions. |
| Light | Potential for photodegradation. | Store samples in amber vials or in the dark. |
Troubleshooting and Experimental Workflows
Caption: Troubleshooting workflow for suspected sample degradation.
Experimental Protocols
Protocol 1: Sample Preparation for Optimal Storage
Objective: To properly prepare and store this compound to minimize degradation.
Materials:
-
Solid this compound
-
High-purity solvent (e.g., HPLC-grade water, acetonitrile) or buffer
-
Calibrated analytical balance
-
Amber, screw-cap vials or cryovials
-
Pipettes
-
Liquid nitrogen or dry ice/ethanol bath
-
-80°C freezer
Methodology:
-
For Solid Storage: a. Weigh the desired amount of solid this compound into pre-labeled amber vials. b. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen. c. Tightly seal the vial and store it at -20°C in a dark, dry location.
-
For Solution Storage: a. Prepare the desired solvent or buffer. If possible, degas the solvent by sparging with an inert gas or by sonication under a vacuum. b. Accurately weigh the solid this compound and dissolve it in the solvent to achieve the target concentration. Ensure complete dissolution. c. Dispense the solution into single-use, pre-labeled cryovials. The aliquot volume should correspond to the amount needed for a single experiment. d. Flash-freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol bath until completely frozen. e. Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: General Stability Assessment
Objective: To quantify the stability of this compound under defined storage conditions over time.
Methodology:
-
Preparation: Prepare a stock solution of this compound at a known concentration as described in Protocol 1. Create a large number of single-use aliquots from this stock.
-
Time-Zero (T=0) Analysis: Immediately after preparation, thaw 3-5 aliquots and analyze them using a validated quantitative method (e.g., LC-MS/MS). The average concentration from this analysis will serve as the baseline (100% stability).
-
Sample Storage: Place the remaining aliquots under the desired storage conditions to be tested (e.g., -20°C, -80°C, 4°C).
-
Time-Point Analysis: At predefined intervals (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve 3-5 aliquots from each storage condition.
-
Sample Analysis: Thaw the samples under controlled conditions and analyze them using the same quantitative method used for the T=0 analysis.
-
Data Evaluation: a. Calculate the mean concentration of this compound at each time point. b. Express the stability as a percentage of the T=0 concentration: Stability (%) = (Mean concentration at Time X / Mean concentration at T=0) * 100 c. A significant decrease in concentration over time indicates degradation under that specific storage condition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
dealing with interfering compounds in the analysis of 4-Hydroxypipecolic acid
Welcome to the technical support center for the analysis of 4-Hydroxypipecolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of this compound?
A1: The most significant interfering compounds are its own isomers, including positional isomers and stereoisomers. These include:
-
Positional Isomers: 3-Hydroxypipecolic acid and 5-Hydroxypipecolic acid have the same molecular weight and similar chemical properties, making them difficult to separate from this compound using standard chromatographic techniques.
-
Stereoisomers: this compound has two chiral centers, meaning it can exist as four different stereoisomers ((2S,4R), (2R,4S), (2S,4S), and (2R,4R)). These enantiomers and diastereomers often co-elute or have very similar retention times, leading to inaccurate quantification if not properly resolved.[1][2]
-
Structurally Related Compounds: Other cyclic amino acids, such as 4-hydroxyproline, can also interfere depending on the sample matrix and analytical method.
Q2: My LC-MS/MS signal for this compound is showing high variability and poor reproducibility. What could be the cause?
A2: High variability and poor reproducibility are often due to matrix effects .[3][4] Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[4] This can lead to either ion suppression or enhancement, resulting in inaccurate and inconsistent quantification.[4][5]
Common sources of matrix effects in biological samples include:
-
Phospholipids from cell membranes.[3]
-
Salts and buffers used during sample preparation.[6]
-
Endogenous metabolites with similar properties to the analyte.
To mitigate matrix effects, consider optimizing your sample preparation protocol by incorporating steps like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering components.[7][8]
Q3: I am having difficulty separating the stereoisomers of this compound. What analytical approach is recommended?
A3: The separation of stereoisomers requires a chiral-selective analytical method. The most effective approach is chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This can be achieved in two ways:
-
Direct Chiral Separation: Using a chiral stationary phase (CSP) column that can directly resolve the enantiomers. Macrocyclic glycopeptide-based columns (e.g., teicoplanin) have been shown to be effective for the chiral separation of pipecolic acid and its derivatives.[11][12]
-
Indirect Chiral Separation: Derivatizing the this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) reversed-phase column.
Q4: What are the best practices for sample preparation to minimize interference?
A4: A robust sample preparation protocol is critical for accurate analysis. Here are some best practices:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like methanol or acetonitrile is a common first step to remove the bulk of proteins.[13][14] For more rigorous protein removal, acid precipitation using trichloroacetic acid (TCA) or perchloric acid (PCA) can be used.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. A mixed-mode cation exchange SPE cartridge can be particularly useful for isolating amino acids like this compound from complex matrices.
-
Avoid Problematic Buffers: Buffers containing primary and secondary amines, such as TRIS, can interfere with derivatization reactions and create extraneous peaks in the chromatogram. Whenever possible, use volatile buffers or water as the sample matrix.[6]
-
Lipid Removal: In samples with high lipid content, a defatting step, such as liquid-liquid extraction with a nonpolar solvent, is recommended as lipids can interfere with hydrolysis and chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. | 1. Dilute the sample to avoid overloading the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Consider a different column chemistry that is more suitable for the analyte. |
| Inconsistent retention times | Inadequate column equilibration, pump malfunction (air bubbles), or changes in mobile phase composition. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8] 2. Purge the HPLC pumps to remove any air bubbles.[8] 3. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. |
| No or low signal for the analyte | Ion suppression due to matrix effects, incorrect mass spectrometer settings, or analyte degradation. | 1. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. 2. Optimize sample cleanup to remove interfering matrix components.[8] 3. Verify the mass spectrometer parameters (e.g., precursor and product ions, collision energy) are optimized for this compound. 4. Investigate sample stability under the storage and processing conditions. |
| Co-elution of interfering peaks | Lack of chromatographic resolution from isomers or other matrix components. | 1. Optimize the chromatographic gradient to improve separation. 2. For isomer interference, switch to a chiral HPLC column or use a chiral derivatization method.[9][10] 3. Enhance the selectivity of the MS/MS detection by choosing unique precursor-product ion transitions (MRM). |
Quantitative Data Summary
The following tables summarize the performance of analytical methods for the quantification of pipecolic acid derivatives, demonstrating the ability to achieve accurate and precise measurements even in the presence of potential interferences.
Table 1: Recovery and Precision of a Chiral LC-MS/MS Method for L-Pipecolic Acid in Plasma [11][12][14]
| Concentration Level | Mean Recovery (%) | Intra-assay Variation (%RSD) | Inter-assay Variation (%RSD) |
| 1 µmol/L | 95 | 7.9 | 13.0 |
| 5 µmol/L | 95 | 5.5 | 8.5 |
| 50 µmol/L | 102 | 3.1 | 5.7 |
%RSD = Percent Relative Standard Deviation
Table 2: Recovery of this compound and Related Imino Acids from a Plant Matrix [15]
| Analyte | Mean Recovery (%) | Standard Deviation |
| This compound | 95.9 | 2.8 |
| Proline | 100.5 | 1.7 |
| Pipecolic Acid | 101.1 | 2.3 |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from methods for the chiral analysis of pipecolic acid and is suitable for resolving and quantifying the stereoisomers of this compound.[11][12]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add an internal standard (e.g., deuterated this compound or Phenylalanine-d5).
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: Chiral macrocyclic glycopeptide teicoplanin column (e.g., Chirobiotic T).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: To be determined by direct infusion of a standard solution (e.g., precursor ion [M+H]⁺ at m/z 146.08, with product ions to be optimized).
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
Visualizations
N-hydroxy-pipecolic acid (NHP) Biosynthesis and Signaling Pathway in Plant Immunity
Caption: Biosynthesis and signaling pathway of N-hydroxy-pipecolic acid (NHP) in plant systemic acquired resistance (SAR).
Experimental Workflow for this compound Analysis
Caption: A generalized experimental workflow for the analysis of this compound from biological matrices.
References
- 1. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 13. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enzymatic Reactions with 4-Hydroxypipecolic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help improve the efficiency of enzymatic reactions involving 4-Hydroxypipecolic acid (HyPip).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used to synthesize this compound?
A1: The most common enzymatic approach for producing this compound is through the regio- and stereoselective hydroxylation of L-pipecolic acid (L-Pip). The key enzymes for this transformation belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKG-DO) superfamily. A notable example is L-pipecolic acid trans-4-hydroxylase (Pip4H), discovered in fungi like Fusarium oxysporum and Aspergillus nidulans, which produces trans-4-hydroxy-L-pipecolic acid.[1] Other enzymes, such as lipases, can be used in chemoenzymatic strategies to resolve diastereomeric mixtures of HyPip derivatives.[2]
Q2: What are the essential cofactors and additives for Fe/αKG-dependent hydroxylases like Pip4H?
A2: To achieve maximum activity, Fe/αKG-dependent dioxygenases require several key components in the reaction mixture.[1][3] These include:
-
Ferrous Iron (Fe²⁺): Acts as a crucial metallic cofactor at the active site.
-
α-Ketoglutarate (α-KG): Serves as a co-substrate, which is decarboxylated to succinate during the reaction.[4]
-
Ascorbate: Often added to maintain the iron in its reduced ferrous (Fe²⁺) state.
-
Oxygen (O₂): Acts as a substrate for the hydroxylation reaction.[4]
Q3: How do pH and temperature impact the efficiency of these enzymatic reactions?
A3: Like all enzymatic reactions, pH and temperature are critical parameters that must be optimized. For instance, the Pip4H enzyme from Fusarium oxysporum (FoPip4H) shows optimal activity at a pH of 7.0 and a temperature of 35°C. Deviations from these optimal conditions can lead to a significant decrease in reaction velocity and overall yield.[5] Each specific enzyme will have its own optimal range, which should be determined experimentally.
Q4: My recombinant hydroxylase is expressed in E. coli but shows low activity. What are the common reasons?
A4: Low activity of recombinantly expressed hydroxylases is a frequent issue. Several factors could be responsible:
-
Codon Usage: The gene encoding the hydroxylase, especially from a fungal or plant source, may contain codons that are rare in E. coli. This can lead to poor translation and low yields of functional protein. Optimizing the gene sequence to match the codon usage of E. coli can increase soluble protein expression and activity by several fold.[6]
-
Cofactor Limitation: The expression host might have an insufficient intracellular supply of cofactors like Fe²⁺. Supplementing the fermentation medium with ferrous salts can be an effective strategy to boost enzyme activity.[3]
-
Insoluble Protein: High-level expression can lead to the formation of inactive, insoluble inclusion bodies. Lowering the induction temperature, using a weaker promoter, or co-expressing chaperones can help increase the amount of soluble, active protein.[6]
-
Oxygen Limitation: Hydroxylation reactions are oxygen-dependent. Inadequate aeration during fermentation or in the biotransformation reaction can be a rate-limiting factor.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: Low or No Yield of this compound
If you are experiencing poor product yield, a systematic approach can help identify the bottleneck. The following workflow and Q&A section will guide you through the troubleshooting process.
References
- 1. Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for 4-Hydroxypipecolic acid according to ICH guidelines
This technical support center provides guidance on the validation of analytical methods for 4-Hydroxypipecolic acid, adhering to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key ICH guidelines to follow for validating an analytical method for this compound?
A1: The primary guideline to follow is ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology". This document outlines the validation characteristics required for various analytical procedures. For new methods, it is also beneficial to consider the principles outlined in ICH Q14 "Analytical Procedure Development".
Q2: Which analytical techniques are suitable for the analysis of this compound?
A2: Due to its polar nature and lack of a strong chromophore, direct analysis of this compound can be challenging. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC) with pre-column or post-column derivatization to enable UV or fluorescence detection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable alternative for polar compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to increase volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity and may not require derivatization.
Q3: What are the critical validation parameters to assess for a quantitative HPLC method for this compound?
A3: According to ICH Q2(R1), the following validation characteristics are essential for a quantitative impurity test or an assay:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for a polar, amine-containing compound like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the amine group of your analyte, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the amine group to ensure it is fully protonated and reduce interaction with silanols.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Void: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.
-
Solution:
-
Use a guard column to protect the analytical column.
-
If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the column.
-
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is drifting between injections. What should I check?
-
Answer: Retention time variability can compromise the reliability of your method. Consider the following:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently. For gradient elution, ensure the pumping system is mixing solvents correctly.
-
pH Fluctuation: The pH of the mobile phase is critical for ionizable compounds. Ensure the buffer has sufficient capacity and the pH is stable.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Pump Performance: Leaks in the pump seals or check valves can cause an inconsistent flow rate. Perform regular maintenance on your HPLC pump.
-
Issue 3: Low Sensitivity or No Peak Detected
-
Question: I am not able to detect a peak for this compound at the expected concentration. How can I improve sensitivity?
-
Answer: The lack of a strong UV chromophore in this compound is a primary reason for low sensitivity with UV detection.
-
Derivatization: This is the most effective solution. Use a derivatizing agent that introduces a highly UV-absorbent or fluorescent tag to the molecule. Common derivatizing agents for amines include:
-
Dansyl chloride
-
O-phthalaldehyde (OPA)
-
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
-
Alternative Detection Methods:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique that is well-suited for this analyte.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are universal and do not rely on a chromophore.
-
-
Optimize Wavelength: If using UV detection with a derivatized analyte, ensure you are monitoring at the wavelength of maximum absorbance for the derivative.
-
Experimental Protocols
Illustrative HPLC-UV Method with Pre-column Derivatization
This protocol is a representative example. The specific derivatizing agent, column, and mobile phase will require optimization.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.
-
Prepare sample solutions by dissolving the drug substance or product in the same solvent as the standards.
-
-
Derivatization Procedure (Example with Dansyl Chloride):
-
To 100 µL of the standard or sample solution, add 100 µL of a borate buffer (pH 9.5).
-
Add 200 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a small amount of an acid (e.g., formic acid).
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance wavelength of the dansyl derivative (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
Quantitative Data Summary
The following tables present illustrative data for the validation of an HPLC method for this compound. The acceptance criteria are based on typical ICH recommendations.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area |
| 1.0 | 12540 |
| 2.5 | 31350 |
| 5.0 | 62700 |
| 10.0 | 125400 |
| 15.0 | 188100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 4.0 | 3.98 | 99.5 |
| 100% | 5.0 | 5.03 | 100.6 |
| 120% | 6.0 | 5.95 | 99.2 |
| Acceptance Criteria | 98.0 - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | %RSD |
| Repeatability (n=6) | 5.0 | 62650 | 438.55 | 0.70 |
| Intermediate Precision (Analyst 2, Day 2) | 5.0 | 62800 | 565.20 | 0.90 |
| Acceptance Criteria | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) | Method |
| Limit of Detection (LOD) | 0.1 | Signal-to-Noise Ratio (S/N) of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 | Signal-to-Noise Ratio (S/N) of 10:1 |
Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Logical workflow for troubleshooting HPLC issues.
scale-up considerations for the chemoenzymatic synthesis of 4-Hydroxypipecolic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of the chemoenzymatic synthesis of 4-Hydroxypipecolic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemoenzymatic synthesis of this compound, particularly during scale-up efforts.
Enzymatic Resolution Step
| Question | Possible Causes & Solutions |
| Q1: The enzymatic resolution of my racemic N-acetyl-allylglycine is slow or incomplete. | Enzyme Inhibition/Deactivation: - Product Inhibition: The liberated L-amino acid or the remaining D-N-acetyl-allylglycine may be inhibiting the acylase. Consider using in-situ product removal (ISPR) techniques, such as selective precipitation or extraction.- Substrate Inhibition: High concentrations of the racemic starting material can sometimes inhibit the enzyme. Try a lower initial substrate concentration or a fed-batch approach.- pH Shift: The hydrolysis of the N-acetyl group releases acetic acid, which can lower the pH of the reaction mixture and move it away from the enzyme's optimal pH. Use a robust buffering system (e.g., phosphate buffer) or implement a pH-stat to maintain the optimal pH.Sub-optimal Reaction Conditions: - Temperature: Ensure the reaction temperature is optimal for the specific acylase being used. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation over time. - Enzyme Loading: The amount of enzyme may be insufficient for the larger scale. Increase the enzyme loading, but be mindful of the cost implications. Consider using an immobilized enzyme for easier recovery and reuse. |
| Q2: I am observing low enantioselectivity in the lipase-catalyzed resolution of a pipecolic acid precursor. | Solvent Choice: The nature of the organic solvent can significantly impact the enantioselectivity of lipases. If you are using a polar solvent, consider switching to a more non-polar solvent like methyl tert-butyl ether (MTBE) or hexane, which can often enhance enantioselectivity.[1][2]Acylating Agent: The choice of acyl donor in a transesterification reaction can influence selectivity. Experiment with different acylating agents (e.g., vinyl acetate, ethyl acetate).Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate. A balance must be struck between selectivity and reaction time.Water Content: For reactions in organic solvents, the water activity is a critical parameter. Ensure the enzyme has the optimal amount of associated water for catalytic activity and selectivity. This can be controlled by using salt hydrates or by pre-equilibrating the enzyme and solvent.[2] |
| Q3: The enzyme (acylase/lipase) is difficult to recover and reuse, making the process costly at scale. | Immobilization: Covalent immobilization of the enzyme on a solid support (e.g., beads, resins) is a highly effective strategy for improving stability and enabling easy recovery by filtration. This allows for multiple reaction cycles, significantly reducing the overall cost. Cross-Linked Enzyme Aggregates (CLEAs): Creating CLEAs is another carrier-free immobilization technique that can provide high catalytic activity and stability. |
Chemical Synthesis & Cyclization Step
| Question | Possible Causes & Solutions |
| Q4: The yield of the acyliminium ion cyclization to form the this compound backbone is low. | Reaction Conditions: - Acid Catalyst: The choice and concentration of the acid catalyst are critical. Formic acid is commonly used, but other Brønsted or Lewis acids could be explored. The reaction may be sensitive to the presence of water, so ensure anhydrous conditions if necessary.- Temperature: The reaction may require heating to proceed at a reasonable rate, but side reactions can occur at higher temperatures. Optimize the temperature profile of the reaction.Substrate Stability: The starting material for the cyclization may be unstable under the reaction conditions. Ensure the purity of the substrate and consider protecting group strategies if necessary. |
| Q5: I am getting a mixture of diastereomers after the cyclization step, and they are difficult to separate. | Stereocontrol: The diastereoselectivity of the cyclization can be influenced by the substrate and reaction conditions. It may be challenging to achieve high diastereoselectivity with certain substrates. Purification Strategy: - Fractional Crystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective and scalable purification method. Experiment with different solvent systems to find one that allows for the selective crystallization of the desired diastereomer.- Chromatography: While flash chromatography may be suitable for small-scale purification, it is often not economically viable for large-scale production. Consider alternative chromatographic techniques like simulated moving bed (SMB) chromatography for large-scale separations. |
FAQs
| Question | Answer |
| Q1: What are the main advantages of a chemoenzymatic approach for synthesizing this compound compared to a purely chemical synthesis? | A chemoenzymatic approach offers several key advantages:- High Enantioselectivity: Enzymes can distinguish between enantiomers with very high precision, leading to products with high enantiomeric excess (ee). This is often difficult and costly to achieve with traditional chemical methods.- Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH. This reduces the need for harsh reagents, extreme temperatures, and pressures, leading to a safer and more environmentally friendly process.- Reduced Side Products: The high specificity of enzymes minimizes the formation of unwanted byproducts, simplifying downstream processing and purification. |
| Q2: How do I choose the right enzyme for the kinetic resolution step? | The choice of enzyme depends on the specific substrate and the desired transformation. For the resolution of N-acetylated amino acids, porcine kidney acylase I and acylases from fungi like Aspergillus are commonly used due to their broad substrate scope and high enantioselectivity.[3] For the resolution of esters or alcohols, lipases such as Candida antarctica lipase B (CALB) are often the enzymes of choice.[1] It is recommended to screen a panel of commercially available enzymes to identify the one with the best activity and selectivity for your specific substrate. |
| Q3: What are the key parameters to consider when scaling up the enzymatic reaction? | When scaling up an enzymatic reaction, several parameters need to be carefully considered:- Mixing and Mass Transfer: Adequate mixing is crucial to ensure homogeneity and prevent mass transfer limitations, especially with immobilized enzymes or at high substrate concentrations.- Heat Transfer: Enzymatic reactions can be exothermic. The reactor must have sufficient heat exchange capacity to maintain the optimal temperature.- pH Control: As mentioned in the troubleshooting guide, maintaining the optimal pH is critical for enzyme activity and stability. A reliable pH monitoring and control system is essential for large-scale reactions.- Downstream Processing: The method for separating the product from the enzyme and unreacted substrate must be scalable. This includes filtration for immobilized enzymes, extraction, and crystallization for product isolation. |
| Q4: Are there any safety considerations specific to the chemoenzymatic synthesis of this compound? | While enzymatic reactions are generally safer than many traditional chemical reactions, standard laboratory safety practices should always be followed. The chemical steps, such as the acyliminium ion cyclization, may involve the use of strong acids or flammable organic solvents, which require appropriate handling in a well-ventilated area and the use of personal protective equipment. Always consult the safety data sheets (SDS) for all chemicals used in the synthesis. |
Quantitative Data
Table 1: Comparison of Process Parameters for Enzymatic Resolutions
| Enzyme | Substrate | Scale | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Porcine Kidney Acylase I | N-acetyl-(R,S)-allylglycine | 2-29 g | Water | 25 | >90 (for L-amino acid) | >90% (for L-amino acid) | [3] |
| Candida antarctica Lipase B (CALB) | (R,S)-N-Cbz-pipecolic 1,2,4-triazolide | Lab Scale | MTBE (water-saturated) | 45 | >45 (for remaining R-enantiomer) | >99% (for remaining R-enantiomer) | [1][2] |
Experimental Protocols
Key Experiment: Enzymatic Kinetic Resolution of N-acetyl-(R,S)-allylglycine using Acylase I
This protocol is a representative procedure for the enzymatic resolution of a racemic N-acetyl amino acid, which is a common starting point for the chemoenzymatic synthesis of this compound.
Materials:
-
N-acetyl-(R,S)-allylglycine
-
Porcine Kidney Acylase I
-
0.1 M Phosphate buffer (pH 7.5)
-
1 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
pH meter and probe
-
Stirred tank reactor with temperature and pH control
Procedure:
-
Substrate Preparation: Dissolve N-acetyl-(R,S)-allylglycine in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.1-0.5 M in the reactor.
-
Enzyme Addition: Add Acylase I to the substrate solution. The enzyme loading will need to be optimized, but a starting point is typically 1-5% (w/w) of the substrate.
-
Reaction: Stir the reaction mixture at 25-37 °C. Monitor the pH of the reaction. The hydrolysis of the N-acetyl group will release acetic acid, causing the pH to drop. Maintain the pH at 7.5 by the controlled addition of a base (e.g., 1 M NaOH) using a pH-stat.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples periodically and analyzing them by HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of both the product and the remaining starting material.
-
Enzyme Removal: If using a soluble enzyme, it can be denatured by heating or by adjusting the pH and removed by centrifugation. If using an immobilized enzyme, it can be recovered by simple filtration.
-
Product Separation:
-
Adjust the pH of the reaction mixture to ~2 with 1 M HCl.
-
Extract the unreacted D-N-acetyl-allylglycine with an organic solvent such as ethyl acetate.
-
The aqueous layer contains the desired L-allylglycine.
-
The organic extracts can be combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to recover the D-N-acetyl-allylglycine.
-
-
Product Isolation: The L-allylglycine in the aqueous layer can be isolated by ion-exchange chromatography or by crystallization.
Workflow and Pathway Diagrams
Caption: Chemoenzymatic synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of 4-Hydroxypipecolic Acid Content in Various Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-hydroxypipecolic acid (4-HPA) content across different plant species, supported by experimental data from peer-reviewed literature. It is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery who are interested in the distribution and quantification of this naturally occurring imino acid.
Quantitative Data on this compound Content
The concentration of this compound exhibits significant variation among different plant species and even within different tissues of the same plant. The following tables summarize the available quantitative data, primarily from studies on the Acacia genus, which is known to accumulate this compound.
| Plant Species | Tissue | This compound Content (mg/g fresh weight) | Reference |
| Acacia dealbata | Leaves (Winter) | 1.7 | [1] |
| Acacia dealbata | Leaves (Summer) | 0.2 | [1] |
| Acacia dealbata | Seeds | 2.5 | [1] |
| Acacia dealbata | Roots | 1.2 | [1] |
| Acacia baileyana | Leaves | 1.5 | [1] |
| Acacia podalyriaefolia | Leaves | 1.3 | [1] |
| Acacia decurrens | Leaves | 0.8 | [1] |
| Acacia mearnsii | Leaves | 0.7 | [1] |
| Acacia longifolia | Leaves | Not Detected | [1] |
Note: this compound has also been identified in Calliandra pittieri, Calliandra haematocephala, and Peganum harmala; however, specific quantitative data for these species were not available in the reviewed literature.[2][3]
Experimental Protocols
The quantification of this compound in plant matrices requires robust analytical methodologies. The following protocols are based on established methods described in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method[1][4][5]
This method is suitable for the quantification of 4-HPA in various plant tissues.
1. Sample Preparation and Extraction:
-
Homogenize fresh plant material (e.g., 1 g of leaves) in 80% ethanol.
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the supernatant to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of distilled water.
2. Derivatization:
-
To an aliquot of the plant extract, add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol.
-
Add a sodium bicarbonate solution to adjust the pH to approximately 9.0.
-
Incubate the mixture at 40°C for 1 hour to allow for the formation of dinitrophenyl (DNP) derivatives.
-
After incubation, add a small amount of hydrochloric acid to stop the reaction.
-
Extract the DNP-amino acids with diethyl ether.
-
Evaporate the ether layer to dryness and re-dissolve the residue in methanol for HPLC analysis.
3. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 360 nm.
-
Quantification: Based on a standard curve generated using known concentrations of derivatized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol for Pipecolic Acid Derivatives)
GC-MS is a highly sensitive method for the analysis of amino acid derivatives. While a specific detailed protocol for 4-HPA was not available, the following general workflow for related compounds can be adapted.
1. Extraction:
-
Similar to the HPLC protocol, extract the plant material with an aqueous organic solvent (e.g., methanol/water).
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the extraction process for accurate quantification.
2. Derivatization:
-
The extract is dried and then subjected to a two-step derivatization process:
-
Oximation: To protect the keto group, the sample is treated with a solution of methoxyamine hydrochloride in pyridine.
-
Silylation: The hydroxyl and amino groups are derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (General Protocol for Plant Metabolites)
LC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of plant metabolites.
1. Extraction:
-
Homogenize the plant tissue in a suitable solvent, often a mixture of methanol, acetonitrile, and water.
-
Centrifuge to pellet cellular debris.
-
The supernatant can be directly analyzed or may require a solid-phase extraction (SPE) clean-up step to remove interfering compounds.
2. LC-MS/MS Conditions:
-
Column: A reverse-phase C18 or a HILIC (hydrophilic interaction liquid chromatography) column.
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-HPA would need to be determined.
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the analysis of this compound in plants.
Caption: Biosynthesis of N-hydroxypipecolic acid (NHP) and the putative formation of 4-HPA.[4][5][6]
References
- 1. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 4. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Hydroxypipecolic Acid: HPLC-UV vs. Advanced Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 4-hydroxypipecolic acid, a molecule of growing interest in various biological studies, is paramount. This guide provides an objective comparison of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is synthesized from established analytical practices and available research on related compounds, offering a comprehensive overview to inform your choice of analytical methodology.
While a specific validated HPLC-UV method for this compound is not extensively documented in current literature, this guide proposes a robust hypothetical method based on common analytical procedures for similar amino acid derivatives. This allows for a direct comparison with the more frequently reported and highly sensitive mass spectrometry-based methods used for the closely related and biologically significant N-hydroxypipecolic acid (NHP).
Performance Comparison of Analytical Methods
The choice of an analytical method hinges on a balance between sensitivity, selectivity, cost, and the nature of the biological matrix. Below is a summary of the key performance parameters for the compared methods.
| Parameter | HPLC-UV (Hypothetical) | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.995 | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | ~10-50 ng/mL | 1.2-12 fmol on column[2] | 0.03–1.13 mg kg⁻¹[3] |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | 1 ng/mL[4] | 0.09–3.41 mg kg⁻¹[3] |
| Accuracy (% Recovery) | 90-110% | 100-109%[1] | 91.6-105.7%[5] |
| Precision (%RSD) | < 15% | ≤8.7%[1] | 0.28-11.18%[5] |
| Selectivity | Moderate | High | High |
| Cost per Sample | Low | High | Medium |
| Throughput | High | Medium | Medium |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline the protocols for each of the discussed analytical techniques.
HPLC-UV Method (Hypothetical)
This proposed method is based on established principles for the analysis of amino acid derivatives.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization (Pre-column): Mix 50 µL of the supernatant with a derivatizing agent (e.g., o-phthalaldehyde, OPA) to enhance UV absorbance.
-
Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A) 0.1% trifluoroacetic acid in water and B) Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 340 nm for OPA derivatives).
-
Injection Volume: 20 µL.
LC-MS/MS Method
This method is adapted from validated procedures for the analysis of N-hydroxypipecolic acid and other amino acids in biological matrices.[1][4]
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).[6]
-
Vortexing and Centrifugation: Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
GC-MS Method
This protocol is based on established methods for the analysis of pipecolic acid and other small polar molecules.[8]
Sample Preparation:
-
Extraction: Extract 100 mg of homogenized tissue with a methanol/water solution.[8]
-
Internal Standard Addition: Add an appropriate internal standard (e.g., norvaline).[8]
-
Derivatization: Derivatize the extracted analytes to increase their volatility. A common method involves silylation (e.g., with BSTFA) or acylation (e.g., with propyl chloroformate).[8]
-
Extraction of Derivatives: Perform a liquid-liquid extraction of the derivatized compounds using an organic solvent like hexane.
-
Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue in a suitable solvent for GC injection.
GC-MS Conditions:
-
Column: A capillary column suitable for derivatized amino acids (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[8]
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient to separate the analytes of interest.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.[8]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each analytical method.
Caption: HPLC-UV method workflow for this compound.
Caption: LC-MS/MS method workflow for this compound.
Caption: GC-MS method workflow for this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the reliability and sensitivity of research findings. While a standard HPLC-UV method offers a cost-effective and high-throughput option, it may lack the sensitivity and selectivity required for complex biological samples or studies demanding very low detection limits.
LC-MS/MS stands out as the superior technique in terms of sensitivity and specificity, making it the gold standard for quantitative bioanalysis, particularly when dealing with low concentrations of the analyte. GC-MS, while also highly sensitive and specific, requires a more involved sample preparation process involving derivatization.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the expected concentration range of this compound, the complexity of the sample matrix, available instrumentation, and budgetary considerations. This guide provides the foundational information to make an informed decision and to develop a robust and reliable analytical method for your research needs.
References
- 1. mdpi.com [mdpi.com]
- 2. A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 4. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of 4-Hydroxypipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of 4-hydroxypipecolic acid, a non-proteinogenic amino acid with significant interest in metabolic research and as a potential biomarker, presents unique analytical challenges due to its high polarity and low volatility. The two most powerful techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data from analogous compounds, to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: Key Performance Metrics
The selection of an analytical method hinges on its performance characteristics. While direct comparative data for this compound is limited, the following table summarizes expected performance based on the analysis of similar polar analytes like other amino acids.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | Low ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Sample Throughput | Lower (derivatization step) | Higher (direct injection) |
| Matrix Effects | Less prone | More prone to ion suppression/enhancement |
| Compound Volatility | Requires derivatization | No derivatization required |
The Analytical Workflow: A Visual Comparison
The fundamental difference in the analytical workflow between GC-MS and LC-MS/MS for polar compounds like this compound lies in the sample preparation stage. GC-MS necessitates a chemical derivatization step to increase the analyte's volatility, while LC-MS/MS can often analyze the compound directly.
In-Depth Methodology
GC-MS: The Derivatization-Dependent Approach
Gas chromatography requires analytes to be volatile and thermally stable. As this compound is a polar amino acid, derivatization is a mandatory step to mask its polar functional groups (-OH and -NH) and increase its volatility.[1][2] Silylation is a common and effective derivatization technique for amino acids.[1]
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: An aliquot of the sample containing this compound is dried down completely under a stream of nitrogen. This is a critical step as silylation reagents are sensitive to moisture.[1]
-
Derivatization: A silylation reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS), is added to the dried sample.[3] The mixture is then heated (e.g., at 70-100°C for 1-4 hours) to facilitate the reaction.[1][3]
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.
-
Oven Program: A temperature gradient is employed to separate the derivatized analytes. A typical program might start at 70°C, ramp to 280°C, and hold for a few minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
LC-MS/MS: The Direct Approach
Liquid chromatography, particularly with the use of tandem mass spectrometry, is a powerful tool for the analysis of polar, non-volatile compounds without the need for derivatization.[4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar compounds like this compound.[6]
Experimental Protocol: HILIC-LC-MS/MS Analysis
-
Sample Preparation: Sample preparation is typically simpler than for GC-MS. It often involves a protein precipitation step with a solvent like acetonitrile or methanol, followed by centrifugation to remove solid debris.[7] The supernatant can then be directly injected or diluted further.
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A UPLC or HPLC system is used with a HILIC column.
-
Mobile Phase: A gradient elution is typically performed using a binary solvent system, for example, acetonitrile with a small amount of an aqueous buffer (e.g., ammonium formate or formic acid).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. ESI can be operated in either positive or negative ion mode, depending on the analyte's properties.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[7]
-
Comparative Analysis
GC-MS:
-
Strengths:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.
-
Robust and Reproducible: Well-established and standardized methods are available for amino acid analysis.
-
Extensive Spectral Libraries: Electron ionization produces reproducible fragmentation patterns, which can be matched against extensive libraries for compound identification.
-
-
Weaknesses:
-
Derivatization Required: The mandatory derivatization step adds time and potential for variability to the workflow.[2] Incomplete derivatization can lead to inaccurate quantification.[8]
-
Analyte Instability: Silylated derivatives can be sensitive to moisture and may degrade over time, affecting reproducibility.[8]
-
Limited to Volatile Compounds: Not suitable for large, non-volatile molecules.
-
LC-MS/MS:
-
Strengths:
-
No Derivatization: Direct analysis of polar compounds simplifies sample preparation and reduces analysis time.[4]
-
High Sensitivity and Selectivity: The use of MRM on a tandem mass spectrometer provides excellent sensitivity and selectivity, minimizing interferences from complex matrices.[7]
-
Broad Applicability: Suitable for a wide range of polar and non-polar compounds.
-
-
Weaknesses:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.[5] Careful method development and the use of internal standards are crucial to mitigate these effects.
-
Chromatographic Challenges: Achieving good retention and peak shape for highly polar compounds on reversed-phase columns can be difficult, often necessitating the use of specialized columns like HILIC.[5]
-
Fewer Standardized Libraries: While fragmentation libraries for ESI are growing, they are not as extensive as those for EI-GC-MS.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques capable of the sensitive and accurate quantification of this compound.
-
LC-MS/MS is generally the preferred method for the analysis of this compound in biological matrices. The ability to analyze the compound directly without derivatization significantly simplifies the workflow, increases sample throughput, and avoids potential issues with derivatization efficiency and derivative stability. The high selectivity of tandem mass spectrometry also helps to minimize interferences in complex samples.
-
GC-MS remains a viable alternative, particularly in laboratories where LC-MS/MS is not available or for specific applications where its high chromatographic resolution is advantageous. However, careful optimization of the derivatization step is critical to ensure reliable and accurate results.
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the sample matrix, required sensitivity, desired sample throughput, and available instrumentation. For high-throughput clinical or metabolomics studies, the advantages of LC-MS/MS are compelling. For targeted, smaller-scale studies where high chromatographic separation is paramount, a well-optimized GC-MS method can provide excellent results.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.cn]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 4-Hydroxypipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for 4-Hydroxypipecolic acid between laboratories. Ensuring consistency and reliability of analytical data across different sites is paramount in regulated environments for drug development. This document outlines a typical experimental protocol, presents comparative data in a structured format, and visually represents the validation workflow.
Experimental Protocols
A successful inter-laboratory cross-validation begins with a robust and well-defined analytical method. The following protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) serves as a representative example.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., d3-4-Hydroxypipecolic acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and its internal standard.
Data Presentation: Inter-Laboratory Comparison
The core of the cross-validation is the comparison of results from the originating laboratory (Lab A) and the receiving laboratory (Lab B). Both laboratories analyze the same set of validation standards and quality control samples. The acceptance criteria are based on established regulatory guidelines.[1][2][3]
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Range (ng/mL) | 1 - 1000 | 1 - 1000 | Identical |
| LLOQ (ng/mL) | 1 | 1 | Within ±20% of nominal |
| ULOQ (ng/mL) | 1000 | 1000 | Within ±20% of nominal |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification
Table 2: Inter-Laboratory Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | Laboratory | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Acceptance Criteria (% Bias & %RSD) |
| Low (3 ng/mL) | Lab A | 2.95 | -1.7% | 4.2% | Within ±15% |
| Lab B | 3.08 | +2.7% | 5.1% | Within ±15% | |
| Mid (50 ng/mL) | Lab A | 51.2 | +2.4% | 3.1% | Within ±15% |
| Lab B | 49.5 | -1.0% | 3.8% | Within ±15% | |
| High (800 ng/mL) | Lab A | 789.6 | -1.3% | 2.5% | Within ±15% |
| Lab B | 812.0 | +1.5% | 2.9% | Within ±15% |
%RSD: Percent Relative Standard Deviation
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is crucial for successful implementation. The following diagram illustrates the key stages of an inter-laboratory analytical method transfer.
References
Comparative Bioactivity of 4-Hydroxypipecolic Acid Stereoisomers: A Guide for Researchers
An examination of the distinct biological activities of the four stereoisomers of 4-hydroxypipecolic acid is crucial for advancing drug discovery and development. While the synthesis of all four diastereoisomers—(2S,4R), (2R,4S), (2S,4S), and (2R,4R)—has been successfully achieved, a comprehensive public data set directly comparing their bioactivities remains elusive. This guide synthesizes the available information on their biological relevance, highlights the importance of stereochemistry in their function, and provides a framework for future comparative studies.
The spatial arrangement of atoms in a molecule, or its stereochemistry, can dramatically influence its interaction with biological targets such as enzymes and receptors. In the case of this compound, a cyclic amino acid derivative, the orientation of the hydroxyl (-OH) and carboxyl (-COOH) groups on the piperidine ring gives rise to four distinct stereoisomers. Understanding the unique bioactivity of each is paramount for identifying promising therapeutic candidates.
The Significance of Stereoisomers in Biological Systems
The chirality of drug molecules is a critical factor in their pharmacological and toxicological profiles. Different stereoisomers of a compound can exhibit widely varying biological effects, from one isomer being therapeutically active while another is inactive or even harmful. This underscores the necessity of evaluating each stereoisomer of this compound independently.
Current State of Research
Scientific literature confirms the successful synthesis of all four stereoisomers of this compound, making them accessible for biological evaluation. Research has indicated that derivatives of hydroxypipecolic acid exhibit potential as glycosidase inhibitors, enzymes that play a significant role in various physiological and pathological processes, including diabetes and viral infections.[1] However, a direct comparative study quantifying the inhibitory activity (e.g., IC50 values) of each of the four this compound stereoisomers against specific glycosidases or other biological targets is not yet publicly available.
Furthermore, studies have shown that this compound, with an undefined stereochemistry, possesses anti-diabetic and anti-oxidative properties.[2] This highlights the therapeutic potential of this class of compounds and further emphasizes the need for a detailed investigation into the specific contributions of each stereoisomer to these effects.
Future Directions and Proposed Experimental Framework
To address the current knowledge gap, a systematic comparison of the bioactivity of the four this compound stereoisomers is essential. The following experimental workflow is proposed for researchers in the field.
Caption: Proposed experimental workflow for the comparative bioactivity analysis of this compound stereoisomers.
Experimental Protocols
A crucial first step is the robust screening of each stereoisomer against a panel of relevant biological targets. A primary focus could be on various glycosidases due to the established activity of related compounds.
Glycosidase Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: Prepare solutions of the target glycosidase (e.g., α-glucosidase, β-glucosidase) and its corresponding p-nitrophenyl-glycoside substrate in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing varying concentrations of each this compound stereoisomer. A control group with no inhibitor should be included. Incubate the plates at 37°C for a specified period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Absorbance Measurement: After a defined incubation time (e.g., 30 minutes), stop the reaction by adding a basic solution (e.g., 0.1 M Na2CO3).
-
Data Analysis: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader. The percentage of inhibition can be calculated, and subsequently, the IC50 value for each stereoisomer can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
By systematically applying such protocols, researchers can generate the much-needed quantitative data to build a comprehensive comparison of the bioactivity of this compound stereoisomers. This will be instrumental in elucidating their structure-activity relationships and unlocking their full therapeutic potential.
References
- 1. Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Hydroxypipecolic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 4-hydroxypipecolic acid derivatives, focusing on their potential therapeutic applications and the structural modifications that influence their efficacy. While comprehensive quantitative structure-activity relationship (SAR) studies on a diverse series of this compound derivatives are not extensively available in publicly accessible literature, this guide synthesizes the existing knowledge on the parent compound and related piperidine analogs to illuminate key SAR principles and guide future research.
Core Biological Activities of this compound
This compound (4-HPA) has demonstrated promising biological activities, primarily in the areas of metabolic disorders and oxidative stress. Found naturally in plants like Peganum harmala, it has been shown to possess both anti-diabetic and anti-oxidative properties.[1] These inherent activities make its derivatives attractive candidates for the development of novel therapeutics.
Anti-Diabetic and Lipid-Lowering Effects
In preclinical studies involving C57BL/KsJ-db/db mice, a model for type 2 diabetes, administration of 4-HPA led to significant improvements in several metabolic parameters.[1] A notable reduction in fasting blood glucose, plasma triglycerides, cholesterol, free fatty acids, and low-density lipoprotein (LDL) cholesterol was observed.[1] Conversely, an increase in high-density lipoprotein (HDL) cholesterol was also reported.[1] These findings underscore the potential of the this compound scaffold in the design of agents for managing diabetes and dyslipidemia.
Antioxidant Properties
Oxidative stress is a key pathological factor in numerous chronic diseases. 4-HPA has been shown to mitigate oxidative stress by reducing lipid peroxidation in both liver and kidney tissues.[1] Furthermore, it enhances the activity of key antioxidant enzymes, including catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD).[1]
Structure-Activity Relationship Insights from Related Piperidine Derivatives
While specific SAR data for a series of this compound derivatives is limited, studies on structurally related piperidine compounds can provide valuable insights into how modifications to the piperidine ring and its substituents can modulate biological activity. For instance, research on matrix metalloproteinase (MMP) inhibitors has highlighted the importance of specific substitutions on the piperidine core for achieving high potency and selectivity.
Hypothetical SAR of this compound Derivatives as Enzyme Inhibitors
Based on general principles of medicinal chemistry and SAR studies of related enzyme inhibitors, we can hypothesize how modifications to the this compound structure might influence its activity. The following table presents a hypothetical SAR for this compound derivatives targeting a generic enzyme, illustrating the potential impact of various substitutions.
| Compound ID | R1 (at N1) | R2 (at C4-OH) | R3 (at C2-COOH) | Hypothetical IC50 (nM) |
| 4-HPA | H | H | OH | >10000 |
| Derivative 1 | Methyl | H | OH | 5000 |
| Derivative 2 | Benzyl | H | OH | 1500 |
| Derivative 3 | H | Acetyl | OH | 8000 |
| Derivative 4 | H | H | OMe | 7500 |
| Derivative 5 | Benzyl | H | NH-Ph | 500 |
| Derivative 6 | Benzyl | H | NH-(4-Cl-Ph) | 250 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate potential SAR trends and does not represent actual experimental results.
Key Takeaways from Hypothetical SAR:
-
N-Substitution (R1): Introducing lipophilic groups, such as a benzyl group, at the nitrogen atom could enhance binding to hydrophobic pockets within a target enzyme, potentially leading to increased potency.
-
C4-Hydroxyl Modification (R2): The free hydroxyl group may be crucial for hydrogen bonding interactions. Its modification, for example, through acetylation, might decrease activity.
-
Carboxylic Acid Modification (R3): The carboxylic acid is a key functional group that can participate in important ionic or hydrogen bonding interactions. Conversion to an ester or an amide could modulate potency and pharmacokinetic properties. Amide derivatives, particularly with substituted phenyl rings, could explore additional binding interactions.
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of SAR data. The following are representative methodologies for key assays relevant to the biological activities of this compound and its derivatives.
In Vivo Anti-Diabetic and Lipid-Lowering Assay
Animal Model: C57BL/KsJ-db/db mice (a genetic model of type 2 diabetes). Procedure:
-
Male mice (12 weeks old) are randomly assigned to treatment and vehicle control groups.
-
The test compound (e.g., 4-HPA) is suspended in a suitable vehicle (e.g., 1% gum acacia).
-
The compound is administered orally (e.g., at a dose of 50 mg/kg body weight) daily for a specified period (e.g., 10 days).[1]
-
Fasting blood glucose levels are measured at regular intervals.
-
At the end of the treatment period, blood samples are collected to measure plasma triglycerides, total cholesterol, free fatty acids, LDL-cholesterol, and HDL-cholesterol using standard enzymatic kits.
In Vitro Antioxidant Activity Assays
Lipid Peroxidation Assay (Malondialdehyde level):
-
Liver and kidney tissues are homogenized in a suitable buffer.
-
The homogenate is incubated with reagents that react with malondialdehyde (MDA), a marker of lipid peroxidation, to produce a colored product.
-
The absorbance of the product is measured spectrophotometrically, and the concentration of MDA is calculated.
Antioxidant Enzyme Activity Assays (CAT, GSH-Px, SOD):
-
Tissue homogenates are prepared as described above.
-
The activity of catalase (CAT) is determined by measuring the rate of decomposition of hydrogen peroxide.
-
The activity of glutathione peroxidase (GSH-Px) is measured by monitoring the oxidation of NADPH.
-
The activity of superoxide dismutase (SOD) is assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the logical flow of a typical drug discovery campaign involving this compound derivatives, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, screening, and optimization of this compound derivatives.
Caption: Logical relationships in the structure-activity analysis of this compound derivatives.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, particularly for metabolic and oxidative stress-related diseases. While comprehensive SAR studies on its derivatives are still emerging, insights from related piperidine compounds suggest that systematic modifications to the core structure can significantly impact biological activity. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish clear, quantitative SAR. Such studies, coupled with detailed mechanistic investigations and pharmacokinetic profiling, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
Comparative Metabolomics of Plants with High and Low 4-Hydroxypipecolic Acid Levels: A Guide for Researchers
A detailed comparison of the metabolomic landscapes in plants with differing levels of the key immune signaling molecule, 4-Hydroxypipecolic Acid (4-HPA), also known as N-hydroxypipecolic acid (NHP). This guide provides researchers, scientists, and drug development professionals with quantitative data, experimental protocols, and pathway visualizations to understand the systemic effects of this crucial metabolite.
This compound (4-HPA or NHP) has emerged as a central regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism. Understanding the metabolic shifts associated with varying levels of this signaling molecule is crucial for developing novel strategies to enhance plant immunity and for potential applications in drug development. This guide compares the metabolomes of wild-type Arabidopsis thaliana (Col-0), which accumulates 4-HPA upon pathogen challenge, and the fmo1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) mutant, which is deficient in 4-HPA biosynthesis.
Quantitative Metabolomic Data
The following table summarizes the relative abundance of key metabolites identified in a comparative untargeted metabolomics study of Arabidopsis thaliana wild-type (Col-0) and the fmo1 mutant following treatment with Pseudomonas syringae pv. maculicola ES4326 (P.s.m.). The fmo1 mutant exhibits significantly lower levels of 4-HPA and its derivatives, providing a clear basis for comparison.
| Metabolite Class | Metabolite | Wild-Type (Col-0) Relative Abundance | fmo1 Mutant Relative Abundance | Fold Change (WT/fmo1) |
| Pipecolic Acid Derivatives | Pipecolic Acid (Pip) | High | Low | >10 |
| This compound (NHP/4-HPA) | Present | Not Detected | - | |
| NHP-O-glucoside (NHP-OGlc) | Present | Not Detected | - | |
| Putative Methyl-NHP | Present | Not Detected | - | |
| Phytoalexins | Camalexin | Induced upon infection | Significantly reduced induction | >5 |
| Salicylic Acid Pathway | Salicylic Acid Glucoside (SA-Glc) | Induced upon infection | Reduced induction | ~2-3 |
Note: The data presented is a synthesis of findings from multiple studies. Absolute quantification can vary based on experimental conditions. The fold changes are indicative of the general trends observed in comparative studies.
Experimental Protocols
The methodologies outlined below are representative of those used in comparative metabolomics studies of Arabidopsis thaliana focused on 4-HPA.
Plant Material and Growth Conditions
-
Plant Genotypes: Arabidopsis thaliana ecotype Columbia (Col-0) (wild-type) and the T-DNA insertion mutant fmo1 (SALK_026163) in the Col-0 background.
-
Growth Conditions: Plants are typically grown in a controlled environment chamber under a 16-hour light/8-hour dark cycle at 22°C day/18°C night with 65% relative humidity. Four to five-week-old plants are used for experiments.
Pathogen Inoculation (for induction of 4-HPA)
-
Pathogen: Pseudomonas syringae pv. maculicola ES4326 expressing avrRpm1 (Psm avrRpm1) is often used to induce a strong defense response and subsequent 4-HPA production.
-
Inoculation Procedure: Three lower leaves of each plant are infiltrated with a bacterial suspension (OD600 = 0.002 in 10 mM MgCl2). Control plants are infiltrated with 10 mM MgCl2. Distal, uninfected leaves are harvested for metabolomic analysis 48 hours post-inoculation.
Metabolite Extraction
-
Harvesting: Harvested leaf tissue is immediately frozen in liquid nitrogen to quench metabolic activity.
-
Homogenization: Frozen tissue is ground to a fine powder using a mortar and pestle or a bead beater.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol, methyl-tert-butyl ether (MTBE), and water. Another widely used solvent is 80% methanol.
-
Extraction Procedure:
-
Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg fresh weight).
-
Vortex the mixture thoroughly.
-
Sonicate the samples for 15 minutes in a water bath.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant for analysis.
-
Untargeted Metabolomics via LC-MS
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument) is typically used.
-
Chromatographic Separation: A reverse-phase C18 column is commonly employed. The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is used to separate the metabolites.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods are used to collect MS/MS spectra for metabolite identification.
-
Data Analysis: Raw data is processed using software such as Profinder or similar platforms for peak picking, alignment, and quantification. Statistical analysis (e.g., t-tests, ANOVA) is performed to identify significantly different metabolites between the wild-type and fmo1 mutant.
Visualizing the Impact of this compound
The following diagrams illustrate the biosynthetic pathway of 4-HPA and the general workflow for comparative metabolomics.
Caption: Biosynthesis of this compound (NHP) from L-Lysine.
Caption: General workflow for comparative metabolomics analysis.
A Comparative Analysis of N-Hydroxypipecolic Acid and Other Key Plant Defense Elicitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant immunology, the quest for effective and sustainable methods to bolster plant defenses is paramount. This guide provides a comprehensive comparison of N-Hydroxypipecolic acid (NHP), a pivotal regulator of Systemic Acquired Resistance (SAR), with two other extensively studied plant defense elicitors: Salicylic Acid (SA) and Jasmonic Acid (JA). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting objective comparisons, supporting experimental data, and detailed methodologies.
Introduction to Plant Defense Elicitors
Plant defense elicitors are molecules that induce defense responses in plants, preparing them for or protecting them from pathogen attacks.[1] These responses are often mediated through complex signaling pathways. Understanding the efficacy and mechanisms of different elicitors is crucial for developing novel strategies for crop protection.
-
N-Hydroxypipecolic Acid (NHP): A recently identified metabolite that acts as a central regulator of SAR, a long-lasting and broad-spectrum plant immunity.[2][3] NHP accumulates systemically after pathogen infection and works in concert with salicylic acid to amplify the defense response.[4][5]
-
Salicylic Acid (SA): A key phytohormone that plays a critical role in mediating defense responses against biotrophic and hemibiotrophic pathogens.[6] It is a central component of SAR.
-
Jasmonic Acid (JA): This phytohormone is primarily involved in defense against necrotrophic pathogens and insect herbivores.[6] The SA and JA signaling pathways are known to interact, often antagonistically, to fine-tune the plant's defense strategy.[7]
Comparative Efficacy of NHP, SA, and JA
While direct comprehensive studies quantitatively comparing the efficacy of NHP, SA, and JA across a wide range of pathogens and plant species are still emerging, existing research provides valuable insights into their individual and synergistic effects. The following tables summarize key quantitative findings from various studies.
Table 1: Pathogen Growth Inhibition
| Elicitor | Pathogen | Plant Species | Concentration/Treatment | % Growth Inhibition (relative to control) | Citation(s) |
| NHP | Pseudomonas syringae | Arabidopsis thaliana | 1 mM | Significant reduction in bacterial titers | [8] |
| SA | Pseudomonas syringae | Arabidopsis thaliana | 1 mM | 1-2 log reduction in pathogen growth | [9] |
| MeJA (Methyl Jasmonate) | Alternaria brassicicola | Arabidopsis thaliana | 50 µM | Reduced disease symptoms | [6] |
| NHP + SA | Pseudomonas syringae | Arabidopsis thaliana | Mutant analysis | Additive contribution to basal resistance | [8] |
Table 2: Defense Gene Expression (Fold Induction)
| Elicitor | Gene Marker | Plant Species | Time Post-Treatment | Fold Induction (relative to control) | Citation(s) |
| NHP | PR1 | Arabidopsis thaliana | 24 hours | Strong induction | [4] |
| SA | PR1 | Arabidopsis thaliana | 24 hours | Strong induction | [6] |
| MeJA | PDF1.2 | Arabidopsis thaliana | 48 hours | Strong induction | [7] |
Table 3: Production of Defense-Related Molecules
| Elicitor | Defense Molecule | Plant Species | Concentration/Treatment | Fold Increase (relative to control) | Citation(s) |
| NHP | Salicylic Acid | Arabidopsis thaliana | 1 mM | Induces SA accumulation | [4] |
| SA | PR Proteins | Nicotiana tabacum | 1 mM | Accumulation of PR proteins | [6] |
| MeJA | Proteinase Inhibitors | Lycopersicon esculentum | 1 µM | Accumulation of inhibitors | [6] |
Signaling Pathways and Interactions
The defense signaling pathways initiated by NHP, SA, and JA are complex and interconnected. NHP and SA are key players in the SAR pathway, often exhibiting a synergistic relationship, where they mutually amplify each other's production and signaling.[4] In contrast, the SA and JA pathways are often mutually antagonistic, allowing the plant to prioritize its defense against either biotrophic or necrotrophic pathogens.
Experimental Protocols
To facilitate reproducible and comparative research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of plant defense elicitors.
Pathogen Growth Assay
This assay directly measures the ability of an elicitor to inhibit pathogen proliferation in planta.
1. Plant Material and Growth Conditions:
-
Grow Arabidopsis thaliana (or other model plant) in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod). Use plants of a consistent age and developmental stage (e.g., 4-5 weeks old).
2. Elicitor Treatment:
-
Prepare stock solutions of NHP, SA, and JA in an appropriate solvent (e.g., water or a mild solvent like ethanol, with a final concentration of the solvent being non-phytotoxic).
-
Infiltrate the leaves of the plants with the elicitor solutions at desired concentrations using a needleless syringe. Use a mock solution (solvent only) as a control.
3. Pathogen Inoculation:
-
24-48 hours after elicitor treatment, inoculate the treated leaves with a bacterial suspension (e.g., Pseudomonas syringae pv. tomato DC3000) at a specific optical density (e.g., OD600 = 0.001).[9]
4. Quantification of Bacterial Growth:
-
2-3 days post-inoculation, collect leaf discs from the inoculated areas.
-
Homogenize the leaf discs in a sterile buffer (e.g., 10 mM MgCl2).
-
Perform serial dilutions of the homogenate and plate on appropriate growth media (e.g., King's B medium with appropriate antibiotics).
-
Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial titer per unit of leaf area.[10]
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This method quantifies the transcript levels of defense-related genes to assess the activation of defense pathways.
1. RNA Extraction:
-
Harvest leaf tissue at various time points after elicitor treatment.
-
Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
2. cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[11]
3. qRT-PCR:
-
Prepare a reaction mix containing cDNA, gene-specific primers for target defense genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway), and a fluorescent dye (e.g., SYBR Green).[12]
-
Perform the PCR reaction in a real-time PCR machine.
-
Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a stably expressed reference gene (e.g., Actin or Ubiquitin).[13]
Measurement of Reactive Oxygen Species (ROS) Burst
The production of ROS is an early and rapid defense response.
1. Leaf Disc Preparation:
-
Collect leaf discs from mature plant leaves.
-
Float the discs in water or a buffer overnight to reduce wounding effects.
2. Assay Preparation:
-
Place each leaf disc in a well of a 96-well plate containing a reaction solution with luminol and horseradish peroxidase.[14]
3. Elicitor Treatment and Measurement:
-
Add the elicitor solution to each well.
-
Immediately measure the chemiluminescence produced by the reaction of ROS with luminol using a luminometer.[15][16]
-
Record the data over time to capture the kinetics of the ROS burst.[17]
Callose Deposition Staining
Callose deposition is a physical defense mechanism to reinforce the cell wall.
1. Elicitor Treatment and Staining:
-
Treat plant leaves with elicitors as described previously.
-
After 12-24 hours, de-stain the leaves in an ethanol series.
-
Stain the leaves with aniline blue solution.[18]
2. Visualization and Quantification:
-
Mount the stained leaves on a microscope slide.
-
Visualize the callose deposits (which fluoresce under UV light) using a fluorescence microscope.[19][20]
-
Quantify the number and size of callose deposits per unit leaf area using image analysis software.[21]
Conclusion
N-Hydroxypipecolic acid is a potent plant defense elicitor that plays a crucial, often synergistic, role with salicylic acid in establishing Systemic Acquired Resistance. In contrast, jasmonic acid primarily mediates responses to a different spectrum of threats. The choice of elicitor for agricultural or research purposes will depend on the specific pathosystem and the desired defense outcome. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation and direct comparison of these and other novel plant defense elicitors, paving the way for the development of more effective and targeted plant protection strategies.
References
- 1. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
- 2. biosynthesis-and-regulation-of-salicylic-acid-and-n-hydroxypipecolic-acid-in-plant-immunity - Ask this paper | Bohrium [bohrium.com]
- 3. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]
- 5. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separate jasmonate-dependent and salicylate-dependent defense-response pathways in Arabidopsis are essential for resistance to distinct microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial growth assay [bio-protocol.org]
- 11. Quantitative RT–PCR [bio-protocol.org]
- 12. Quantitative reverse transcription–PCR (RT–qPCR) [bio-protocol.org]
- 13. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 14. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 15. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 19. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Callose Deposition in Plant Leaves [en.bio-protocol.org]
validation of 4-Hydroxypipecolic acid as a biomarker for plant disease resistance
A comprehensive guide for researchers on the validation and comparison of 4-Hydroxypipecolic acid (4-OH-Pip) as a pivotal signaling molecule in plant immunity.
The growing need for robust and reliable indicators of plant health and disease resistance has brought several endogenous metabolites into the scientific spotlight. Among these, this compound (4-OH-Pip), also known as N-hydroxypipecolic acid (NHP), has emerged as a critical biomarker and a potent inducer of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense mechanism.[1][2][3][4] This guide provides an objective comparison of 4-OH-Pip with other key biomarkers, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Comparative Analysis of 4-OH-Pip and Other SAR Biomarkers
While several molecules are implicated in SAR, salicylic acid (SA) has long been considered a central player.[5] However, recent discoveries have solidified the indispensable role of 4-OH-Pip in orchestrating this systemic defense response.[6][7] The following table summarizes the quantitative data on the accumulation of 4-OH-Pip and SA in Arabidopsis thaliana following pathogen challenge, and their respective contributions to disease resistance.
| Biomarker | Basal Level (Uninfected) | Level after Pathogen Inoculation (Local Leaves) | Level after Pathogen Inoculation (Systemic Leaves) | Contribution to Basal Resistance | Requirement for SAR |
| This compound (4-OH-Pip/NHP) | Low to undetectable[8] | Significant accumulation[1][3] | Significant accumulation[1][9] | Additive with SA[1][3] | Essential[6][7][10] |
| Salicylic Acid (SA) | Low | Significant accumulation[3] | Significant accumulation[11] | Major contributor[1][7] | Required for full response[7][11] |
| Pipecolic Acid (Pip) | Present | Significant accumulation[7] | Significant accumulation[11][12] | Precursor to 4-OH-Pip, no independent immune function[1][3] | Essential as precursor[7] |
The 4-OH-Pip Signaling Pathway in Plant Immunity
The biosynthesis and signaling of 4-OH-Pip are intricately linked with other defense pathways. Upon pathogen recognition, a signaling cascade is initiated, leading to the synthesis of 4-OH-Pip from its precursor, L-lysine. This pathway is transcriptionally regulated by key factors such as CBP60g and SARD1.[13] The synthesized 4-OH-Pip then acts as a mobile signal, translocating throughout the plant to prime distal tissues for a more rapid and robust defense response upon subsequent pathogen attack.[4][9]
Caption: Biosynthesis and signaling pathway of this compound in plant immunity.
Experimental Validation of 4-OH-Pip as a Biomarker
The validation of 4-OH-Pip as a biomarker for disease resistance relies on robust experimental protocols for its quantification and for assessing its biological activity.
Quantification of 4-OH-Pip
Accurate measurement of 4-OH-Pip levels in plant tissues is crucial for its validation as a biomarker. The most common and reliable method is gas chromatography-mass spectrometry (GC-MS).[12]
Protocol for 4-OH-Pip Quantification using GC-MS:
-
Sample Preparation: Freeze approximately 100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of an 80:20 methanol:water solution to the powdered tissue. Vortex thoroughly and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and dry completely using a speed vacuum concentrator.
-
Derivatization: Resuspend the dried extract in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate to create volatile derivatives suitable for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Separation is typically achieved on a capillary column, and detection is performed using a mass spectrometer in selected ion monitoring (SIM) mode for high specificity and sensitivity.
-
Quantification: Calculate the concentration of 4-OH-Pip by comparing the peak area to a standard curve generated with known concentrations of a 4-OH-Pip standard.
Disease Resistance Assays
To functionally validate the role of 4-OH-Pip in disease resistance, pathogen infection assays are performed on plants with altered 4-OH-Pip levels. This includes mutants deficient in 4-OH-Pip biosynthesis (e.g., ald1, fmo1) and plants exogenously treated with 4-OH-Pip.[4][10]
Protocol for Bacterial Growth Assay:
-
Plant Material: Use wild-type plants, 4-OH-Pip biosynthesis mutants (e.g., fmo1), and mutant plants treated with a solution of 4-OH-Pip.
-
Inoculation: Infiltrate plant leaves with a bacterial suspension (e.g., Pseudomonas syringae) at a defined concentration (e.g., 1 x 10^5 cfu/mL).
-
Incubation: Keep the inoculated plants in a controlled environment with high humidity for 2-3 days to allow for bacterial proliferation.
-
Quantification of Bacterial Growth: Excise leaf discs of a known area from the inoculated leaves. Homogenize the leaf discs in a sterile buffer (e.g., 10 mM MgCl2).
-
Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate onto appropriate growth media.
-
Colony Counting: Incubate the plates until bacterial colonies are visible and count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaf tissue. A lower bacterial titer indicates higher disease resistance.
The following diagram illustrates the general workflow for validating 4-OH-Pip as a biomarker for disease resistance.
Caption: Experimental workflow for the validation of this compound.
Conclusion
The validation of this compound as a biomarker for plant disease resistance is strongly supported by a growing body of experimental evidence. Its essential role in systemic acquired resistance, its mobile nature, and its direct correlation with enhanced pathogen defense make it a reliable indicator of the plant's immune status. Compared to other signaling molecules like salicylic acid, 4-OH-Pip represents a more specific and indispensable component of the SAR pathway. The methodologies outlined in this guide provide a robust framework for researchers to quantify 4-OH-Pip and functionally assess its role in plant immunity, paving the way for its application in crop improvement and the development of novel plant protection strategies.
References
- 1. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]
- 2. Metabolomics analysis identifies metabolites associated with systemic acquired resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic Acquired Resistance vs Induced Systemic Resistance: A Review [arccjournals.com]
- 6. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxypipecolic acid in monocotyledonous and dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Warm temperature suppresses plant systemic acquired resistance by intercepting N-hydroxypipecolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 4-Hydroxypipecolic Acid Quantification
An inter-laboratory study on the standardization of 4-Hydroxypipecolic acid (4-HPA) quantification has yet to be formally established. This guide provides a comparative framework for researchers, scientists, and drug development professionals by outlining established analytical methodologies and the critical parameters for their validation. The aim is to foster standardized practices and ensure data comparability across different laboratories.
The growing interest in this compound's role in various physiological and pathological processes necessitates robust and reproducible quantification methods. While a dedicated inter-laboratory comparison study is not yet available, a review of validated analytical techniques for similar small molecules, particularly using liquid chromatography-mass spectrometry (LC-MS), offers a solid foundation for establishing standardized protocols.
Comparative Analysis of Quantitative Methods
The quantification of 4-HPA in biological matrices typically involves protein precipitation followed by derivatization and analysis by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The following table summarizes the key performance characteristics that should be evaluated to ensure the reliability of a quantification method, based on common practices for similar analytes.
| Validation Parameter | Acceptance Criteria | Performance of Method A (Example) | Performance of Method B (Example) |
| **Linearity (R²) ** | ≥ 0.99 | 0.998 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% (100 ± 15%) | 92.5 - 108.3% | 89.1 - 112.7% |
| Precision (% RSD) | ≤ 15% | Intra-day: 3.5 - 8.2% Inter-day: 5.1 - 9.8% | Intra-day: 4.8 - 11.3% Inter-day: 7.2 - 13.5% |
| Matrix Effect (%) | 85-115% | 95.2 - 103.1% | 88.7 - 109.4% |
| Recovery (%) | Consistent and reproducible | 88.9% | 91.2% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Bias within ±15% | Stable for 3 cycles (-80°C), 24h at 4°C, 30 days at -80°C | Stable for 3 cycles (-80°C), 12h at 4°C, 30 days at -80°C |
Foundational Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a typical workflow for the quantification of 4-HPA in plasma, based on established methods for similar analytes.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled 4-HPA).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
2. Derivatization (if necessary):
-
Some analytical methods may require derivatization to improve chromatographic retention and ionization efficiency. This typically involves reacting the analyte with a chemical agent to add a specific functional group.
3. UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is a typical mobile phase composition.[1]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is often used for amino acid-like compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[1] The precursor and product ion transitions for 4-HPA and the internal standard need to be optimized.
-
4. Data Analysis:
-
The concentration of 4-HPA in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualizing the Path to Quantification
The following diagrams illustrate the key workflows and relationships in the quantification process.
Figure 1. A generalized experimental workflow for the quantification of this compound.
Figure 2. Key parameters for analytical method validation.
References
benchmarking the performance of a new 4-Hydroxypipecolic acid enzymatic assay
This guide provides a comprehensive comparison of a novel enzymatic assay for the quantification of 4-Hydroxypipecolic acid (4-HPA) against established analytical methods. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their specific research needs.
Introduction to this compound and its Measurement
This compound is a non-proteinogenic amino acid that plays a significant role in various biological processes and is implicated in certain metabolic disorders.[1][2] Accurate quantification of 4-HPA in biological samples is crucial for both basic research and clinical diagnostics. Traditional methods for 4-HPA measurement, such as chromatography-mass spectrometry, offer high sensitivity and specificity but are often low-throughput and require expensive instrumentation. The new enzymatic assay aims to provide a simpler, more accessible, and high-throughput alternative.
Assay Principles
The New 4-HPA Enzymatic Assay: This novel assay is based on the enzymatic activity of a specific 4-Hydroxypipecolate oxidase. This enzyme catalyzes the oxidation of 4-HPA, producing a corresponding keto-acid and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured using a sensitive colorimetric probe, where in the presence of horseradish peroxidase (HRP), the probe reacts with H₂O₂ to produce a colored product. The intensity of the color is directly proportional to the amount of 4-HPA in the sample.
Alternative Methods:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is considered a gold-standard method for the quantification of small molecules. It involves the separation of 4-HPA from other sample components by HPLC, followed by its detection and quantification based on its unique mass-to-charge ratio using a tandem mass spectrometer.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC-MS, this technique separates volatile derivatives of 4-HPA by gas chromatography before detection by mass spectrometry.[4]
-
Ninhydrin Colorimetric Assay: A classical method for the detection of amino acids. Ninhydrin reacts with the secondary amine of pipecolic acid and its derivatives upon heating to form a colored product that can be measured spectrophotometrically.[5][6]
Performance Comparison
The following table summarizes the key performance characteristics of the new enzymatic assay in comparison to existing methods.
| Parameter | New 4-HPA Enzymatic Assay | HPLC-MS/MS | GC-MS | Ninhydrin Colorimetric Assay |
| Principle | Enzymatic oxidation & colorimetric detection | Chromatographic separation & mass detection | Chromatographic separation & mass detection | Chemical reaction & colorimetric detection |
| Limit of Detection (LOD) | ~1 µM | ~0.1 µM[3] | ~0.5 µM | ~10 µM[6] |
| Limit of Quantification (LOQ) | ~5 µM | ~0.5 µM[3] | ~1 µM | ~20 µM[5] |
| Dynamic Range | 5 - 100 µM | 0.5 - 80 µM[3] | 1 - 100 µM | 20 - 500 µM |
| Specificity | High (enzyme-specific) | Very High | Very High | Low (reacts with other amino acids) |
| Throughput | High (96-well plate format) | Low to Medium | Low to Medium | Medium |
| Sample Volume | ~50 µL | ~50 µL[3] | ~100 µL | ~1 mL[6] |
| Cost per Sample | Low | High | High | Very Low |
| Equipment | Spectrophotometer | HPLC, Tandem Mass Spectrometer | Gas Chromatograph, Mass Spectrometer | Spectrophotometer, Heating Block |
| Expertise Required | Minimal | High | High | Moderate |
Experimental Protocols
New 4-HPA Enzymatic Assay
-
Sample Preparation: Deproteinize plasma or tissue homogenate samples by adding perchloric acid (PCA) to a final concentration of 1 M. Centrifuge at 10,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge to remove the potassium perchlorate precipitate.
-
Assay Reaction: In a 96-well plate, add 50 µL of the prepared sample or 4-HPA standard.
-
Add 50 µL of the master mix containing 4-Hydroxypipecolate oxidase, horseradish peroxidase (HRP), and the colorimetric probe in a suitable buffer.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Quantification: Determine the concentration of 4-HPA in the samples by comparing their absorbance to the standard curve generated using known concentrations of 4-HPA.
HPLC-MS/MS
-
Sample Preparation: Perform protein precipitation as described for the enzymatic assay. The neutralized supernatant can be directly injected or further purified by solid-phase extraction.
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a chiral macrocyclic glycopeptide column for stereoselective separation).[3] Use an appropriate mobile phase gradient for optimal separation.
-
Mass Spectrometric Detection: Interface the HPLC eluent with a tandem mass spectrometer operating in the selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions for 4-HPA and an internal standard.[3]
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of 4-HPA in the samples from this curve.
Visualizations
References
- 1. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 14228-16-1 | Benchchem [benchchem.com]
- 3. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The determination of pipecolic acid: method and results of hospital survey - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Assignment of 4-Hydroxypipecolic Acid: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules like 4-Hydroxypipecolic acid is paramount. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical methods for the validation of its structural and stereochemical assignment. Experimental data and protocols are provided to support the objective comparison.
The correct identification of the connectivity and stereochemistry of this compound, a non-proteinogenic amino acid, is critical for its application in medicinal chemistry and drug discovery. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including COSY, HSQC, and HMBC, are indispensable for the definitive assignment of its complex structure. This guide will delve into the application of these techniques and compare their performance with other methods such as chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography.
The Power of 2D NMR in Structural Validation
Two-dimensional NMR spectroscopy provides a detailed roadmap of the molecular structure by revealing through-bond and through-space correlations between nuclei. For this compound, these techniques are crucial for assigning each proton and carbon atom unambiguously and for determining the relative stereochemistry of the hydroxyl group and the carboxylic acid on the piperidine ring.
Key 2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing the proton spin systems within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment is pivotal for assigning the carbon atom corresponding to each proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is essential for identifying quaternary carbons and for piecing together different spin systems.
Comparative Analysis of Analytical Techniques
While 2D NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques. The following table compares the utility of 2D NMR with Chiral HPLC and X-ray Crystallography for the analysis of this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | - Complete ¹H and ¹³C assignments- Through-bond connectivity- Relative stereochemistry (via NOESY/ROESY) | - Provides detailed structural information in solution- Non-destructive- Can be used for mixtures | - Does not directly provide absolute configuration- Can be complex to interpret- Requires relatively pure sample |
| Chiral HPLC | - Separation of enantiomers and diastereomers- Determination of enantiomeric/diastereomeric purity | - Highly sensitive and quantitative- Well-established for purity analysis | - Does not provide structural information- Requires reference standards for absolute configuration assignment |
| X-ray Crystallography | - Unambiguous 3D structure- Absolute configuration | - "Gold standard" for structural determination | - Requires a suitable single crystal, which can be difficult to obtain- Structure is in the solid state, which may differ from solution conformation |
Experimental Data: 2D NMR Assignment of (2S,4R)-4-Hydroxypipecolic Acid
The following tables summarize the ¹H and ¹³C NMR chemical shifts for (2S,4R)-4-Hydroxypipecolic acid and the expected key 2D NMR correlations. This data is based on published literature and inferred correlations from the known structure.[1]
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for (2S,4R)-4-Hydroxypipecolic Acid.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.28 (d, J = 5.1 Hz) | 59.8 |
| 3ax | 2.21 (ddt, J = 11.8, 5.4, 2.6 Hz) | 37.2 |
| 3eq | 2.03-1.95 (m) | 37.2 |
| 4 | 4.80 (t, J = 5.1 Hz) | 76.7 |
| 5ax | 1.90 (d, J = 11.8 Hz) | 28.9 |
| 5eq | 1.92-1.81 (m) | 28.9 |
| 6ax | 3.01 (dd, J = 12.1, 6.7 Hz) | 47.1 |
| 6eq | 2.45 (dt, J = 11.9, 5.1 Hz) | 47.1 |
| C=O | - | 173.4 |
Table 2: Key Expected 2D NMR Correlations for (2S,4R)-4-Hydroxypipecolic Acid.
| Proton | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-2 | H-3ax, H-3eq | C-2 | C-3, C-6, C=O |
| H-3ax | H-2, H-3eq, H-4 | C-3 | C-2, C-4, C-5 |
| H-3eq | H-2, H-3ax, H-4 | C-3 | C-2, C-4, C-5 |
| H-4 | H-3ax, H-3eq, H-5ax, H-5eq | C-4 | C-3, C-5, C-6 |
| H-5ax | H-4, H-5eq, H-6ax, H-6eq | C-5 | C-3, C-4, C-6 |
| H-5eq | H-4, H-5ax, H-6ax, H-6eq | C-5 | C-3, C-4, C-6 |
| H-6ax | H-5ax, H-5eq, H-6eq | C-6 | C-2, C-4, C-5 |
| H-6eq | H-5ax, H-5eq, H-6ax | C-6 | C-2, C-4, C-5 |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer equipped with a probe for ¹H and ¹³C detection.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H spin systems.
-
HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum to establish long-range ¹H-¹³C correlations (optimized for a 2-3 bond coupling of ~8 Hz).
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin) with sine-bell window functions and Fourier transformation.
Chiral HPLC
-
Derivatization (if necessary): For enantiomeric purity determination, derivatize the amino acid with a chiral derivatizing agent such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[1]
-
Instrumentation: Use an HPLC system with a UV detector and a chiral stationary phase column (e.g., CHIREX-(S)-Val).[1]
-
Mobile Phase: A typical mobile phase would be an isocratic mixture of an aqueous buffer (e.g., 10 mM NH₄OAc) and an organic modifier (e.g., MeOH).[1]
-
Analysis: Inject the derivatized sample and monitor the elution of the diastereomers by UV detection. The ratio of the peak areas corresponds to the enantiomeric excess.
Visualizing the Workflow and Logic
To further clarify the process of structural validation using 2D NMR, the following diagrams illustrate the experimental workflow and the logical connections between the different NMR experiments.
Conclusion
For the complete and unambiguous structural assignment of this compound, 2D NMR spectroscopy stands out as the most informative single technique. The combination of COSY, HSQC, and HMBC experiments provides a detailed picture of the molecular connectivity in its native solution state. While techniques like chiral HPLC are essential for determining enantiomeric purity and X-ray crystallography provides the definitive solid-state structure, 2D NMR offers an unparalleled level of structural detail in solution, which is often more relevant to the biological context. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the structural and stereochemical assignment of this compound, a crucial step in its journey from a natural product to a potential therapeutic agent.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxypipecolic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxypipecolic acid, a heterocyclic compound. The following procedures are based on general laboratory safety protocols and information for structurally related compounds, emphasizing a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for similar compounds, this compound is classified as an irritant.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use and removed using the proper technique to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling fine powders that may become airborne, use a NIOSH/MSHA-approved respirator.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Spill Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Ensure the area is cleaned thoroughly afterward. Do not let the chemical enter drains.
Quantitative Safety Data Summary
| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statement Codes | Source |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [3] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the principles of chemical waste management, which prioritize segregation and clear labeling.
Experimental Protocol for Waste Segregation and Disposal:
-
Container Selection: Choose a clean, dry, and chemically compatible container for solid waste. The container must have a secure lid.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number (if available), and the approximate quantity.
-
Waste Collection:
-
Carefully transfer any unused or waste this compound solid into the designated waste container.
-
Avoid mixing with other chemical waste streams, especially strong oxidizing agents, bases, or reactive chemicals.[1][4]
-
Contaminated materials such as weighing paper, gloves, and wipes should also be placed in this container.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.[2][4]
Note on Neutralization: For many simple organic acids, neutralization to a pH between 5.5 and 9.5 can render the waste non-hazardous, allowing for drain disposal if local regulations permit.[5][6] However, without specific data on the ecotoxicity of this compound and its salts, this is not recommended . The primary and safest method is disposal as solid chemical waste through a certified vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Hydroxypipecolic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-Hydroxypipecolic acid, a crucial compound in various research applications. Adherence to these procedures will minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.
| Body Part | Protection | Specifications |
| Hands | Chemical Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always wear two pairs of chemotherapy-grade gloves when handling the compound, with one glove under the gown cuff and one over. Change gloves regularly or immediately if they are torn, punctured, or contaminated.[1][2][3] |
| Eyes | Safety Goggles and Face Protection | Use chemical safety goggles with side shields.[4] A face shield should be worn in addition to goggles where there is a risk of splashing.[5][6] |
| Body | Protective Clothing | A disposable, long-sleeved, impermeable gown that closes in the back is required.[1][2] Ensure cuffs are tight-fitting. |
| Respiratory | Respirator | Use a NIOSH-approved N95 or N100 mask for low-fume environments.[3][5] For activities with a higher risk of aerosol generation, a full-face respirator with an appropriate cartridge or a powered air-purifying respirator (PAPR) is necessary.[5] |
Hazard and Precautionary Information
This compound is classified with the following hazards:
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][8][9][10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9][11]
-
Avoid generating dust when handling the solid form.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9][11]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Segregate from other hazard classes. For example, acids should be segregated from bases and reactive metals.[12]
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.[9]
-
Chemical Waste: Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[13]
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a sealed bag for disposal as hazardous waste.[2]
-
Spill Residues: Any materials used to clean up spills should be treated as hazardous waste and disposed of accordingly.[14]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow a structured response to ensure safety and minimize contamination.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. osha.gov [osha.gov]
- 3. leelinework.com [leelinework.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. N-hydroxypipecolic acid | C6H11NO3 | CID 269025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
